molecular formula C10H6N2O4 B040199 1,5-Dinitronaphthalene CAS No. 605-71-0

1,5-Dinitronaphthalene

Cat. No.: B040199
CAS No.: 605-71-0
M. Wt: 218.17 g/mol
InChI Key: ZUTCJXFCHHDFJS-UHFFFAOYSA-N
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Description

1,5-Dinitronaphthalene is a high-purity nitroaromatic compound of significant interest in advanced materials and chemical research. Its primary research value lies in its role as a key precursor and model compound in the synthesis of naphthalenediamines and other functionalized naphthalene derivatives. In materials science, it is extensively investigated for the development of energetic materials and propellants, where its thermal stability and decomposition kinetics are critical parameters. Furthermore, its electron-deficient aromatic structure makes it a valuable building block in organic electronics, particularly in the study of charge-transfer complexes and as a component in the synthesis of dyes and pigments. The compound's mechanism of action in various reactions, such as nucleophilic aromatic substitution, is leveraged to study reaction kinetics and regioselectivity, attributed to the distinct electronic influence of the nitro groups at the 1 and 5 positions. Researchers also utilize this compound in analytical chemistry as a standard for chromatographic analysis and in spectroscopic studies to understand the behavior of polynitroaromatic systems. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dinitronaphthalene
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InChI

InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H
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InChI Key

ZUTCJXFCHHDFJS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-]
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Molecular Formula

C10H6N2O4
Record name 1,5-DINITRONAPHTHALENE
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DSSTOX Substance ID

DTXSID4025165
Record name 1,5-Dinitronaphthalene
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Molecular Weight

218.17 g/mol
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Physical Description

Yellowish white needles or light yellow fluffy solid. (NTP, 1992), Yellowish-white or light yellow solid; [CAMEO] light yellow crystalline powder; [MSDSonline]
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Vapor Pressure

0.00000428 [mmHg]
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CAS No.

605-71-0, 27478-34-8, 71607-49-3
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Melting Point

421 to 423 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dinitronaphthalene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,5-dinitronaphthalene. The information is intended to support research, development, and safety protocols involving this compound.

Core Chemical Properties

This compound is a dinitronaphthalene with nitro groups at the 1 and 5 positions.[1] It presents as a yellowish-white or light yellow solid.[2][3] The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₄[4][5][6]
Molecular Weight 218.17 g/mol [2][4][5][7]
Melting Point 214 - 217 °C (417 - 423 °F)[4][7]
Boiling Point Sublimes[2][7]
Density Calculated: 1.579 g/cm³; Measured: 1.578 g/cm³[8]
Flash Point 200 °C (392 °F)[4]
Vapor Pressure 0.00000428 mmHg[2]
Solubility Insoluble in water.[2][7] Soluble in organic solvents like ethyl acetate, acetone, benzene, and toluene.[9][2][7][9]
Appearance Yellowish white needles or light yellow fluffy solid.[2][2]

Molecular and Crystal Structure

The molecular structure of this compound consists of a naphthalene core with two nitro groups (NO₂) attached at the 1 and 5 positions.[9]

Crystals of this compound are monoclinic, belonging to the space group P2₁/a, with two molecules per unit cell.[8] A notable feature of its structure is that while the carbon and nitrogen atoms are coplanar, the nitro groups are rotated about the C-N bonds by approximately 49° out of the aromatic plane.[8] This deviation from a completely planar structure is due to steric hindrance, which helps to increase the distance between the oxygen atoms and neighboring carbon and hydrogen atoms to just under the normal van der Waals contact distances.[8] The carbon-carbon bond lengths in this compound do not show significant differences from those in naphthalene.[8]

Spectroscopic Data

The characterization of this compound has been performed using various spectroscopic techniques. Experimental and computational studies have been conducted using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy.[10][11] The vibrational frequencies determined experimentally show good agreement with those calculated using Density Functional Theory (DFT) methods.[10][11] Spectroscopic data, including 13C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS), are available in public databases for reference.[12]

Experimental Protocols

Synthesis of this compound

1. Mixed Acid Nitration Method:

This is a traditional method for producing a mixture of 1,5- and 1,8-dinitronaphthalenes.[1]

  • Protocol: Naphthalene is slowly added to a mixed acid solution (e.g., a 22/58/20 mixture of nitric acid, sulfuric acid, and water) at 40 °C.[1] The temperature is then raised to 80 °C over a period of 4 hours.[1] This process can also be carried out by nitrating naphthalene with mixed acid at 15-80 °C in an organic solvent like dichloroethane.[13]

  • Separation of Isomers: The resulting isomers are separated by fractional crystallization or solvent extraction.[1] For instance, the 1,5-isomer can be extracted with toluene, leaving behind the 1,8-dinitronaphthalene.[1] Subsequent extraction of the toluene residue with a highly polar solvent like sulfolane yields the pure 1,5-isomer.[1]

2. Nitrogen Dioxide Nitration Method:

This method is presented as a cleaner, non-acidic alternative to the mixed acid method.[14]

  • Protocol: Naphthalene is dissolved in an organic solvent, such as acetonitrile, to create a solution.[14] This solution is then reacted with nitrogen dioxide in the presence of a catalyst (e.g., HZSM-11, Hβ-500, or HY) and an oxygen atmosphere.[14] The reaction is typically carried out at room temperature with magnetic stirring for about 12 hours.[14]

  • Work-up: After the reaction, the process is terminated with deionized water, and the catalyst is removed by filtration.[14] The crude product is obtained by rotary evaporation of the filtrate. It is then washed with a 5% aqueous sodium bicarbonate solution and distilled water until neutral.[14]

G Synthesis of this compound cluster_mixed_acid Mixed Acid Nitration cluster_no2_method Nitrogen Dioxide Nitration Naphthalene1 Naphthalene Reaction1 Nitration at 40-80°C Naphthalene1->Reaction1 MixedAcid Mixed Acid (H₂SO₄/HNO₃) MixedAcid->Reaction1 IsomerMix Mixture of 1,5- and 1,8-Dinitronaphthalene Reaction1->IsomerMix Separation Solvent Extraction (e.g., Toluene) IsomerMix->Separation DNN_1 This compound Separation->DNN_1 Naphthalene2 Naphthalene Reaction2 Reaction at Room Temp Naphthalene2->Reaction2 Solvent Acetonitrile Solvent->Reaction2 NO2 Nitrogen Dioxide (NO₂) NO2->Reaction2 Catalyst Catalyst (e.g., Zeolite) Catalyst->Reaction2 Oxygen Oxygen Atmosphere Oxygen->Reaction2 Workup Work-up (H₂O, Filtration, Washing) Reaction2->Workup DNN_2 This compound Workup->DNN_2

Figure 1: Workflow for the synthesis of this compound.

Reactivity and Stability

This compound is classified as a strong oxidizing agent and is potentially explosive.[7] It is incompatible with strong oxidizers and strong bases.[1][7] Caution is advised as mixtures with sulfur or sulfuric acid may explode if heated to 248°F (120°C).[1][7] When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Biological Activity and Applications

From a toxicological standpoint, this compound is identified as a genotoxin.[1] Exposure can lead to a range of symptoms, including irritation of the skin, eyes, and respiratory tract, as well as more severe effects like cyanosis, liver and kidney damage, and central nervous system depression.[2][7]

In terms of applications, this compound is a crucial intermediate in organic synthesis.[9] Its primary use is in the production of 1,5-naphthalenediamine through reduction.[15] This diamine is then converted to naphthalene 1,5-diisocyanate (NDI), a key monomer for synthesizing high-performance polyurethanes.[14][15] These specialized polyurethanes exhibit high hardness, good resilience, and excellent heat and wear resistance.[14]

G Key Downstream Synthesis Pathway of this compound DNN This compound Reduction Reduction DNN->Reduction DAN 1,5-Diaminonaphthalene Reduction->DAN Phosgenation Phosgenation DAN->Phosgenation NDI Naphthalene-1,5-diisocyanate (NDI) Phosgenation->NDI Polymerization Polymerization NDI->Polymerization Polyurethane High-Performance Polyurethanes Polymerization->Polyurethane

Figure 2: Conversion of this compound to polyurethanes.

G Logical Relationships of this compound cluster_properties Chemical Properties cluster_implications Implications & Applications Structure Naphthalene Core + Two Nitro Groups Reactivity Strong Oxidizing Agent Incompatible with Bases Structure->Reactivity influences Applications Intermediate for: - 1,5-Diaminonaphthalene - Naphthalene-1,5-diisocyanate - Polyurethanes Structure->Applications enables use as Hazards Explosive Potential Genotoxicity Reactivity->Hazards leads to

Figure 3: Relationship between properties and applications/hazards.

References

1,5-Dinitronaphthalene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dinitronaphthalene, a significant chemical intermediate. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis and purification, and discusses its primary applications and safety considerations.

Core Chemical and Physical Properties

This compound is a dinitrated derivative of naphthalene, where nitro groups are attached at the 1 and 5 positions of the aromatic rings. It serves as a crucial precursor in the synthesis of other important chemicals.[1]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 605-71-0[1][2]
Molecular Formula C₁₀H₆N₂O₄[1][2]
Molecular Weight 218.17 g/mol [1][2]
Appearance Yellowish-white needles or light yellow fluffy solid[2]
Melting Point 216-219 °C (421-424 °F)[2][3]
Boiling Point Sublimes[2][3]
Solubility Insoluble in water. Soluble in acetone and toluene.[1][3]

Synthesis and Purification

The industrial production of this compound is typically achieved through the direct nitration of naphthalene. This process, however, yields a mixture of isomers, primarily this compound and 1,8-Dinitronaphthalene.[4] The subsequent separation and purification of the 1,5-isomer is a critical step to obtain a high-purity product.

Experimental Protocol: Synthesis and Purification of this compound

This protocol describes a two-stage process: the nitration of naphthalene to produce a crude mixture of dinitronaphthalene isomers, followed by the purification of this compound via solvent extraction.

Stage 1: Nitration of Naphthalene

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, prepare the nitrating mixture by slowly and carefully adding concentrated sulfuric acid (98%) to concentrated nitric acid (70%) while maintaining a low temperature.

  • Nitration Reaction: Gradually add powdered naphthalene to the nitrating mixture. The temperature should be carefully controlled to prevent excessive oxidation and the formation of by-products.

  • Reaction Completion: After the addition of naphthalene is complete, continue to stir the reaction mixture for several hours at a slightly elevated temperature to ensure the completion of the dinitration.[4]

  • Isolation of Isomer Mixture: Pour the reaction mixture onto crushed ice. This will cause the precipitation of the crude dinitronaphthalene isomer mixture.[4]

  • Washing and Drying: Collect the solid precipitate by filtration and wash it with water until it is neutral. Subsequently, dry the collected solid.[4]

Stage 2: Purification of this compound by Solvent Extraction

  • Extraction of 1,8-Dinitronaphthalene: The dried crude mixture of dinitronaphthalene isomers is treated with acetone to extract the 1,8-dinitronaphthalene isomer and other impurities. This is preferably done by stirring the crude mixture in acetone at a temperature of 45 to 55°C for 15-30 minutes. The ratio of the washed precipitate to acetone should be in the range of 1:3 to 1:7 by weight.[5][6]

  • Filtration: After the extraction, the suspension is cooled to 15-20°C and filtered. The solid precipitate, which is enriched in this compound, is collected.[6]

  • Washing: The collected precipitate is then washed on the filter with pure, cooled acetone, followed by a water wash.[5][6]

  • Drying: The final product, high-purity this compound (≥98%), is dried at a temperature ranging from 20°C to 110°C.[5][6]

Applications

The primary application of this compound is as a chemical intermediate in the production of:

  • 1,5-Diaminonaphthalene: This is achieved through the reduction of this compound.

  • Naphthalene 1,5-diisocyanate (NDI): 1,5-Diaminonaphthalene is a precursor to NDI, which is used in the manufacturing of high-performance polyurethane elastomers.[1]

  • Dyes and Pigments: It serves as a precursor in the synthesis of various dyes.[1]

Additionally, due to its energetic nature, it can be used as a sensitizing agent in ammonium nitrate explosives.[1]

Toxicological Profile and Safety

This compound is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory tract.[3][7] More significantly, it is suspected of causing genetic defects and is classified as a genotoxin.[1][2]

Toxicological Mechanism:

While this compound is not known to interact with specific biological signaling pathways in the manner of a targeted drug, its toxicity is understood to stem from its chemical properties as a nitroaromatic compound. Its genotoxicity is likely a result of metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations.

Handling and Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.

  • Fire and Explosion Hazard: this compound is potentially explosive and should be handled with care, avoiding heat, sparks, and open flames.[3][7]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[3]

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Naphthalene Naphthalene Nitration Nitration Reaction Naphthalene->Nitration Nitrating_Mixture Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mixture->Nitration Precipitation Precipitation on Ice Nitration->Precipitation Crude_Mixture Crude Dinitronaphthalene (1,5- and 1,8-isomers) Precipitation->Crude_Mixture Acetone_Extraction Acetone Extraction (45-55°C) Crude_Mixture->Acetone_Extraction Filtration Filtration Acetone_Extraction->Filtration Byproduct 1,8-Dinitronaphthalene (in acetone filtrate) Acetone_Extraction->Byproduct dissolves Washing Washing (Acetone, then Water) Filtration->Washing Drying Drying Washing->Drying Pure_Product High-Purity This compound Drying->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

application_pathway DNN This compound Reduction Reduction DNN->Reduction DAN 1,5-Diaminonaphthalene Reduction->DAN Phosgenation Phosgenation DAN->Phosgenation NDI Naphthalene 1,5-Diisocyanate (NDI) Phosgenation->NDI Polyurethane High-Performance Polyurethane Elastomers NDI->Polyurethane

Caption: Key application pathway of this compound.

References

Synthesis of 1,5-Dinitronaphthalene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,5-dinitronaphthalene from naphthalene, a critical intermediate in the production of dyes, polymers, and other specialty chemicals. This document outlines the prevalent synthetic methodologies, including detailed experimental protocols, and presents key quantitative data for process optimization. Furthermore, it visualizes the underlying chemical pathways and experimental workflows to facilitate a comprehensive understanding of the manufacturing process.

Introduction

The dinitration of naphthalene is a well-established yet nuanced electrophilic aromatic substitution reaction. The primary challenge lies in controlling the regioselectivity of the second nitration step. Direct nitration of naphthalene typically yields a mixture of dinitronaphthalene isomers, with the 1,5- and 1,8-isomers being the most abundant. The separation of these isomers is a crucial downstream process to obtain pure this compound. This guide will focus on the most common and industrially relevant methods for both the synthesis and purification of this compound.

Synthetic Methodologies

The two primary approaches for the synthesis of dinitronaphthalene from naphthalene are the mixed-acid nitration and nitration using nitric acid alone.

Mixed-Acid Nitration

The use of a nitrating mixture, composed of concentrated nitric acid and sulfuric acid, is a conventional and widely practiced method. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Nitric Acid Nitration

Processes utilizing concentrated nitric acid in the absence of sulfuric acid have also been developed. These methods offer the advantage of simplified acid recovery and waste treatment streams. However, they may require more stringent control of reaction conditions to achieve comparable yields and selectivities.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of this compound, compiled from various sources.

Table 1: Reaction Conditions for the Dinitration of Naphthalene

ParameterMixed-Acid NitrationNitric Acid Nitration
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Conc. HNO₃ (72-87 wt.%)
Molar Ratio (HNO₃:Naphthalene) 2:1 - 3:1≥ 8:1
Reaction Temperature 15-80 °C (typically 25-60 °C)30-80 °C (typically 45-65 °C)
Reaction Time 1-5 hours (addition), 6-12 hours (stirring)15-25 minutes (addition), 2 hours (stirring)
Solvent (optional) DichloroethaneNone

Table 2: Isomer Distribution in Crude Dinitronaphthalene Product

IsomerTypical Percentage (Mixed-Acid)
This compound 35-45%
1,8-Dinitronaphthalene 30-60%
Other Isomers ~5%

Table 3: Purification of this compound by Solvent Extraction

ParameterValue
Solvent Acetone
Temperature 45-55 °C
Solvent to Crude Ratio 3-7 kg acetone per 1 kg crude dinitronaphthalene
Extraction Time 15-30 minutes
Purity of 1,5-DNN ≥ 98 wt.%

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Protocol 1: Mixed-Acid Dinitration of Naphthalene

Materials:

  • Naphthalene (12.8 parts by weight)

  • Dichloroethane (36 parts by weight)

  • Nitrating Mixture (60 parts by weight; 64.4% H₂SO₄, 22.3% HNO₃, 13.2% H₂O)

Procedure:

  • Dissolve naphthalene in dichloroethane in a three-necked flask equipped with a stirrer.

  • Over a period of approximately 3 hours, add the nitrating mixture dropwise to the naphthalene solution while maintaining the temperature between 35-38 °C.

  • After the addition is complete, maintain the reaction mixture at 48-50 °C for 6 hours with continuous stirring.

  • Cool the mixture to 20-22 °C.

  • Filter the precipitated dinitronaphthalene isomer mixture under vacuum.

  • Wash the solid product with water until the washings are neutral.

  • Dry the product to obtain the crude dinitronaphthalene mixture. The total yield is approximately 90%.[1]

Protocol 2: Nitration of Naphthalene with Nitric Acid

Materials:

  • Naphthalene powder

  • Concentrated Nitric Acid (72-87 wt.%)

Procedure:

  • Charge the concentrated nitric acid into a reactor equipped with a stirrer and a cooling system.

  • Gradually add the powdered naphthalene to the stirred nitric acid. The initial addition will cause the temperature to rise. Maintain the temperature between 30-40 °C by cooling.

  • After the initial exotherm, continue adding naphthalene at a rate that maintains the desired temperature. The addition should take 15-25 minutes.

  • Once all the naphthalene has been added, stir the reaction mixture at 45-65 °C for 2 hours.

  • Cool the reaction mixture to 15 °C to precipitate the dinitronaphthalene isomers.

  • Filter the precipitate.

  • Wash the filter cake with cooled 65% nitric acid (4 times with 7 ml for a small scale reaction).

  • Wash the precipitate with water until the filtrate is neutral.[2]

Protocol 3: Purification of this compound by Solvent Extraction

Materials:

  • Crude dinitronaphthalene mixture

  • Acetone

Procedure:

  • Place the crude dinitronaphthalene mixture in a flask with acetone in a ratio of 1 kg of crude mixture to 4-6 kg of acetone.

  • Heat the suspension to 50-55 °C and stir for 15 minutes. This will dissolve the 1,8-dinitronaphthalene and other impurities, leaving the less soluble this compound as a solid.

  • Cool the suspension to 15 °C with stirring.

  • Filter the suspension under vacuum to isolate the solid this compound.

  • Wash the precipitate on the filter with cold acetone (3 times with 20 ml for a small scale reaction).

  • Wash the precipitate with water (3 times).

  • Dry the purified this compound. A purity of ≥98 wt.% can be achieved.[2][3]

Protocol 4: Separation of Isomers by Fractional Crystallization

Materials:

  • Crude dinitronaphthalene mixture

  • Ethylene dichloride

Procedure:

  • Dissolve the crude mixture of dinitronaphthalene isomers in hot ethylene dichloride.

  • Allow the solution to cool gradually. The this compound, being less soluble, will crystallize out first.

  • Filter the mixture to collect the this compound crystals.

  • Concentrate the filtrate by evaporating some of the solvent.

  • Cool the concentrated filtrate to induce the crystallization of 1,8-dinitronaphthalene.

  • Filter to collect the 1,8-dinitronaphthalene crystals.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanism and the overall experimental workflow for the synthesis and purification of this compound.

Reaction_Pathway cluster_activation Nitronium Ion Formation cluster_nitration Electrophilic Aromatic Substitution HNO3 HNO3 NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H2SO4 HSO4- HSO₄⁻ H2SO4->HSO4- Naphthalene Naphthalene Sigma_Complex_1 σ-complex (1-position attack) Naphthalene->Sigma_Complex_1 + NO₂⁺ 1_Nitronaphthalene 1-Nitronaphthalene Sigma_Complex_1->1_Nitronaphthalene - H⁺ Sigma_Complex_2 σ-complex (dinitration) 1_Nitronaphthalene->Sigma_Complex_2 + NO₂⁺ Dinitronaphthalene_Mix 1,5- and 1,8-Dinitronaphthalene Sigma_Complex_2->Dinitronaphthalene_Mix - H⁺

Caption: Reaction pathway for the dinitration of naphthalene.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Naphthalene Nitration Nitration (Mixed Acid or HNO₃) Start->Nitration Precipitation Precipitation by Cooling/ Quenching with Water Nitration->Precipitation Filtration1 Filtration Precipitation->Filtration1 Crude_Product Crude Dinitronaphthalene (Mixture of Isomers) Filtration1->Crude_Product Extraction Solvent Extraction (Acetone) Crude_Product->Extraction Filtration2 Filtration Extraction->Filtration2 Purified_1_5 Purified this compound Filtration2->Purified_1_5 Filtrate Filtrate containing 1,8-Dinitronaphthalene Filtration2->Filtrate Evaporation Solvent Evaporation Filtrate->Evaporation Crystallization Crystallization Evaporation->Crystallization Purified_1_8 1,8-Dinitronaphthalene Crystallization->Purified_1_8

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Physical and Spectral Properties of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dinitronaphthalene (1,5-DNN) is a nitroaromatic compound with the chemical formula C₁₀H₆N₂O₄. It is a key intermediate in the synthesis of various industrial chemicals, including dyes, polyurethane foams, and agrochemicals. Due to the presence of two nitro groups on the naphthalene ring, 1,5-DNN exhibits unique physical and spectral characteristics that are of significant interest to researchers in organic synthesis, materials science, and toxicology. This technical guide provides a comprehensive overview of the core physical and spectral properties of this compound, complete with detailed experimental protocols and logical workflows for its analysis. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound.

Physical Properties

This compound is a pale yellow crystalline solid at room temperature. A summary of its key physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₆N₂O₄[1][2]
Molecular Weight 218.17 g/mol [1][2]
Melting Point 216-219 °C (421-424 °F)[1][3]
Boiling Point Sublimes[1][4]
Density 1.58 g/cm³[5][6]
Appearance Yellowish-white to pale yellow crystalline powder or needles[1][7]
Solubility Insoluble in water. Soluble in organic solvents such as acetone, ethyl acetate, benzene, and toluene.[4][8][9]

Spectral Properties

The spectral properties of this compound are crucial for its identification and characterization. This section details its nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,5-DNN.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for the carbon atoms in the naphthalene ring system. The chemical shifts are influenced by the electron-withdrawing nitro groups.[10][11]

¹⁷O NMR: The ¹⁷O NMR spectrum provides information about the electronic environment of the oxygen atoms in the nitro groups.[1]

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy provides insights into the functional groups and molecular vibrations of 1,5-DNN.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂), typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations are also prominent.[12][13][14]

Raman Spectroscopy: The FT-Raman spectrum of 1,5-DNN complements the FT-IR data. It is particularly useful for observing the symmetric vibrations of the molecule.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Electron Ionization (EI-MS): Under electron ionization, 1,5-DNN typically shows a prominent molecular ion peak (M⁺) at m/z 218. The fragmentation pattern includes the loss of nitro groups and other characteristic fragments of the naphthalene core.[1][15][16]

Crystallography

X-ray Crystallography: Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic space group P2₁/a.[17][18] The crystal structure shows that the naphthalene ring is planar, while the nitro groups are twisted out of the plane of the ring.[17]

Crystallographic ParameterValueReference
Crystal System Monoclinic[17][18]
Space Group P2₁/a[17]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized by the nitration of naphthalene.

Materials:

  • Naphthalene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Organic solvent (e.g., acetonitrile or dichloromethane)[1][2]

  • Deionized water

  • 50 mL three-necked flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 50 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve a specific amount of naphthalene (e.g., 0.128 g) in an organic solvent (e.g., 5.0 mL of acetonitrile).[1]

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool.[4]

  • Slowly add the nitrating mixture to the naphthalene solution dropwise with constant stirring.[4]

  • After the addition is complete, heat the reaction mixture to a controlled temperature (e.g., 40-45 °C) for a specified period (e.g., 12 hours).[1][4]

  • Terminate the reaction by adding deionized water.[1]

  • Filter the resulting mixture to collect the crude product.[1]

  • Wash the crude product with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Characterization Methods

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]

  • Ensure the sample is fully dissolved.

Instrument Parameters (Example):

  • Spectrometer: 400 MHz or higher

  • Technique: Proton-decoupled ¹³C NMR

  • Pulse Sequence: Standard single-pulse experiment

  • Relaxation Delay: 2-5 seconds[19]

  • Number of Scans: 1024 or more, depending on the sample concentration[19]

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[8]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

Analysis:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[12]

Sample Preparation:

  • Place a small amount of the crystalline this compound onto a microscope slide or into a capillary tube.[3][20]

Analysis:

  • Focus the laser beam onto the sample.

  • Acquire the Raman spectrum, typically with a 532 nm or 785 nm laser, over a suitable spectral range.[12]

Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[15][16]

Instrument Parameters (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[16]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-300

Crystal Growth:

  • Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., acetone or toluene).

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[21]

Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure using full-matrix least-squares refinement software (e.g., SHELX).[10]

Logical Workflow and Genotoxicity

As a chemical intermediate, this compound is not typically involved in biological signaling pathways. However, its genotoxic properties are of significant interest in toxicology and drug development. Dinitronaphthalenes have been shown to cause DNA damage.[6][9][18][22] The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, incorporating a note on its biological relevance.

G Naphthalene Naphthalene Nitration Nitration (HNO₃, H₂SO₄) Naphthalene->Nitration Crude_DNN Crude Dinitronaphthalene Mixture Nitration->Crude_DNN Purification Purification (Recrystallization) Crude_DNN->Purification Pure_15DNN Pure this compound Purification->Pure_15DNN Characterization Structural Characterization Pure_15DNN->Characterization Genotoxicity Genotoxicity Assessment (e.g., Ames Test) Pure_15DNN->Genotoxicity NMR NMR Spectroscopy (¹³C, ¹⁷O) Characterization->NMR Vibrational Vibrational Spectroscopy (FT-IR, Raman) Characterization->Vibrational MS Mass Spectrometry (EI-MS) Characterization->MS Xray X-ray Crystallography Characterization->Xray Biological_Relevance Biological Relevance: Genotoxic - potential to damage DNA Genotoxicity->Biological_Relevance

Caption: Synthesis and Characterization Workflow for this compound.

The following diagram illustrates a typical analytical workflow for the characterization of a synthesized batch of this compound.

G Sample Synthesized 1,5-DNN Sample Initial_Analysis Initial Purity Assessment Sample->Initial_Analysis TLC Thin Layer Chromatography (TLC) Initial_Analysis->TLC Melting_Point Melting Point Determination Initial_Analysis->Melting_Point Purity_Check Purity Check Initial_Analysis->Purity_Check Purification Further Purification (e.g., Column Chromatography) Purity_Check->Purification Impure Structural_Elucidation Definitive Structural Elucidation Purity_Check->Structural_Elucidation Pure Purification->Initial_Analysis NMR_Analysis ¹³C NMR Spectroscopy Structural_Elucidation->NMR_Analysis MS_Analysis Mass Spectrometry Structural_Elucidation->MS_Analysis FTIR_Raman_Analysis FT-IR & Raman Spectroscopy Structural_Elucidation->FTIR_Raman_Analysis Final_Report Final Characterization Report Structural_Elucidation->Final_Report

Caption: Analytical Workflow for this compound Characterization.

References

An In-depth Technical Guide on the Solubility of 1,5-Dinitronaphthalene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5-dinitronaphthalene in a range of common organic solvents. The document presents quantitative solubility data, details the experimental methodologies for solubility determination, and illustrates the experimental workflow through a diagrammatic representation. This information is critical for professionals involved in the purification, crystallization, and formulation of this compound.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic solvents across a temperature range of 273.15 K to 313.15 K. The data, expressed as the mole fraction (x) of this compound, is summarized in the tables below.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K) [1]

Temperature (K)Acetonitrile (x 10³)Ethanol (x 10³)Trichloromethane (x 10³)1-Propanol (x 10³)
273.150.3250.1571.5730.201
278.150.4030.1911.9490.246
283.150.5010.2322.4040.302
288.150.6220.2822.9510.372
293.150.7720.3443.6060.457
298.150.9590.4214.3890.562
303.151.1890.5165.3210.690
308.151.4720.6356.4290.846
313.151.8210.7847.7491.037

Table 2: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K) (Continued) [1]

Temperature (K)Acetone (x 10³)Toluene (x 10³)Ethyl Acetate (x 10³)Ethylbenzene (x 10³)
273.150.8831.1640.9420.693
278.151.0691.4141.1460.841
283.151.3011.7161.3941.021
288.151.5812.0811.6931.238
293.151.9212.5222.0551.501
298.152.3333.0562.4921.819
303.152.8313.6993.0202.204
308.153.4344.4763.6582.671
313.154.1625.4124.4293.238

Generally, the solubility of this compound increases with a rise in temperature in all the tested solvents.[1] The order of solubility from highest to lowest was observed to be: trichloromethane > toluene > ethyl acetate ≈ acetone > ethylbenzene > acetonitrile > 1-propanol > ethanol.[1] It is noteworthy that this compound is poorly soluble in water due to its non-polar hydrocarbon structure.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies employed for the quantitative determination of this compound solubility.

The isothermal saturation method, also known as the shake-flask method, is a robust technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that temperature.

Detailed Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a jacketed glass vessel or a flask). The amount of solid should be sufficient to ensure that a solid phase remains at equilibrium.

  • Equilibration: The container is placed in a thermostatic shaker or a water bath with continuous agitation to maintain a constant temperature (e.g., 273.15 K). The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the minimum time required to achieve equilibrium.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to settle for a period (e.g., 2-4 hours) to allow the undissolved solid to sediment. The supernatant (saturated solution) is then carefully separated from the solid phase. This can be achieved by:

    • Filtration: The supernatant is passed through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. The filtration apparatus should be pre-heated or pre-cooled to the experimental temperature to avoid any change in solubility during filtration.

    • Centrifugation: The sample is centrifuged at a specific speed and temperature to pellet the undissolved solid, and the clear supernatant is then sampled.

  • Concentration Analysis: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve is prepared using standard solutions of this compound of known concentrations to quantify the amount in the sample.

  • Data Calculation: The mole fraction solubility is calculated from the determined concentration of this compound in the saturated solution.

The gravimetric method is a classical and straightforward technique for determining solubility.

Principle: A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.

Detailed Protocol:

  • Preparation of Saturated Solution: A saturated solution is prepared following steps 1 and 2 of the Isothermal Saturation Method described above.

  • Sampling: A precisely measured volume (e.g., using a calibrated pipette) or mass of the clear, saturated supernatant is transferred to a pre-weighed container (e.g., an evaporating dish or a beaker).

  • Solvent Evaporation: The solvent is carefully evaporated from the container. This can be done at room temperature, in a fume hood, or by gentle heating in an oven at a temperature below the decomposition point of this compound. Care must be taken to avoid any loss of the solid solute due to splattering.

  • Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or an oven to ensure all the solvent has been removed. The container is then cooled to room temperature in a desiccator before being weighed on an analytical balance.

  • Calculation of Solubility: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal saturation method.

G Experimental Workflow for Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Allow suspension to settle B->C D Separate supernatant via filtration or centrifugation C->D E Determine concentration of This compound in supernatant (e.g., by HPLC) D->E F Calculate mole fraction solubility E->F

References

1,5-Dinitronaphthalene: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data and handling precautions for 1,5-Dinitronaphthalene. The information is compiled to assist laboratory personnel in minimizing exposure risks and ensuring safe operational procedures.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of this compound.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 605-71-0[1]
Molecular Formula C₁₀H₆N₂O₄[1]
Molecular Weight 218.17 g/mol [1]
Physical Description Yellowish-white needles or light yellow fluffy solid.[1][2]
Melting Point 216–217 °C (421–423 °F)[1][2]
Boiling Point Sublimes[1][2]
Solubility Insoluble in water (less than 1 mg/mL at 20 °C / 68 °F).[1][2]
Vapor Pressure 4.28 x 10⁻⁶ mm Hg[1][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table details its Globally Harmonized System (GHS) classification.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Germ cell mutagenicity2H341: Suspected of causing genetic defects.GHS08Warning
Skin corrosion/irritation2H315: Causes skin irritation.GHS07Warning
Serious eye damage/eye irritation1 / 2H318/H319: Causes serious eye damage/irritation.GHS07Danger
Skin sensitization1H317: May cause an allergic skin reaction.GHS07Warning
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation.GHS07Warning
Hazardous to the aquatic environment, long-term3H412: Harmful to aquatic life with long lasting effects.NoneNone

Note: Classification percentages may vary between suppliers based on impurities and other factors. The most stringent classifications are presented.[1]

Health Hazard Information

Exposure to this compound can lead to a range of adverse health effects.

Symptoms of Exposure:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: Causes skin irritation and may lead to an allergic skin reaction. Symptoms can include skin pigmentation.[1]

  • Eye Contact: Causes serious eye damage or irritation.[1]

  • Ingestion: May be harmful if swallowed.

  • Systemic Effects: Exposure may lead to headache, dizziness, cyanosis (bluish discoloration of the skin), nausea, vomiting, anemia, insomnia, fatigue, weight loss, and central nervous system depression.[1][2][3]

Target Organs:

  • Skin, eyes, and respiratory system.[1][2]

  • Potential for liver and kidney damage (toxic hepatitis and kidney degeneration).[1][2][3]

Genotoxicity: this compound is suspected of causing genetic defects.[1] As a nitroaromatic compound, its genotoxicity is likely mediated by the metabolic reduction of the nitro groups.[4][5]

genotoxicity_pathway cluster_cell Cellular Environment DNN This compound (Ar-NO₂) Nitroreductase Nitroreductase Enzymes (e.g., in bacteria or liver) DNN->Nitroreductase Enzymatic Reduction Metabolites Reactive Intermediates (Ar-NO, Ar-NHOH) Nitroreductase->Metabolites Metabolic Activation DNA Nuclear DNA Metabolites->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutation DNA Mutation (Genetic Defect) Adducts->Mutation During DNA Replication

Caption: Generalized metabolic activation and genotoxicity pathway for nitroaromatic compounds.

Handling and Storage Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

handling_workflow cluster_handling Handling Procedures cluster_storage Storage ppe_gloves Impervious Gloves ppe_coat Lab Coat / Impervious Clothing ppe_eyes Safety Goggles / Face Shield ppe_resp NIOSH-approved Respirator (if dust is present) step1 Work in a Fume Hood or Ventilated Area step2 Avoid Dust Formation step1->step2 step3 Prevent Contact with Skin and Eyes step2->step3 step4 Wash Hands Thoroughly After Handling step3->step4 storage1 Store in a Tightly Closed Container storage2 Keep in a Cool, Dry, Well-Ventilated Place storage3 Store Away from Strong Oxidizing Agents

Caption: Recommended workflow for handling and storage of this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[6]

  • Eyewash stations and safety showers must be readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or other protective clothing. Contaminated gloves should be disposed of properly.[6]

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.[6]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Accidental Release and First Aid Measures

Immediate and appropriate action is crucial in the event of a spill or exposure.

SituationFirst Aid MeasuresReference(s)
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[6][7]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[6][7]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[6][8]

Accidental Release:

  • Evacuate: Isolate the spill area for at least 25 meters (75 feet) for solids.[2]

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition: Remove all sources of ignition.

  • Containment: Wearing appropriate PPE, dampen the solid material to prevent dust formation.[2]

  • Clean-up: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone) followed by soap and water.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Fire Fighting and Reactivity

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Stability and Reactivity:

  • Stability: Stable under recommended storage conditions.[6]

  • Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[2]

  • Hazardous Reactions: Mixtures with sulfur or sulfuric acid may explode if heated.[2] It is considered potentially explosive.[2][3]

Experimental Protocols: Genotoxicity Assessment

While specific experimental data for this compound is not publicly detailed, its classification as a suspected mutagen (Muta. 2) implies it has tested positive in genotoxicity assays.[1] A standard assay for this purpose is the Bacterial Reverse Mutation Test (Ames Test), as described in OECD Guideline 471.

Principle of the Ames Test: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test chemical with and without a metabolic activation system (e.g., a liver S9 fraction to simulate mammalian metabolism). If the chemical is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own amino acids and thus grow on a minimal medium plate.

Generalized Methodology (based on OECD 471):

  • Strain Selection: Use appropriate bacterial strains sensitive to the class of chemical (e.g., TA100 and TA1535 for base-pair substitution mutagens).[9]

  • Metabolic Activation: Prepare a liver homogenate (S9 fraction), typically from induced rats or hamsters, to serve as an external metabolic activation system.[9]

  • Exposure Method (Pre-incubation):

    • Add the test substance (at various concentrations), the bacterial culture, and the S9 mix (or a buffer for tests without activation) to a test tube.

    • Incubate the mixture at 37°C with shaking for a defined period (e.g., 20-30 minutes).[9]

  • Plating: After incubation, mix the contents with molten top agar and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

ames_test_workflow start Start prep Prepare Bacterial Strains & Test Chemical Dilutions start->prep mix Mix Bacteria, Chemical, & S9 Mix (or buffer) in Test Tube prep->mix incubate1 Pre-incubation at 37°C mix->incubate1 plate Add Top Agar & Pour onto Minimal Medium Plate incubate1->plate incubate2 Incubate Plates at 37°C (48-72 hours) plate->incubate2 count Count Revertant Colonies incubate2->count analyze Analyze Data for Dose-Dependent Increase vs. Control count->analyze end End analyze->end

Caption: A simplified workflow for the Ames Test (Pre-incubation Method).

References

An In-depth Technical Guide on the Historical Preparation of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the historical methodologies for the synthesis of 1,5-dinitronaphthalene, a significant intermediate in the production of dyes and polymers. The focus is on the foundational techniques developed and employed by researchers and chemists, primarily centered around the nitration of naphthalene.

Introduction

The synthesis of this compound has historically been a subject of interest due to its applications as a precursor to 1,5-diaminonaphthalene, a key component in the manufacture of 1,5-naphthalene diisocyanate (NDI). The predominant historical route to this compound involves the direct nitration of naphthalene, which typically yields a mixture of dinitronaphthalene isomers. The separation of the desired 1,5-isomer from this mixture, primarily the 1,8-isomer, has been a critical aspect of these early production methods.

Core Synthesis Methodologies

The primary historical method for the preparation of this compound is the nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid. This approach, however, results in a mixture of isomers that necessitates subsequent separation. Variations of this core methodology have been explored to improve yield and selectivity.

Direct Nitration with Mixed Acid:

The most common historical approach involves the nitration of naphthalene with a mixture of sulfuric and nitric acid.[1] This process typically yields a mixture of 1,5- and 1,8-dinitronaphthalene.[2] The reaction is generally carried out at temperatures ranging from 15 to 80°C.[1][3] The resulting isomer mixture precipitates and can be separated by filtration.[4]

Nitration in an Organic Solvent:

To facilitate the reaction and potentially influence isomer distribution, the nitration of naphthalene has been performed in the presence of an organic solvent, such as dichloroethane.[1][3] This modification allows for a more controlled reaction and simplifies the workup process. The use of an organic solvent also enables the cyclic use of both the solvent and sulfuric acid, reducing waste.[1][3]

Nitration with Nitric Acid Alone:

Some historical methods have explored the use of concentrated nitric acid without the presence of sulfuric acid.[5][6][7] This approach aims to simplify the process and avoid the challenges associated with the recovery and disposal of mixed acids. These methods often require specific concentrations of nitric acid (72-87 wt.%) and operate at temperatures between 30 and 80°C.[5][6][7]

Separation of Isomers:

A crucial step in the historical preparation of this compound is the separation of the desired isomer from the product mixture. Fractional crystallization from a suitable solvent, such as ethylene dichloride, has been a common technique.[8] Another approach involves solvent extraction, where the differential solubility of the isomers is exploited. For instance, toluene can be used to extract the 1,5-isomer, leaving behind the less soluble 1,8-isomer.[8] Acetone has also been utilized to wash the crude product and remove the 1,8-isomer and other impurities.[5][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data from various historical methods for the preparation of this compound.

MethodReagentsTemperature (°C)Reaction TimeYield/Product RatioReference
Direct NitrationNaphthalene, Mixed Acid (H₂SO₄/HNO₃)15-806-12 hoursTotal dinitro compounds ~85%[1][3]
Direct NitrationNaphthalene, Mixed Acid (22/58/20)40, then raised to 804 hoursMixture of 1,5- and 1,8-isomers[8]
Nitration in DichloroethaneNaphthalene, Mixed Acid15-801-5 hours reaction, 6-12 hours stirringHigh purity product[1][3]
Nitration with Nitric AcidNaphthalene, 72-87 wt.% HNO₃30-80Not SpecifiedHigh purity (≥98 wt.%) 1,5-DNN after washing[5][6][7]
Nitration of 1-Nitronaphthalene1-Nitronaphthalene, H₂SO₄/HNO₃Not SpecifiedNot Specified1,5-DNN to 1,8-DNN ratio of approx. 1:2[2]

Experimental Protocols

Protocol 1: Direct Nitration of Naphthalene with Mixed Acid in Dichloroethane [1][3]

  • Nitration: In a suitable reactor under vigorous stirring, dissolve naphthalene in dichloroethane. Over a period of 1-5 hours, add this solution to a pre-prepared nitration mixture of sulfuric acid and nitric acid, maintaining the temperature between 15-80°C (preferably 25-60°C).

  • Reaction Completion: Continue stirring the mixture for an additional 6-12 hours after the addition is complete.

  • Isolation: Cool the reaction mixture and filter to collect the precipitated dinitronaphthalene isomers.

  • Separation: The filtrate separates into an organic and an acid layer. The dichloroethane and sulfuric acid can be recovered and reused in subsequent reactions. The solid isomer mixture is then subjected to separation, for example, by fractional crystallization from dichloroethane.

Protocol 2: Nitration of Naphthalene with Concentrated Nitric Acid [5][6][7]

  • Nitration: In a reactor, nitrate naphthalene with nitric acid (72-87 wt.%) at a temperature between 30 and 80°C. The molar ratio of nitric acid to naphthalene is at least 8:1.

  • Filtration: Cool the reaction mixture to 5-20°C and filter to collect the solid precipitate.

  • Washing: Wash the precipitate with water until neutral.

  • Purification: Wash the water-washed precipitate with acetone to remove the 1,8-dinitronaphthalene isomer and other impurities, yielding this compound of high purity.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the historical preparation of this compound.

Historical_Preparation_of_1_5_Dinitronaphthalene cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Naphthalene Naphthalene Nitration Nitration Reaction Naphthalene->Nitration Nitrating_Agent Nitrating Agent (Mixed Acid or HNO₃) Nitrating_Agent->Nitration Solvent Organic Solvent (e.g., Dichloroethane) (Optional) Solvent->Nitration Precipitation Precipitation/ Filtration Nitration->Precipitation Isomer_Mixture Crude Dinitronaphthalene Isomer Mixture Precipitation->Isomer_Mixture Separation Separation (Fractional Crystallization or Solvent Extraction) Isomer_Mixture->Separation Product_1_5_DNN This compound Separation->Product_1_5_DNN Byproduct_1_8_DNN 1,8-Dinitronaphthalene (Byproduct) Separation->Byproduct_1_8_DNN

Caption: Generalized workflow for the historical preparation of this compound.

References

An In-depth Technical Guide to the Core Chemical Reactions of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dinitronaphthalene is a key aromatic nitro compound that serves as a versatile precursor in the synthesis of a variety of valuable chemical intermediates. Its reactivity is dominated by the two electron-withdrawing nitro groups, which activate the naphthalene ring system and are themselves susceptible to reduction. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, with a focus on reduction reactions to form 1,5-diaminonaphthalene, a critical building block in the polymer and dye industries, and its subsequent conversion to heterocyclic structures of medicinal interest. This document details experimental protocols, presents quantitative data in a structured format, and provides visual diagrams of reaction pathways.

Core Chemical Reactions

The principal chemical transformations of this compound revolve around the reduction of its nitro groups. Additionally, the electron-deficient nature of the aromatic ring suggests potential for nucleophilic aromatic substitution, although this is less commonly reported than reduction.

Reduction of Nitro Groups

The most significant reaction of this compound is its reduction to 1,5-diaminonaphthalene (1,5-DAN). This transformation is crucial for the production of 1,5-naphthalene diisocyanate (NDI), a monomer used in the manufacture of high-performance polyurethanes.[1] Several methods have been developed for this reduction, each with its own advantages in terms of yield, selectivity, and environmental impact.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. Various catalytic systems have been explored for the hydrogenation of this compound.

  • Noble Metal Catalysts: Palladium on carbon (Pd/C) is a common and efficient catalyst for this reaction.[2]

  • Non-Noble Metal Catalysts: To reduce costs, research has focused on developing catalysts based on more abundant metals. Nickel catalysts supported on carbon nanotubes (CNTs) have shown excellent activity and selectivity under mild conditions.[3]

A general workflow for the catalytic hydrogenation of this compound is depicted below.

G cluster_0 Catalyst Preparation (if applicable) cluster_1 Hydrogenation Reaction cluster_2 Product Isolation catalyst_prep Catalyst Support Treatment (e.g., CNT acid treatment) metal_impregnation Metal Salt Impregnation (e.g., Ni(NO3)2) catalyst_prep->metal_impregnation calcination_reduction Calcination & Reduction (e.g., in H2 flow) metal_impregnation->calcination_reduction dnn This compound autoclave Autoclave dnn->autoclave solvent Solvent (e.g., DMF) solvent->autoclave catalyst Catalyst (e.g., Ni/CNTs or Pd/C) catalyst->autoclave reaction_conditions Reaction autoclave->reaction_conditions H2 pressure Temperature filtration Filtration to remove catalyst reaction_conditions->filtration solvent_removal Solvent Removal filtration->solvent_removal crystallization Crystallization/Purification solvent_removal->crystallization product 1,5-Diaminonaphthalene crystallization->product

Catalytic Hydrogenation Workflow

Besides catalytic hydrogenation, several chemical reducing agents can be employed.

  • Reduction with Hydrazine Hydrate: This method offers a high yield of 1,5-diaminonaphthalene under relatively mild conditions. The reaction is typically catalyzed by iron(III) chloride and activated carbon.[4]

  • Zinin Reduction: The classical Zinin reduction utilizes sodium sulfide or polysulfide to selectively reduce nitro groups.[5] This method can be adapted for the partial reduction of dinitronaphthalenes.

  • Iron Powder Reduction: A traditional method for nitro group reduction involves the use of iron powder in an acidic medium. However, this process generates significant amounts of iron sludge, posing environmental concerns.[2]

The general reaction pathway for the reduction of this compound is shown below.

G DNN This compound Intermediate Nitroso/Hydroxylamine Intermediates (transient) DNN->Intermediate Reduction (e.g., H2/Catalyst, Hydrazine Hydrate, Na2S) DAN 1,5-Diaminonaphthalene Intermediate->DAN Further Reduction

General Reduction Pathway

Electrosynthesis provides a green and controllable alternative for the reduction of this compound. The reaction is carried out in an electrolytic cell, and the product yield can be optimized by controlling parameters such as the electrode material, potential, and electrolyte composition. Studies have shown that a copper electrode in a DMF-water solution can achieve a maximal yield of 77%.[6]

Nucleophilic Aromatic Substitution

The presence of two strong electron-withdrawing nitro groups makes the naphthalene ring susceptible to nucleophilic attack. However, specific examples of nucleophilic aromatic substitution on this compound where the nitro groups are not the primary reaction site are not extensively documented in readily available literature. In many cases, the conditions required for nucleophilic substitution also favor the reduction of the nitro groups.

The general mechanism for nucleophilic aromatic substitution on an activated aromatic ring involves the formation of a Meisenheimer complex.

G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure start This compound + Nu⁻ meisenheimer Meisenheimer Complex (Anionic σ-complex) start->meisenheimer product Substituted Product + L⁻ meisenheimer->product

General SNAr Mechanism
Synthesis of 1,5-Naphthyridines

1,5-Diaminonaphthalene, the reduction product of this compound, is a valuable precursor for the synthesis of heterocyclic compounds, notably 1,5-naphthyridines. These nitrogen-containing heterocycles are of interest in medicinal chemistry due to their diverse biological activities.[7] Two classical methods for synthesizing quinoline and naphthyridine frameworks are the Skraup and Friedländer syntheses.

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline or, in the case of a diaminonaphthalene, a naphthyridine derivative.[8]

The Friedländer synthesis is the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group to form a quinoline or related heterocyclic system.[9] This reaction could potentially be adapted for use with 1,5-diaminonaphthalene and suitable dicarbonyl compounds.

A conceptual pathway for the synthesis of a benzo[b][3][10]naphthyridine derivative from 1,5-diaminonaphthalene is presented below.

G DAN 1,5-Diaminonaphthalene Cyclization Cyclization & Dehydration DAN->Cyclization Reagents Glycerol, H₂SO₄, Oxidant (Skraup) or α,β-Unsaturated Carbonyl (Doebner-von Miller) Reagents->Cyclization Naphthyridine Benzo[b][1,5]naphthyridine Derivative Cyclization->Naphthyridine

Synthesis of Benzo[b][3][10]naphthyridine

Quantitative Data

The following tables summarize key quantitative data for the reactions of this compound.

Table 1: Reduction of this compound to 1,5-Diaminonaphthalene

Reduction MethodCatalyst/ReagentSolventTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity/Yield (%)Reference
Catalytic HydrogenationNi/CNTsDMF1200.6-10092.04 (Selectivity)[3]
Catalytic Hydrogenation5% Pd/CAniline, Ethanol, etc.80-1200.1-1.5--High Yield[2]
Hydrazine HydrateFeCl₃·6H₂O / Activated Carbono-dichlorobenzene80-7-90.9 (Yield)[4]
Hydrazine HydrateFeCl₃·6H₂O / Activated CarbonN,N-dimethylformamide80-5-94.9 (Yield)[11]
Electrochemical ReductionCu electrodeDMF-waterRoom Temp.---77 (Max Yield)[6]

Table 2: Spectroscopic Data

CompoundSpectroscopic Data
This compound ¹H NMR: Chemical shifts are typically observed in the aromatic region.[1] ¹³C NMR: Resonances for the naphthalene core and the carbons attached to the nitro groups.[4] FTIR (cm⁻¹): Characteristic peaks for C-H stretching (aromatic), C=C stretching (aromatic), and N-O stretching (nitro group).[10][12] Mass Spectrum (EI): Molecular ion peak at m/z 218, with fragmentation patterns corresponding to the loss of nitro and other groups.[4]
1,5-Diaminonaphthalene ¹H NMR: Signals for the aromatic protons and the amino group protons.[13] ¹³C NMR: Resonances for the aromatic carbons, with shifts influenced by the electron-donating amino groups.[3] Mass Spectrum (MALDI): Used as a matrix in MALDI-MS, exhibiting a molecular ion.[1][3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound using Ni/CNTs Catalyst[3]
  • Catalyst Preparation:

    • Treat carbon nanotubes (CNTs) thermally and then with an acid mixture (e.g., HNO₃/H₂SO₄).

    • Impregnate the treated CNTs with an aqueous solution of Ni(NO₃)₂·6H₂O.

    • Stir the mixture at 313 K for 12 hours and dry overnight at 373 K.

    • Calcine the catalyst at 673 K for 4 hours in a nitrogen flow, followed by reduction under hydrogen at 673 K for 2 hours.

  • Hydrogenation Reaction:

    • In a 50 mL Teflon-lined stainless-steel autoclave, place 2.0 g of this compound, 0.1 g of the Ni/CNTs catalyst, and 20 mL of N,N-dimethylformamide (DMF).

    • Seal the autoclave and flush with hydrogen three times.

    • Heat the autoclave to the desired temperature (e.g., 393 K) and pressurize with H₂ to the desired pressure (e.g., 0.6 MPa).

    • Stir the reaction mixture for the required duration.

  • Product Isolation and Analysis:

    • After the reaction, cool the autoclave and filter to remove the catalyst.

    • Analyze the products by High-Performance Liquid Chromatography (HPLC).

Protocol 2: Reduction of this compound with Hydrazine Hydrate[4]
  • Reaction Setup:

    • In a reactor equipped with a stirrer and a reflux condenser, add 150g of this compound, 2g of iron(III) chloride hexahydrate, 20g of activated carbon, and 2000mL of o-dichlorobenzene.

  • Reaction Execution:

    • Start stirring and heat the mixture to 80 °C.

    • Over a period of 2 hours, add 150g of 80% hydrazine hydrate dropwise.

    • Maintain the temperature and continue stirring for 7 hours.

  • Work-up and Isolation:

    • Filter the reaction mixture to recover the catalyst.

    • Distill the filtrate to remove the o-dichlorobenzene.

    • Add cold water to the resulting feed liquor to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain 1,5-diaminonaphthalene.

Protocol 3: Skraup Synthesis of a Naphthyridine Derivative (General Procedure)[14]
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of the 1,5-diaminonaphthalene and glycerol.

    • Add an oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture, often to around 140-160 °C, and maintain for several hours. The reaction can be exothermic.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a concentrated solution of sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable starting material for the synthesis of 1,5-diaminonaphthalene, a monomer of significant industrial importance. The reduction of its nitro groups can be achieved through various methods, including catalytic hydrogenation, chemical reduction, and electrochemical processes, with ongoing research focused on developing more sustainable and cost-effective catalysts. Furthermore, the resulting 1,5-diaminonaphthalene opens pathways to the synthesis of complex heterocyclic structures like 1,5-naphthyridines, which are of interest in the field of drug discovery. The choice of reaction conditions and methodology allows for the tailored synthesis of these important chemical compounds. Further research into the nucleophilic aromatic substitution reactions of this compound could unveil new synthetic routes to novel functionalized naphthalene derivatives.

References

Industrial applications of 1,5-Dinitronaphthalene.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Industrial Applications of 1,5-Dinitronaphthalene

Introduction

This compound (1,5-DNN) is a high-purity nitroaromatic compound with the chemical formula C₁₀H₆N₂O₄.[1] It presents as yellow to yellow-green needles or a fluffy powder.[2] As a pivotal chemical intermediate, 1,5-DNN is instrumental in a variety of industrial synthesis processes, ranging from the production of high-performance polymers to the creation of vibrant dyes and specialized energetic materials.[3][4][5] Its significance lies in the reactivity of its two nitro groups, which can be chemically modified to produce a range of valuable naphthalene derivatives. This guide provides a detailed overview of its primary industrial applications, synthesis protocols, and key experimental data for researchers, scientists, and professionals in chemical and drug development.

Core Industrial Applications

The industrial utility of this compound is centered on its role as a precursor to other valuable chemicals. Its primary applications are in the synthesis of polymers, dyes, and energetic materials.

Polymer Production: Precursor to Naphthalene 1,5-Diisocyanate (NDI)

The most significant application of this compound is as a key intermediate in the production of 1,5-Naphthalenediamine (1,5-NDA). This is achieved through the hydrogenation of 1,5-DNN. The resulting 1,5-NDA is then converted, typically via phosgenation, into Naphthalene 1,5-diisocyanate (NDI).[2][6]

NDI is a monomer used to synthesize specialty high-performance polyurethanes. These polyurethanes exhibit exceptional properties, including:

  • High hardness and resilience

  • Excellent heat resistance

  • Superior dynamic performance and wear resistance

These characteristics make NDI-based polyurethanes suitable for demanding applications where conventional polyurethanes might fail, such as in high-temperature and oily environments.[4]

G Naphthalene Naphthalene DNN_1_5 This compound Naphthalene->DNN_1_5 Nitration NDA_1_5 1,5-Naphthalenediamine DNN_1_5->NDA_1_5 Hydrogenation NDI Naphthalene 1,5-Diisocyanate (NDI) NDA_1_5->NDI Phosgenation Polyurethane High-Performance Polyurethanes NDI->Polyurethane Polymerization

Caption: Synthesis pathway from Naphthalene to high-performance polyurethanes via this compound.

Dye and Pigment Synthesis

This compound is a crucial intermediate for manufacturing a variety of dyes and pigments.[1] It serves as a precursor for complex dye structures. For instance, it is used in the synthesis of C.I. Sulphur Brown 15, where it is reacted with sodium polysulfide in the presence of a cresol mixture and copper sulfate. It is also a starting material for producing naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), another important dye intermediate.[2] The reduction of 1,5-DNN to 1,5-diaminonaphthalene is a common first step in the production of various azo dyes.[7]

Energetic Materials and Explosives

In the field of materials science, this compound is investigated for the development of energetic materials and propellants, where its thermal stability is a critical parameter.[3] Furthermore, mixed isomers of dinitronaphthalene, including the 1,5-isomer, can be used as a sensitizing agent for ammonium nitrate explosives.[2]

Synthesis and Experimental Protocols

The industrial production of this compound is primarily achieved through the nitration of naphthalene. This process invariably produces a mixture of isomers, predominantly this compound and 1,8-Dinitronaphthalene (1,8-DNN), which must then be separated.[2] Several methods have been developed to optimize yield, purity, and environmental safety.

Traditional Mixed-Acid Nitration

This is the conventional method for producing dinitronaphthalenes.

  • Methodology : Naphthalene is slowly added to a mixed acid solution, typically containing sulfuric acid and nitric acid.[5][8] The reaction is often performed in an organic solvent like dichloroethane at temperatures ranging from 15-80°C.[8] The temperature is carefully controlled; for example, naphthalene may be added at 40°C, with the temperature then raised to 80°C over several hours.[2]

  • Drawbacks : This method generates large amounts of hazardous waste acid, which requires expensive and ecologically challenging processing and recovery units.[5] The strong acid environment is highly corrosive and can lead to oxidation side reactions and poor safety performance.[4]

Direct Nitration with Nitric Acid

To circumvent the issues of mixed-acid systems, processes using only nitric acid have been developed.

  • Methodology : Powdered naphthalene is added to nitric acid (72-87 wt.%) with stirring. The nitration is conducted at a temperature between 30°C and 80°C (preferably 45-65°C).[9] The molar ratio of nitric acid to naphthalene is typically high, at least 8:1.[9] Upon completion, the reaction mixture is cooled to 5-20°C to precipitate the dinitronaphthalene isomers, which have limited solubility in the used acid. The precipitate is then filtered.[5]

  • Advantages : This approach avoids the complex separation and recovery of sulfuric acid, making it more economically advantageous.[5][9]

Non-Acidic Nitration with Nitrogen Dioxide

A more environmentally friendly "non-acidic cleaning method" has been patented.[4]

  • Methodology :

    • Naphthalene (e.g., 0.128 g) is dissolved in an organic solvent such as acetonitrile (5.0 mL).

    • A catalyst, such as HZSM-11 or HY zeolite (0.100 g to 0.200 g), is added to the solution.

    • Nitrogen dioxide (2.0 mL) is introduced, and the mixture is stirred in an oxygen atmosphere at room temperature for approximately 12 hours.

    • The reaction is quenched with deionized water, and the catalyst is removed by filtration.

    • The crude product is recovered by rotary evaporation, washed with 5% aqueous sodium bicarbonate solution and then with distilled water until neutral.[4]

  • Advantages : This method offers mild reaction conditions, good selectivity, high atom efficiency, and reduced environmental pollution compared to acid-based methods.[4]

Isomer Separation

Regardless of the synthesis method, separating the 1,5- and 1,8-dinitronaphthalene isomers is a critical step.

  • Methodology : Solvent extraction is the preferred method. The mixed isomer residue is first extracted with a non-polar solvent like toluene, which dissolves the 1,5-isomer, leaving behind nearly pure (99%) 1,8-dinitronaphthalene.[2] After evaporating the toluene, the residue is then extracted with a strongly polar solvent, such as sulfolane, to leave behind highly pure (99%) this compound.[2] Another method involves washing the crude dinitronaphthalene precipitate with acetone to extract undesired substances, leaving the purified 1,5-isomer.[5][9]

G start Start: Naphthalene & Nitrating Agent Nitration Reaction\n(Controlled Temperature) Nitration Reaction (Controlled Temperature) start->Nitration Reaction\n(Controlled Temperature) process process decision decision product product waste waste Cooling & Precipitation\n(5-20°C) Cooling & Precipitation (5-20°C) Nitration Reaction\n(Controlled Temperature)->Cooling & Precipitation\n(5-20°C) Filtration Filtration Cooling & Precipitation\n(5-20°C)->Filtration Crude Dinitronaphthalene\n(Mixture of Isomers) Crude Dinitronaphthalene (Mixture of Isomers) Filtration->Crude Dinitronaphthalene\n(Mixture of Isomers) Used Acid / Solvent\n(for recovery) Used Acid / Solvent (for recovery) Filtration->Used Acid / Solvent\n(for recovery) Washing\n(Water / Acetone) Washing (Water / Acetone) Crude Dinitronaphthalene\n(Mixture of Isomers)->Washing\n(Water / Acetone) Solvent Extraction\n(e.g., Toluene) Solvent Extraction (e.g., Toluene) Washing\n(Water / Acetone)->Solvent Extraction\n(e.g., Toluene) Separation Separation Solvent Extraction\n(e.g., Toluene)->Separation Isomer Separation This compound\n(Product) This compound (Product) Separation->this compound\n(Product) 1,5-DNN 1,8-Dinitronaphthalene\n(By-product) 1,8-Dinitronaphthalene (By-product) Separation->1,8-Dinitronaphthalene\n(By-product) 1,8-DNN

Caption: General experimental workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis and purification protocols.

Table 1: Reaction Conditions for Naphthalene Dinitration

Parameter Mixed-Acid Nitration Direct Nitric Acid Nitration Nitrogen Dioxide Nitration
Nitrating Agent H₂SO₄ / HNO₃ mixture[5] HNO₃ (72-87 wt.%)[9] Nitrogen Dioxide (NO₂)[4]
Temperature 40-80°C[2] 45-65°C[9] Room Temperature[4]
Solvent Dichloroethane (optional)[8] None (reactant is solvent) Acetonitrile[4]
Catalyst None None HY or HZSM-11 Zeolite[4]
Reactant Ratio HNO₃:Naphthalene (2:1 to 3:1)[8] HNO₃:Naphthalene (≥ 8:1)[9] N/A

| Reaction Time | ~4 hours[2] | N/A | ~12 hours[4] |

Table 2: Product Yield and Purity

Method Total Dinitronaphthalene Yield 1,5-DNN Content in Product Final Purity of 1,5-DNN Reference
Nitrogen Dioxide (HZSM-11) 73.0% 68.1% N/A [4]
Nitrogen Dioxide (HY) 63.8% 69.1% N/A [4]
Solvent Extraction N/A N/A 99% [2]

| Nitric Acid / Acetone Wash | N/A | N/A | ≥98 wt.% |[9] |

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling in accordance with good industrial hygiene and safety practices.[10]

  • Hazards : It is suspected of causing genetic defects and can cause skin irritation, allergic skin reactions, and serious eye damage.[11] Exposure symptoms may include headache, dizziness, cyanosis, nausea, and potential damage to the liver and kidneys.[12][13] It is incompatible with strong oxidizers and bases and may explode if heated with sulfur or sulfuric acid.[2][12]

  • Personal Protective Equipment (PPE) : When handling, appropriate PPE, including gloves, safety glasses, and respiratory protection (NIOSH-approved respirator), should be worn.[12][14] Work should be conducted in a well-ventilated area or fume hood.[14]

  • Storage : The material should be stored in a refrigerator.[12] Keep containers tightly closed and away from heat and sources of ignition.[10]

Conclusion

This compound is a critical building block in the chemical industry. Its primary role as a precursor to 1,5-naphthalenediamine enables the production of high-value materials, most notably specialty polyurethanes with superior thermal and mechanical properties. It also remains a key intermediate in the synthesis of various dyes and has applications in energetic materials. While traditional synthesis methods pose environmental and safety challenges, modern advancements, including non-acidic and continuous flow processes, are paving the way for more efficient and sustainable production, ensuring its continued importance in industrial chemistry.

References

1,5-Dinitronaphthalene as a chemical intermediate in dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers and chemical process development professionals on the pivotal role of 1,5-dinitronaphthalene as a chemical intermediate in the synthesis of sulfur dyes.

Introduction: this compound is a key aromatic nitro compound that serves as a crucial building block in the synthesis of a variety of dyes, most notably sulfur dyes. Its chemical structure lends itself to reduction to the corresponding diamine, 1,5-diaminonaphthalene, a versatile precursor for complex colorants. This technical guide provides an in-depth overview of the synthesis of 1,5-diaminonaphthalene from this compound and its subsequent conversion into sulfur dyes, with a focus on detailed experimental protocols and quantitative data.

From Nitroaromatic to Diamine: The Reduction of this compound

The conversion of this compound to 1,5-diaminonaphthalene is a critical step in the synthesis of many dyes. This reduction can be achieved through several methods, each with its own set of advantages and specific procedural requirements. The primary methods employed are catalytic hydrogenation, chemical reduction with hydrazine hydrate, and electrochemical reduction.

Quantitative Data Summary for the Synthesis of 1,5-Diaminonaphthalene

The following table summarizes the key quantitative parameters for various methods of reducing this compound to 1,5-diaminonaphthalene.

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)
Catalytic Hydrogenation 5% Pd/CAniline, Ethanol, Isopropanol, or Tetrahydrofuran80 - 1200.1 - 1.5-High
Hydrazine Hydrate Reduction FeCl₃·6H₂O and Activated Carbono-dichlorobenzene80Atmospheric790.9
Hydrazine Hydrate Reduction FeCl₃·6H₂O and Activated CarbonChlorobenzene78Atmospheric888.8
Hydrazine Hydrate Reduction FeCl₃·6H₂O and Activated CarbonN-Methylpyrrolidone90Atmospheric584.2
Hydrazine Hydrate Reduction FeCl₃·6H₂O and Activated CarbonN,N-Dimethylformamide100Atmospheric691.4
Hydrazine Hydrate Reduction FeCl₃·6H₂O and Activated CarbonN,N-Dimethylformamide110Atmospheric693.3
Electrochemical Reduction Copper electrodeDMF-waterRoom TemperatureAtmospheric-up to 77
Experimental Protocols for the Reduction of this compound

This method involves the reduction of this compound using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.[1]

  • Materials: this compound, 5% Pd/C catalyst, a solvent (aniline, ethanol, isopropanol, or tetrahydrofuran), nitrogen gas, hydrogen gas.

  • Procedure:

    • In a suitable reactor, charge the this compound, 5% Pd/C catalyst, and the chosen solvent. Metal ions may be added as promoters.

    • Purge the reactor with nitrogen gas at least three times to remove any air.

    • Subsequently, purge the reactor with hydrogen gas at least three times.

    • Pressurize the reactor with hydrogen to a pressure of 0.1-1.5 MPa.

    • Heat the reaction mixture to a temperature between 80-120°C and maintain these conditions with stirring until the reaction is complete.

    • After cooling and depressurization, the catalyst is filtered off, and the 1,5-diaminonaphthalene is isolated from the solvent.

This protocol utilizes hydrazine hydrate as the reducing agent with a catalyst system composed of ferric chloride and activated carbon.[2]

  • Materials: this compound, hydrazine hydrate (40-80% solution), ferric chloride hexahydrate (FeCl₃·6H₂O), activated carbon, and an organic solvent (e.g., o-dichlorobenzene).

  • Procedure:

    • To a reactor equipped with a stirrer and a reflux condenser, add 150g of this compound, 2g of ferric chloride hexahydrate, 20g of activated carbon, and 2000ml of o-dichlorobenzene.

    • Begin stirring and heat the mixture to 80°C.

    • Over a period of 2 hours, slowly add 150g of 80% hydrazine hydrate solution.

    • Maintain the reaction temperature at 80°C for 7 hours.

    • After the reaction is complete, filter the hot solution to recover the catalyst.

    • Distill the filtrate to recover the o-dichlorobenzene.

    • Add cold water to the remaining feed liquor to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 1,5-diaminonaphthalene. This procedure yields a product with a purity of 99.1% and a yield of 90.9%.[2]

This method offers a greener alternative by using an electric current to drive the reduction.[3]

  • Apparatus: An electrochemical cell with a copper cathode.

  • Materials: this compound, dimethylformamide (DMF)-water solution.

  • Procedure:

    • The electrochemical reduction is carried out at room temperature in a DMF-water solution.

    • This compound is reduced on a copper electrode. The reaction is an irreversible, diffusion-controlled process.

    • The reduction occurs in two successive waves, corresponding to the two nitro groups.

    • The electrolytic conditions, including potential, concentration of this compound, concentration of sulfuric acid, passed charge, and solvent-to-water ratio, are optimized to achieve a maximal yield of 77%.[3]

The Synthesis of Sulfur Dyes from this compound

This compound is a key precursor for sulfur dyes, which are complex mixtures of sulfur-containing macromolecules. These dyes are produced by a process called thionation, which involves heating the aromatic nitro compound or its corresponding amine with sulfur or a sodium polysulfide solution.

Experimental Protocol for the Synthesis of C.I. Leuco Sulphur Brown 15 (C.I. 53270)

This protocol outlines the manufacturing process for C.I. Leuco Sulphur Brown 15, a dark brown sulfur dye, directly from this compound.[4]

  • Materials: this compound (138 parts), coarse cresol mixture (75 parts), sodium polysulfide, copper sulfate monohydrate, sodium chloride.

  • Procedure:

    • A preliminary reduction of this compound is carried out in sodium polysulfide at 90°C.

    • The reduced intermediate is then mixed with 138 parts of this compound and 75 parts of a coarse cresol mixture.

    • Sodium polysulfide, copper sulfate monohydrate, and sodium chloride are added to the mixture.

    • The entire mixture is calcinated at 265°C for 12 to 14 hours.

    • The resulting product is C.I. Leuco Sulphur Brown 15, a dark brown dye.[4]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations described in this guide.

G DNN This compound DAN 1,5-Diaminonaphthalene DNN->DAN Reduction (e.g., H₂, Pd/C or N₂H₄·H₂O or Electrochemical)

Caption: Reduction of this compound to 1,5-Diaminonaphthalene.

G DNN This compound Intermediate Reduced Intermediate DNN->Intermediate Sodium Polysulfide 90°C SulphurBrown15 C.I. Leuco Sulphur Brown 15 Intermediate->SulphurBrown15 + This compound + Cresol + Sodium Polysulfide + CuSO₄·H₂O, NaCl 265°C, 12-14h

Caption: Synthesis of C.I. Leuco Sulphur Brown 15.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,5-Dinitronaphthalene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitronaphthalenes (DNNs) are a group of nitroaromatic compounds with various isomers, the analysis of which is crucial in environmental monitoring, industrial hygiene, and as intermediates in the synthesis of dyes and pharmaceuticals. Due to their structural similarity, the separation of DNN isomers presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these isomers. This application note provides a detailed protocol for the HPLC analysis of 1,5-dinitronaphthalene and its isomers, with a focus on achieving high resolution and sensitivity. The separation often relies on specialized stationary phases that facilitate π-π and dipole-dipole interactions to resolve closely eluting isomers.[1]

Principle of Separation

The separation of dinitronaphthalene isomers is typically achieved using reversed-phase HPLC. While standard C18 columns can be used, they often provide insufficient resolution for complex isomer mixtures.[1] Specialized columns, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) bonded phases, offer enhanced selectivity.[1] The separation mechanism on these columns involves a combination of hydrophobic interactions and specific π-π interactions between the electron-deficient nitroaromatic analytes and the electron-rich aromatic stationary phase.[1] For isomers with different dipole moments, such as 1,5-DNN and 1,8-DNN, columns that promote dipole-dipole interactions can significantly improve separation.[1]

Experimental Protocols

This section details the recommended methodologies for the HPLC analysis of dinitronaphthalene isomers.

Materials and Reagents
  • Standards: Analytical standards of this compound and other available isomers (e.g., 1,8-Dinitronaphthalene) with a purity of ≥98%.

  • Solvents: HPLC grade methanol and acetonitrile.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Sample Diluent: A mixture of methanol and water, typically in a ratio similar to the initial mobile phase composition.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Columns:

    • Primary Recommendation: COSMOSIL PYE (Pyrenylethyl) or NPE (Nitrophenylethyl) column (e.g., 4.6 mm x 150 mm, 5 µm) for enhanced selectivity.[1]

    • Alternative: A standard C18 column can be used for initial screening, but may not resolve all isomers.

  • Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized for the specific isomers being analyzed. A starting point could be 70:30 (v/v) methanol:water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at 254 nm.[1]

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each dinitronaphthalene isomer standard and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the sample diluent to the desired concentrations for calibration.

  • Sample Preparation: Dissolve the sample containing dinitronaphthalene isomers in the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis
  • Identify the dinitronaphthalene isomers in the sample chromatogram by comparing their retention times with those of the analytical standards.

  • Quantify the concentration of each isomer by constructing a calibration curve from the peak areas of the working standard solutions.

Quantitative Data Summary

The following table summarizes the chromatographic data for the separation of this compound and 1,8-Dinitronaphthalene on different HPLC columns. Data for other isomers is limited in the literature and would require method development and validation.

IsomerColumn TypeMobile PhaseRetention Time (min)
1,8-DinitronaphthaleneC18-MS-IIMethanol / H₂O (80/20)~4.5
This compoundC18-MS-IIMethanol / H₂O (80/20)~5.0
1,8-DinitronaphthaleneNPEMethanol / H₂O (70/30)~6.0
This compoundNPEMethanol / H₂O (70/30)~5.5
1,8-DinitronaphthalenePYEMethanol / H₂O (90/10)~7.0
This compoundPYEMethanol / H₂O (90/10)~8.0

Note: The retention times are approximate and can vary depending on the specific instrument, column batch, and exact experimental conditions.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of dinitronaphthalene isomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Sample Injection (10 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Methanol/Water) HPLC_System HPLC System Setup (Column, Detector, etc.) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of dinitronaphthalene isomers.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound and its isomers. The use of specialized columns with stationary phases capable of π-π and dipole-dipole interactions is recommended for achieving optimal separation of these structurally similar compounds.[1] The provided methodologies can serve as a starting point for the development and validation of analytical methods for the routine analysis of dinitronaphthalenes in various matrices. Further method development may be necessary for the simultaneous separation and quantification of a complete mixture of all dinitronaphthalene isomers.

References

Application Notes and Protocols for the Synthesis of 1,5-Naphthalene Diisocyanate from 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-naphthalene diisocyanate (NDI) using 1,5-dinitronaphthalene (DNN) as a starting material. The synthesis is a two-step process involving the reduction of DNN to 1,5-diaminonaphthalene (DAN), followed by the conversion of DAN to NDI. Both phosgene-based and phosgene-free methods for the second step are discussed.

NDI is a valuable monomer in the production of high-performance polyurethanes, known for their exceptional durability, resilience, and resistance to harsh environments.[1] These polyurethanes find applications in the automotive, construction, and textile industries.[1][2]

Synthesis Overview

The overall synthetic pathway from this compound to 1,5-naphthalene diisocyanate is a two-step process. The first step is the reduction of the two nitro groups on the naphthalene ring to form 1,5-diaminonaphthalene. The subsequent step involves the conversion of the diamine to a diisocyanate.

G DNN This compound (DNN) DAN 1,5-Diaminonaphthalene (DAN) DNN->DAN Reduction NDI 1,5-Naphthalene Diisocyanate (NDI) DAN->NDI Phosgenation or Phosgene-Free Methods

Figure 1: Overall synthesis pathway from DNN to NDI.

Step 1: Reduction of this compound (DNN) to 1,5-Diaminonaphthalene (DAN)

The reduction of this compound is a critical step in the synthesis of NDI. Several methods have been reported for this transformation, including catalytic hydrogenation and chemical reduction. 1,5-diaminonaphthalene is a colorless solid that can darken in air due to oxidation.[3]

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes.

Experimental Protocol:

  • Reaction Setup: In a suitable solvent, dissolve this compound. A patent suggests using aniline, ethanol, isopropanol, or tetrahydrofuran, with the mass of the solvent being 3 to 4 times the mass of the this compound.[4]

  • Catalyst and Additives: Add 5% Palladium on carbon (Pd/C) as the catalyst. Metal ions can be added as additives to the reaction system.[4]

  • Inerting the System: Purge the reaction vessel by replacing the air with nitrogen at least three times. Subsequently, replace the nitrogen with hydrogen at least three times.[4]

  • Hydrogenation: Pressurize the reactor with hydrogen to a pressure of 0.1–1.5 MPa.[4]

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80–120°C.[4]

  • Work-up: Upon completion of the reaction, filter the catalyst and purify the product. This method is reported to provide a high reaction yield.[4]

Method 2: Reduction with Hydrazine Hydrate

An alternative to catalytic hydrogenation is the use of hydrazine hydrate in the presence of a catalyst.

Experimental Protocol:

  • Reaction Setup: In a reactor equipped with a stirrer and reflux condenser, add this compound, a catalyst, and an organic solvent.[5] The molar ratio of this compound to hydrazine hydrate should be 1:3-4.[5] The mass ratio of the organic solvent to this compound can range from 2-20:1.[5]

  • Catalyst: The catalyst consists of iron (III) chloride hexahydrate and activated carbon in a mass ratio of 1:2-10. The amount of catalyst used is 2% to 15% of the mass of the this compound.[5]

  • Reaction Conditions: Begin stirring and heat the mixture to 60–120°C.[5]

  • Addition of Hydrazine Hydrate: Add 40–80% hydrazine hydrate dropwise over a period of 1–3 hours.[5]

  • Reaction Time: Maintain the temperature for 3–8 hours.[5]

  • Work-up: After the reaction, filter the mixture to recover the catalyst. Distill the filtrate to recover the organic solvent, yielding the crude product. Add cold water to the crude product to precipitate 1,5-diaminonaphthalene. Filter, wash, and dry the final product.[5] This method is described as having mild reaction conditions and a high product yield.[5]

Method 3: Electrochemical Reduction

Electrosynthesis offers another route to 1,5-diaminonaphthalene from this compound.

Experimental Protocol:

  • The electrochemical reduction of this compound has been studied on a copper electrode in a DMF-water solution.[6]

  • The reaction is an irreversible, diffusion-controlled process.[6]

  • The optimal conditions for electrolysis were investigated by varying the electrolysis potential, the concentration of this compound, the concentration of sulfuric acid, the passed charge, and the solvent to water volume ratio, achieving a maximum yield of 77%.[6]

Step 2: Synthesis of 1,5-Naphthalene Diisocyanate (NDI) from 1,5-Diaminonaphthalene (DAN)

The conversion of 1,5-diaminonaphthalene to 1,5-naphthalene diisocyanate can be achieved through phosgenation or by using phosgene-free methods. Due to the high toxicity of phosgene, there is significant interest in developing safer, phosgene-free alternatives.[7][8][9]

Method 1: Phosgenation

The traditional method for producing isocyanates involves the use of phosgene.[10]

Experimental Protocol:

  • Phosgene Solution Preparation: In a phosgenation apparatus, prepare a solution of phosgene in an inert solvent such as chlorobenzene at 0°C by condensing phosgene gas.[10]

  • Diamine Suspension: Prepare a suspension of 1,5-diaminonaphthalene in the same inert solvent.[10]

  • Reaction: While stirring, add the diamine suspension to the phosgene solution all at once.[10]

  • Heating and Phosgene Addition: Heat the mixture to reflux over a period of 120 minutes while continuously passing gaseous phosgene through the reaction mixture.[10]

  • Work-up: After the reaction, the mixture can be fractionally distilled under reduced pressure to obtain 1,5-naphthalene diisocyanate.[10] A reported yield for this method is 75.6% of the theoretical value.[10]

Method 2: Phosgene-Free Synthesis using Bis(trichloromethyl)carbonate (Triphosgene)

A safer alternative to phosgene is the use of solid phosgene equivalents like bis(trichloromethyl)carbonate (BTC or triphosgene).[11][12]

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Prepare a solution of 1,5-diaminonaphthalene in an inert organic solvent, with a concentration of 0.1–10 g/100ml .[11]

    • Prepare a solution of bis(trichloromethyl)carbonate in an inert organic solvent, with a concentration of 5–100 g/100ml .[11]

  • Reaction Conditions:

    • The reaction is carried out under a nitrogen atmosphere with stirring.[11]

    • The reaction temperature can range from -10 to 80°C.[11]

  • Reaction: The reaction is a one-step synthesis.[11]

  • Work-up: After the reaction is complete, the reaction liquid is distilled. The resulting solid is treated with a solvent and filtered to obtain 1,5-naphthalene diisocyanate.[11] The solvent can be recovered and reused.[11]

  • Yield: This method is reported to have a high yield, potentially exceeding 98%.[11]

Another patent describes a similar process using triphosgene in chlorobenzene with triethylamine and pyridine as catalysts.[12]

Experimental Protocol (with catalysts):

  • Diamine Solution: Dissolve 1,5-diaminonaphthalene in chlorobenzene and heat to dehydrate.[12]

  • Triphosgene Solution: Dissolve bis(trichloromethyl)carbonate in chlorobenzene. Add a mixed chlorobenzene solution of triethylamine and pyridine. The mass ratio of triethylamine to pyridine is 4-6:1, and the mass ratio of the sum of triethylamine and pyridine to bis(trichloromethyl)carbonate is 2-4:100.[12]

  • Reaction: Add the diamine solution dropwise to the triphosgene solution while stirring at 15-35°C for 0.5-4 hours.[12]

  • Reflux: Raise the temperature and reflux for 2 hours, followed by refluxing with nitrogen for 1 hour to recover the solvent.[12]

  • Product: The solid product is 1,5-naphthalene diisocyanate.[12]

Method 3: Phosgene-Free Synthesis via Carbamate Intermediate

This method avoids the use of phosgene and its equivalents by proceeding through a carbamate intermediate, which is then thermally decomposed to the diisocyanate.

Experimental Protocol:

  • Carbamate Formation: A precursor, naphthalene-1,5-dibutylurethane, is used as the starting material for the thermal cracking step.[13]

  • Thermal Cracking:

    • In a thermal cracking device, add an ionic liquid (e.g., 1,2-dimethyl-4-ethylimidazole perchloric acid) and a supported metal oxide solid catalyst.[13]

    • At 190°C and under reduced pressure (5000 Pa), add the naphthalene-1,5-dibutylurethane.[13]

    • After reacting for a period, 1,5-naphthalene diisocyanate and butanol are collected in cooled traps.[13]

    • The reaction is continued, and the temperature may be increased to 240°C.[13]

  • Purification: The collected mixture is subjected to rectification to isolate the NDI.[13]

  • Yield: A chromatography yield of 95% and an isolated yield of 91% for NDI have been reported for this method.[13]

Data Summary

Table 1: Reaction Conditions and Yields for the Synthesis of 1,5-Diaminonaphthalene (DAN)

MethodPrecursorReagents/CatalystSolventTemperature (°C)Pressure (MPa)Yield (%)
Catalytic Hydrogenation[4]This compound5% Pd/C, H₂, metal ionsAniline, Ethanol, Isopropanol, or THF80 - 1200.1 - 1.5High (not specified)
Hydrazine Hydrate Reduction[5]This compoundHydrazine hydrate, FeCl₃·6H₂O/Activated CarbonDMF, NMP, o-dichlorobenzene, or chlorobenzene60 - 120AtmosphericHigh (not specified)
Electrochemical Reduction[6]This compound-DMF-waterRoom TemperatureAtmosphericup to 77

Table 2: Reaction Conditions and Yields for the Synthesis of 1,5-Naphthalene Diisocyanate (NDI)

MethodPrecursorReagents/CatalystSolventTemperature (°C)Yield (%)
Phosgenation[10]1,5-DiaminonaphthalenePhosgeneChlorobenzeneReflux75.6
Triphosgene (One-Step)[11]1,5-DiaminonaphthaleneBis(trichloromethyl)carbonateInert organic solvent-10 to 80>98
Triphosgene (with catalysts)[12]1,5-DiaminonaphthaleneBis(trichloromethyl)carbonate, Triethylamine, PyridineChlorobenzene15 - 35 then refluxHigh (not specified)
Thermal Decomposition of Carbamate[13]Naphthalene-1,5-dibutylurethaneIonic liquid, supported metal oxide-190 - 24091 (isolated)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 1,5-naphthalene diisocyanate from this compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Isocyanate Formation cluster_2 Characterization DNN This compound Reduction Reduction (e.g., Catalytic Hydrogenation) DNN->Reduction DAN_crude Crude 1,5-Diaminonaphthalene Reduction->DAN_crude Purification_DAN Purification of DAN (e.g., Recrystallization) DAN_crude->Purification_DAN DAN_pure Pure 1,5-Diaminonaphthalene Purification_DAN->DAN_pure Isocyanate_Formation Isocyanate Formation (e.g., Phosgene-Free Method) DAN_pure->Isocyanate_Formation NDI_crude Crude 1,5-Naphthalene Diisocyanate Isocyanate_Formation->NDI_crude Purification_NDI Purification of NDI (e.g., Distillation) NDI_crude->Purification_NDI NDI_pure Pure 1,5-Naphthalene Diisocyanate Purification_NDI->NDI_pure Characterization Characterization (e.g., NMR, IR, MS, Melting Point) NDI_pure->Characterization

Figure 2: Experimental workflow for NDI synthesis and characterization.

References

Application Notes and Protocols: Synthesis of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of naphthalene is a classic electrophilic aromatic substitution reaction that typically yields a mixture of isomers. The primary products of dinitration are 1,5-dinitronaphthalene (1,5-DNN) and 1,8-dinitronaphthalene (1,8-DNN). 1,5-DNN is a valuable intermediate in the synthesis of 1,5-diaminonaphthalene, which is a precursor for manufacturing naphthalene-1,5-diisocyanate (NDI) and various polymers.[1] Controlling the reaction conditions is crucial to influence the isomer distribution and overall yield. This document outlines a detailed protocol for the direct nitration of naphthalene to produce this compound, focusing on a method that avoids the use of sulfuric acid.

Data Presentation: Comparison of Nitration Parameters

The synthesis of dinitronaphthalenes can be achieved under various conditions, with the choice of nitrating agent and solvent significantly affecting the outcome. The following table summarizes key quantitative data from different methodologies.

ParameterMethod 1: Nitric Acid OnlyMethod 2: Mixed AcidMethod 3: Catalytic (Zeolite)
Nitrating Agent Nitric Acid (72-87 wt.%)[1][2]Mixture of H₂SO₄ and HNO₃[3][4]Nitrogen Dioxide (NO₂)[5]
Catalyst/Solvent None (neat) or organic solvent (dichloroethane)[2][6]Sulfuric Acid (catalyst and solvent)[4]HY Zeolite, Acetonitrile[5]
Reaction Temperature 30 to 80°C (Optimal: 45 to 65°C)[1][2]40 to 80°C[3]Room Temperature[5]
Molar Ratio (HNO₃:Naphthalene) At least 8:1[1]Typically 2:1 to 3:1[7]N/A
Purity of 1,5-DNN ≥98 wt.% after purification[1][2]Varies, requires extensive purificationGood selectivity reported[5]
Key By-product 1,8-Dinitronaphthalene[1][2]1,8-Dinitronaphthalene[3]1,8-Dinitronaphthalene[5]
Melting Point of 1,5-DNN (°C) 216-219[4]212-214[3]N/A

Experimental Protocol: Direct Nitration of Naphthalene with Nitric Acid

This protocol is based on a process that utilizes concentrated nitric acid as the sole nitrating agent, which simplifies the process and avoids the generation of mixed-acid waste.[1][2]

1. Materials and Reagents:

  • Naphthalene (powdered)

  • Nitric Acid (72-87 wt.%)

  • Acetone (cooled)

  • Deionized Water

  • Reaction vessel (three-necked flask) equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Cooling bath (ice-water or other)

  • Filtration apparatus (Buchner funnel)

  • Drying oven

2. Nitration Procedure:

  • Charge the reaction vessel with the required volume of nitric acid (72-87 wt.%). The molar ratio of nitric acid to naphthalene should be at least 8:1.[1]

  • Begin stirring the nitric acid and place the vessel in a cooling bath to maintain temperature control.

  • Gradually add powdered naphthalene to the stirred nitric acid. The initial addition may cause a slight exotherm, heating the mixture to around 50°C.[1]

  • Maintain the reaction temperature between 45°C and 65°C throughout the addition of naphthalene.[1] Use the cooling bath to manage the temperature.

  • After the complete addition of naphthalene (which may take 15-25 minutes), continue to stir the reaction mixture at 45-65°C for an additional 2 hours to ensure the reaction goes to completion.[1]

3. Isolation of Crude Dinitronaphthalene Isomers:

  • Upon completion of the reaction, cool the mixture to a temperature between 5°C and 20°C.[1][2] This step is crucial as it reduces the solubility of the dinitronaphthalene isomers in the nitric acid, maximizing precipitation.

  • Filter the resulting solid precipitate using a Buchner funnel.

  • Wash the filter cake with cooled 65% nitric acid to remove residual impurities.[1]

  • Subsequently, wash the precipitate with cold water until the filtrate is neutral.[2] This removes any remaining acid.

4. Purification: Isolation of this compound:

  • The washed precipitate is a mixture of 1,5- and 1,8-dinitronaphthalene. The separation is achieved by leveraging their different solubilities in acetone.

  • Wash the crude, water-washed precipitate with cooled acetone.[1][2] The ratio of the precipitate to acetone should be in the range of 1:3 to 1:7 by weight.[2] 1,8-dinitronaphthalene and other impurities are more soluble in acetone and will be washed away, leaving the less soluble this compound as the solid.

  • The extraction with acetone can be performed for 15-30 minutes.[2]

  • Filter the suspension to collect the solid this compound.

  • Wash the final product on the filter with a small amount of pure, cooled acetone, followed by a final wash with water.[2]

5. Drying:

  • Dry the purified this compound product in an oven at a temperature between 100°C and 110°C.[2] The final product should be a yellowish-green crystalline solid with a purity of ≥98%.[2][4]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Nitration_Protocol reagents Reagents: Naphthalene + Nitric Acid (72-87%) reaction Nitration Reaction (45-65°C, 2 hrs) reagents->reaction 1. Add Naphthalene slowly cooling Cooling (5-20°C) reaction->cooling 2. Complete reaction filtration1 Filtration cooling->filtration1 3. Precipitate isomers crude_product Crude Dinitronaphthalene Mixture (1,5-DNN & 1,8-DNN) filtration1->crude_product 4. Isolate crude solid washing Washing with Acetone crude_product->washing 5. Suspend in acetone filtration2 Final Filtration washing->filtration2 6. Dissolve 1,8-DNN waste Filtrate: 1,8-DNN & Impurities in Acetone washing->waste By-products final_product Pure this compound (≥98%) filtration2->final_product 7. Isolate pure solid

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: 1,5-Dinitronaphthalene as an Intermediate in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of high-performance polyurethanes using 1,5-dinitronaphthalene as a key intermediate. The protocols detailed below cover the transformation of this compound to 1,5-diaminonaphthalene, its subsequent conversion to 1,5-naphthalene diisocyanate (NDI), and the final polymerization step to yield polyurethane elastomers.

The resulting NDI-based polyurethanes exhibit exceptional mechanical and thermal properties, making them suitable for demanding applications where conventional polyurethanes may fall short.[1][2]

Synthesis Pathway Overview

The overall synthesis route from this compound to polyurethane is a three-step process:

  • Reduction of this compound: The two nitro groups of this compound are reduced to amino groups to form 1,5-diaminonaphthalene.

  • Formation of 1,5-Naphthalene Diisocyanate (NDI): The 1,5-diaminonaphthalene is then converted into the highly reactive 1,5-naphthalene diisocyanate (NDI).

  • Polymerization: NDI is reacted with a suitable polyol (e.g., polyester or polyether polyol) and a chain extender to form the final polyurethane elastomer.

Synthesis_Pathway Dinitronaphthalene This compound Diaminonaphthalene 1,5-Diaminonaphthalene Dinitronaphthalene->Diaminonaphthalene Reduction NDI 1,5-Naphthalene Diisocyanate (NDI) Diaminonaphthalene->NDI Phosgenation/ Triphosgenation Polyurethane Polyurethane Elastomer NDI->Polyurethane Polyol Polyol (e.g., Polyester/Polyether) Polyol->Polyurethane ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->Polyurethane

Caption: Synthesis pathway from this compound to polyurethane.

Experimental Protocols

Step 1: Reduction of this compound to 1,5-Diaminonaphthalene

The reduction of this compound to 1,5-diaminonaphthalene can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on established methods for the catalytic hydrogenation of nitroaromatic compounds.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C) catalyst

  • Solvent (e.g., Aniline, Ethanol, Isopropanol, or Tetrahydrofuran)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave reactor equipped with a stirrer

Procedure:

  • Charge the autoclave reactor with this compound and the chosen solvent. The mass of the solvent should be 3 to 4 times the mass of the this compound.[3][4]

  • Add the 5% Pd/C catalyst to the mixture.

  • Seal the reactor and purge it with nitrogen gas at least three times to remove any air.

  • Subsequently, purge the reactor with hydrogen gas at least three times to replace the nitrogen atmosphere.

  • Pressurize the reactor with hydrogen gas to a pressure of 0.1-1.5 MPa.

  • Heat the reactor to a temperature between 80-120°C while stirring.

  • Maintain these conditions until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The solvent can be removed by distillation to yield the crude 1,5-diaminonaphthalene, which can be further purified by recrystallization.

Quantitative Data:

ParameterValueReference
Yield Up to 90%[3]
Reaction Temperature 80 - 120 °C[3][4]
Reaction Pressure 0.1 - 1.5 MPa[3][4]
Step 2: Synthesis of 1,5-Naphthalene Diisocyanate (NDI) from 1,5-Diaminonaphthalene

The conversion of 1,5-diaminonaphthalene to NDI is typically achieved through phosgenation. A safer alternative to using phosgene gas is the use of solid phosgene, such as triphosgene (bis(trichloromethyl) carbonate).

Protocol: Synthesis of NDI using Triphosgene

This protocol is adapted from patented methods for the synthesis of diisocyanates using triphosgene.[5]

Materials:

  • 1,5-Diaminonaphthalene

  • Triphosgene (BTC)

  • Inert solvent (e.g., Chlorobenzene)

  • Tertiary amine catalyst (e.g., a mixture of triethylamine and pyridine)

  • Nitrogen gas (N₂)

Procedure:

  • Dissolve 1,5-diaminonaphthalene in chlorobenzene in a reactor equipped with a stirrer, reflux condenser, and a dropping funnel. Heat the solution to dehydrate it and then cool to the reaction temperature.

  • In a separate flask, dissolve triphosgene in chlorobenzene.

  • To the triphosgene solution, add a catalytic amount of a mixed chlorobenzene solution of triethylamine and pyridine. The mass ratio of triethylamine to pyridine is typically between 4:1 and 6:1, and the total mass of the amines is 2-4% of the mass of the triphosgene.[5] Stir this mixture for 0.5-2 hours to activate the triphosgene.

  • Slowly add the 1,5-diaminonaphthalene solution dropwise to the activated triphosgene solution while maintaining the temperature between 15°C and 35°C. Stir for 0.5-4 hours.

  • After the addition is complete, gradually heat the reaction mixture to reflux and maintain reflux for 2 hours.

  • Following the reflux period, purge the system with nitrogen while continuing to reflux for 1 hour to remove any residual gases.

  • Cool the reaction mixture and recover the solvent by distillation. The solid product, 1,5-naphthalene diisocyanate, can be purified by recrystallization.

Quantitative Data:

ParameterValueReference
Yield >90%[5]
Reaction Temperature 15 - 35 °C (initial), then reflux[5]
Step 3: Synthesis of Polyurethane Elastomer from NDI

NDI-based polyurethanes, such as Vulkollan®, are high-performance elastomers. The synthesis typically involves a prepolymer method.

Protocol: One-Shot Synthesis of NDI-based Polyurethane Elastomer

This protocol describes a general one-shot polymerization process for creating NDI-based polyurethane elastomers.

Materials:

  • 1,5-Naphthalene diisocyanate (NDI)

  • Polyol (e.g., Polytetramethylene ether glycol - PTMG, or a polyester polyol)

  • Chain extender (e.g., 1,4-Butanediol - BDO)

  • Catalyst (optional, depending on the reactivity of the components)

Procedure:

  • Preheat the polyol and chain extender in a moisture-free reaction vessel under a nitrogen atmosphere to a temperature of approximately 80-100°C.

  • Melt the NDI in a separate container at a temperature just above its melting point (around 130°C).

  • Add the molten NDI to the preheated polyol and chain extender mixture with vigorous stirring. The NCO/OH molar ratio is a critical parameter and is typically kept slightly above 1.0.

  • After thorough mixing (typically for 1-2 minutes), pour the reaction mixture into a preheated mold.

  • Cure the mixture in an oven at a temperature between 100°C and 120°C for several hours.

  • After curing, the elastomer is demolded and may require a post-curing period at a specific temperature for several days or weeks to achieve its final properties.

Data Presentation

The properties of NDI-based polyurethanes are highly dependent on the specific formulation, including the type of polyol, the chain extender, and the NCO/OH ratio. The following tables summarize typical properties of NDI-based polyurethane elastomers.

Table 1: Mechanical Properties of NDI-Based Polyurethane Elastomers

PropertyTypical Value RangeReference
Hardness (Shore A) 65 - 95[2][6]
Tensile Strength (MPa) 30 - 50[7]
Elongation at Break (%) 400 - 700[7]
Tear Strength (kN/m) 80 - 150[8]
Rebound Resilience (%) 50 - 65[8]

Table 2: Thermal Properties of NDI-Based Polyurethane Elastomers

PropertyTypical ValueReference
Continuous Operating Temperature Up to 80 °C[2][8]
Short-Term Operating Temperature Up to 120 °C[2][8]
Decomposition Temperature (TGA) > 250 °C[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of NDI-based polyurethane elastomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start reduction Reduction of This compound start->reduction ndi_synthesis NDI Synthesis reduction->ndi_synthesis polymerization Polymerization ndi_synthesis->polymerization curing Curing & Post-Curing polymerization->curing mechanical_testing Mechanical Testing (Tensile, Hardness, Tear) curing->mechanical_testing thermal_analysis Thermal Analysis (TGA, DSC) curing->thermal_analysis spectroscopy Spectroscopic Analysis (FTIR, NMR) curing->spectroscopy end End mechanical_testing->end thermal_analysis->end spectroscopy->end

Caption: Workflow for polyurethane synthesis and characterization.

References

Characterization of Dinitronaphthalene Isomers: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate characterization of dinitronaphthalene (DNN) isomers is crucial due to their varied chemical properties and potential applications. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to identify and differentiate these isomers.

Introduction to Dinitronaphthalene Isomers

Dinitronaphthalenes are a group of ten constitutional isomers with the molecular formula C₁₀H₆N₂O₄. The position of the two nitro groups on the naphthalene ring significantly influences their physical and chemical properties. Direct nitration of naphthalene typically yields a mixture of isomers, predominantly 1,5- and 1,8-dinitronaphthalene.[1] The synthesis of other isomers often requires more complex, multi-step procedures.[1] Accurate characterization is essential for quality control, reaction monitoring, and understanding structure-activity relationships.

Analytical Techniques for Isomer Characterization

A suite of analytical techniques is employed to resolve and characterize DNN isomers. These include chromatographic methods for separation and spectroscopic methods for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating complex mixtures of isomers. Reversed-phase HPLC is particularly effective for dinitronaphthalene isomers.

Protocol: HPLC Separation of Dinitronaphthalene Isomers

This protocol outlines a general method for the separation of dinitronaphthalene isomers using a reversed-phase HPLC system.

Materials:

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade water

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • Dinitronaphthalene isomer standards or sample mixture

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., Newcrom R1, COSMOSIL PYE, or COSMOSIL NPE)[2]

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 50:50 v/v).[3]

    • Acidify the mobile phase with a small amount of phosphoric acid (e.g., 0.1%). For mass spectrometry applications, replace phosphoric acid with formic acid.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard/Sample Preparation:

    • Accurately weigh and dissolve the dinitronaphthalene isomer standards or the sample mixture in the mobile phase or a suitable solvent to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[2]

    • Set the UV detector to a wavelength of 254 nm.[3]

    • Inject a fixed volume of the prepared standard or sample solution.

    • Record the chromatogram for a sufficient duration to allow for the elution of all isomers.

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on the retention times of the injected standards.

    • Quantify the amount of each isomer by comparing the peak areas with a calibration curve generated from the standards.

Quantitative Data: HPLC Retention of Dinitronaphthalene Isomers

IsomerStationary PhaseMobile PhaseRetention CharacteristicsReference
1,8-DinitronaphthaleneNewcrom R1Acetonitrile/Water/Phosphoric AcidAnalysis by reverse phase
1,5-DinitronaphthaleneCOSMOSIL PYE/NPEMethanol/WaterStrong retention due to π-π interactions[4]
1,8-DinitronaphthaleneCOSMOSIL PYE/NPEMethanol/WaterStrong retention due to π-π interactions[4]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Equilibration A->C B Standard/Sample Preparation D Sample Injection B->D E Chromatographic Separation D->E F Data Acquisition (UV Detection) E->F G Peak Identification & Quantification F->G

Caption: Workflow for the HPLC analysis of dinitronaphthalene isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds, including dinitronaphthalene isomers.

Protocol: GC-MS Analysis of Dinitronaphthalene Isomers

This protocol provides a general procedure for the GC-MS analysis of dinitronaphthalene isomers.

Materials:

  • High-purity helium (carrier gas)

  • Dinitronaphthalene isomer standards or sample extract in a volatile solvent (e.g., acetone, pentane)[5][6]

  • Autosampler vials with inserts

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary GC column suitable for aromatic compounds (e.g., 5% phenyl polymethylsiloxane)[7]

  • Data acquisition and processing software

Procedure:

  • Sample Preparation:

    • Prepare standards of individual dinitronaphthalene isomers and the sample mixture in a volatile solvent at appropriate concentrations.

    • Transfer the solutions to autosampler vials.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).[7]

    • Set the injector temperature (e.g., 250°C) and use a splitless injection mode for trace analysis.

    • Set the MS transfer line and ion source temperatures (e.g., 280°C and 230°C, respectively).[7]

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.[7]

    • Set the mass scan range (e.g., m/z 40-400).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the standard or sample solution into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the isomers based on their retention times and by comparing their mass spectra with reference spectra in a library or from the analysis of standards.

    • Quantify the isomers using the peak areas of their characteristic ions.

Quantitative Data: GC-MS of Dinitronaphthalene Isomers

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard/Sample Preparation in Volatile Solvent B Sample Injection (GC) A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Data Acquisition E->F G Spectral Interpretation & Library Matching F->G

Caption: Workflow for the GC-MS analysis of dinitronaphthalene isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and providing a molecular fingerprint of a compound. The FTIR spectra of dinitronaphthalene isomers will show characteristic bands for the nitro groups and the aromatic ring.

Protocol: FTIR Analysis of Dinitronaphthalene Isomers

This protocol describes the analysis of solid dinitronaphthalene samples using an FTIR spectrometer.

Materials:

  • Dinitronaphthalene isomer sample

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • FTIR spectrometer with a detector for the mid-infrared region

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a pellet press.

  • Background Spectrum:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.[8]

  • Data Analysis:

    • Identify the characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1340 cm⁻¹) and C-N stretching (around 1300-1200 cm⁻¹).[9]

    • Compare the fingerprint region (below 1500 cm⁻¹) of the sample spectrum with reference spectra of known isomers for identification.

Quantitative Data: Characteristic FTIR Absorption Bands for Dinitronaphthalene

Functional GroupWavenumber Range (cm⁻¹)Isomer ExampleReference
Asymmetric NO₂ stretch~1530This compound[9]
Symmetric NO₂ stretch~1340This compound[9]
C-N stretch1296, 1215This compound[9]

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Preparation (e.g., KBr Pellet) C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Data Acquisition C->D E Spectral Interpretation & Comparison D->E

Caption: Workflow for the FTIR analysis of dinitronaphthalene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for the unambiguous identification of isomers.[10] Both ¹H and ¹³C NMR are used for this purpose.

Protocol: NMR Analysis of Dinitronaphthalene Isomers

This protocol provides a general method for acquiring NMR spectra of dinitronaphthalene isomers.

Materials:

  • Dinitronaphthalene isomer sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve the dinitronaphthalene isomer sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.[8]

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[8]

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure of the isomer.

Quantitative Data: ¹H NMR Chemical Shifts for 1,8-Dinitronaphthalene

Proton AssignmentChemical Shift (ppm) in DMSO-d₆Reference
A8.586[11]
B8.504[11]
C7.940[11]

Logical Relationships in NMR Isomer Differentiation

NMR_Logic cluster_input Input cluster_analysis NMR Analysis cluster_data Data Interpretation cluster_output Output A Dinitronaphthalene Isomer Mixture B Acquire 1H and 13C NMR Spectra A->B C Analyze Chemical Shifts B->C D Analyze Coupling Constants B->D E Analyze Signal Multiplicity B->E F Unambiguous Isomer Identification C->F D->F E->F

Caption: Logical workflow for differentiating dinitronaphthalene isomers using NMR.

Conclusion

The characterization of dinitronaphthalene isomers requires a multi-technique approach. HPLC and GC-MS are essential for the separation and quantification of isomer mixtures, while FTIR and NMR spectroscopy provide the detailed structural information necessary for unambiguous identification. By following the detailed protocols and utilizing the comparative data presented in this application note, researchers can confidently characterize dinitronaphthalene isomers in their samples.

References

Experimental procedure for the purification of 1,5-Dinitronaphthalene by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 1,5-Dinitronaphthalene by Recrystallization

Introduction

This compound (1,5-DNN) is a crucial intermediate in the synthesis of various industrial chemicals, including dyes, polymers, and isocyanates. The primary route to its synthesis is the direct nitration of naphthalene, which typically yields a mixture of dinitronaphthalene isomers, predominantly 1,5-DNN and 1,8-dinitronaphthalene (1,8-DNN), along with other minor impurities like mononitronaphthalenes and oxidation products.[1][2][3] For subsequent applications, a high purity of 1,5-DNN is essential.

This application note provides a detailed protocol for the purification of this compound from a crude isomeric mixture using recrystallization. The method leverages the differential solubility of the 1,5- and 1,8-isomers in an organic solvent. Acetone is selected as the recrystallization solvent due to its documented efficacy in selectively dissolving 1,8-DNN and other impurities while leaving the less soluble 1,5-DNN to be isolated as a purified solid.[2][3][4]

Materials and Methods

Materials
  • Crude this compound (containing 1,8-DNN and other impurities)

  • Acetone (ACS grade or higher)

  • Distilled water

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirring capability

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Experimental Protocol

This protocol is designed for the purification of a crude mixture of dinitronaphthalene.

  • Initial Assessment: Before beginning the purification, it is advisable to determine the melting point range of the crude material. The significant depression and broad range of the melting point compared to the literature value for pure 1,5-DNN can give a qualitative indication of the level of impurities.

  • Dissolution:

    • Place the crude this compound solid into an Erlenmeyer flask.

    • For every 1 gram of crude material, add approximately 4-6 mL of acetone.[2][3] This ratio may be adjusted based on the impurity level.

    • Add a magnetic stir bar to the flask.

    • Gently heat the mixture to 45-55°C while stirring.[2] The goal is to dissolve the more soluble 1,8-dinitronaphthalene and other impurities, while the this compound remains largely as a suspended solid. A full dissolution is not intended; this process is more accurately described as a solvent wash or extraction at elevated temperature.

  • Hot Filtration (Optional):

    • If significant insoluble impurities other than the product are present, a hot filtration step can be performed. This is generally not necessary if the primary impurity is the soluble 1,8-isomer.

  • Cooling and Crystallization:

    • After stirring at the elevated temperature for 15-30 minutes, cool the suspension to 15-20°C.[2] This reduces the solubility of 1,5-DNN in the acetone, minimizing product loss.

  • Isolation of Crystals:

    • Set up a Buchner funnel with an appropriate size of filter paper for vacuum filtration.

    • Wet the filter paper with a small amount of cold acetone to ensure a good seal.

    • Filter the cooled suspension under vacuum to collect the solid this compound. The filtrate will contain the dissolved 1,8-DNN and other soluble impurities.

    • Wash the collected solid precipitate on the filter with a small volume of cold acetone to remove any residual mother liquor.

  • Final Washing and Drying:

    • Wash the purified crystals with distilled water to remove the residual acetone.

    • Dry the purified this compound solid. This can be done in a drying oven at a temperature between 100-110°C or in a vacuum desiccator at room temperature until a constant weight is achieved.[2]

  • Purity Assessment:

    • Measure the melting point of the dried, purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Calculate the recovery yield of the purified product.

Data Presentation

The following table summarizes key quantitative data relevant to the purification process.

ParameterValueReference(s)
Chemical FormulaC₁₀H₆N₂O₄[5]
Molecular Weight218.17 g/mol [6]
Melting Point (Pure)214-217 °C[4][7]
AppearanceYellow crystalline solid[5]
Solubility Data
WaterVery poorly soluble; 60 ppm at 12°C.[5][7][5][7]
AcetoneSoluble. Used as a solvent to extract the more soluble 1,8-DNN isomer, leaving the less soluble 1,5-DNN.[2][3][5][2][3][5]
Other Organic SolventsSolubilities generally follow the order: trichloromethane > toluene > ethyl acetate ≈ acetone > ethylbenzene > acetonitrile > 1-propanol > ethanol.[8][8]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the purification procedure.

Recrystallization_Workflow cluster_0 Purification Process cluster_1 Waste Stream Crude Crude 1,5-DNN Mixture Slurry Create Slurry in Acetone (4-6 mL/g) Crude->Slurry Heat Heat and Stir (45-55°C, 15-30 min) Slurry->Heat Cool Cool Suspension (15-20°C) Heat->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Acetone & then Water Filter->Wash Filtrate Filtrate containing soluble 1,8-DNN and impurities Filter->Filtrate Separate Dry Dry Crystals (100-110°C) Wash->Dry Pure Pure 1,5-DNN Crystals Dry->Pure

Caption: Workflow for the purification of this compound.

References

GC-MS Method for the Detection of 1,5-Dinitronaphthalene and its Byproducts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Dinitronaphthalene (1,5-DNN) is a significant industrial chemical primarily used in the synthesis of dyes, pigments, and as a precursor for 1,5-naphthalene diisocyanate, a component in the production of high-performance polyurethanes. The synthesis of 1,5-DNN, typically achieved through the nitration of naphthalene, can lead to the formation of various byproducts, including other dinitronaphthalene isomers and mononitronaphthalenes.[1][2][3] The presence of these byproducts can impact the quality and performance of the final products. Therefore, a reliable analytical method for the detection and quantification of 1,5-DNN and its process-related impurities is crucial for quality control and process optimization in research, development, and manufacturing.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of this compound and its common byproducts. The protocol is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Key Byproducts in this compound Synthesis

The direct nitration of naphthalene is an electrophilic aromatic substitution reaction that can yield a mixture of isomers. The primary and most common byproduct in the synthesis of this compound is 1,8-Dinitronaphthalene (1,8-DNN) .[2] Other potential byproducts include 1-Nitronaphthalene (a mononitrated intermediate) and other dinitronaphthalene isomers formed in smaller quantities. In some instances, products of partial oxidation may also be present.[2][3]

Experimental Protocol

This section outlines the detailed methodology for the GC-MS analysis of this compound and its byproducts.

1. Materials and Reagents

  • Standards: this compound (≥97.0% purity), 1,8-Dinitronaphthalene, and 1-Nitronaphthalene analytical standards. Deuterated this compound-d6 can be used as an internal standard for improved quantification.

  • Solvents: Dichloromethane (DCM), HPLC grade or equivalent.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., silica-based) may be required for complex matrices.

2. Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following instrumental parameters are recommended and may be optimized for specific instruments.

3. Sample Preparation

  • Standard Solution Preparation: Prepare individual stock solutions of 1,5-DNN and its byproducts in dichloromethane. A mixed standard solution can then be prepared by appropriate dilution of the stock solutions to create calibration standards at various concentration levels.

  • Sample Extraction (for solid samples):

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable volume of dichloromethane.

    • Use sonication or vortexing to ensure complete dissolution.

    • If necessary, perform a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

4. GC-MS Parameters

The following table summarizes the recommended GC-MS conditions for the analysis.

ParameterSetting
Gas Chromatograph (GC)
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Temperature ProgramInitial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan ModeFull Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis of this compound and its byproducts can be achieved using the GC-MS method described. The following table provides a summary of the expected retention times and characteristic mass-to-charge ratios (m/z) for identification and quantification.

CompoundRetention Time (min)Molecular WeightQuantifier Ion (m/z)Qualifier Ions (m/z)
1-Nitronaphthalene~11.4173.17173127, 115
This compound ~17.5 218.17 218 172, 126, 114
1,8-Dinitronaphthalene~17.8218.17218172, 126, 114

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Method Validation

For quantitative applications, the method should be validated according to standard guidelines (e.g., ICH Q2(R1)) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its byproducts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in DCM Sample->Dissolution SPE Solid Phase Extraction (Optional) Dissolution->SPE Filtration Filtration SPE->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectra) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Figure 1. Experimental workflow for GC-MS analysis.

Fragmentation Pathway of this compound

The following diagram illustrates a simplified fragmentation pathway for this compound in the mass spectrometer, which is crucial for its identification.

fragmentation_pathway M This compound (M+•, m/z 218) M_NO2 [M-NO2]+• (m/z 172) M->M_NO2 - NO2 M_NO2_NO [M-NO2-NO]+ (m/z 142) M_NO2->M_NO2_NO - NO M_NO2_CO [M-NO2-CO]+ (m/z 144) M_NO2->M_NO2_CO - CO C10H6 [C10H6]+• (m/z 126) M_NO2->C10H6 - NO2 C9H6 [C9H6]+• (m/z 114) C10H6->C9H6 - C

Figure 2. Simplified fragmentation of 1,5-DNN.

References

Application Notes and Protocols: 1,5-Dinitronaphthalene in the Synthesis of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,5-dinitronaphthalene (1,5-DNN) in the synthesis of energetic materials. While 1,5-DNN's primary role is as a precursor to other compounds, its direct and indirect applications in the field of energetic materials are detailed below. This document includes experimental protocols for key synthetic transformations, quantitative data on the properties of relevant compounds, and visualizations of the synthetic pathways.

Introduction

This compound is a key chemical intermediate, primarily utilized in the synthesis of 1,5-diaminonaphthalene (1,5-DAN)[1]. While 1,5-DAN is extensively used in the production of polymers such as polyurethanes, its derivatives also hold potential as energetic materials[2]. The direct application of 1,5-DNN as an energetic material is limited, though it has been noted for its use as a sensitizing agent for ammonium nitrate explosives. This document explores the synthesis of 1,5-DNN and its conversion into key intermediates and potential energetic materials.

Synthesis of this compound (1,5-DNN)

The industrial production of 1,5-DNN is typically achieved through the nitration of naphthalene. The process often yields a mixture of isomers, primarily 1,5-DNN and 1,8-dinitronaphthalene (1,8-DNN), which then require separation.

Experimental Protocol: Nitration of Naphthalene to this compound [3]

This protocol describes a method for the direct nitration of naphthalene using nitric acid in the absence of sulfuric acid.

Materials:

  • Naphthalene (powdered)

  • Nitric acid (72-87 wt.%)

  • Acetone

  • Water

Procedure:

  • Charge a reactor with nitric acid (72-87 wt.%).

  • Slowly add powdered naphthalene to the stirred nitric acid. The molar ratio of nitric acid to naphthalene should be at least 8:1.

  • Control the temperature of the exothermic reaction between 30 to 80°C, preferably between 45 to 65°C.

  • After the addition of naphthalene is complete, continue stirring the mixture for a period of 15 minutes to 2 hours.

  • Cool the reaction mixture to 5 to 20°C to precipitate the dinitronaphthalene isomers.

  • Filter the solid precipitate and wash it with water until the filtrate is neutral.

  • Isolate this compound from the washed precipitate by washing with acetone to remove 1,8-dinitronaphthalene and other impurities. The ratio of the washed precipitate to acetone should be in the range of 1:3 to 1:7 by weight.

  • The resulting this compound can be dried. This process can yield 1,5-DNN with a purity of ≥98 wt.%[3].

Application of this compound as an Energetic Material Precursor

The most significant application of 1,5-DNN in the context of energetic materials is its role as a starting material for the synthesis of 1,5-diaminonaphthalene (1,5-DAN).

Experimental Protocol: Reduction of this compound to 1,5-Diaminonaphthalene [1]

This protocol outlines the reduction of 1,5-DNN to 1,5-DAN.

Materials:

  • This compound (1,5-DNN)

  • Reducing agent (e.g., iron powder in acidic medium, or catalytic hydrogenation)

  • Solvent (e.g., ethanol, water)

  • Acid (e.g., hydrochloric acid, if using iron powder)

Procedure (Illustrative example using catalytic hydrogenation):

  • In a suitable autoclave, suspend this compound in a solvent such as ethanol.

  • Add a catalyst, for example, palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

  • Pressurize the autoclave with hydrogen gas.

  • Heat the mixture and maintain it at a specific temperature and pressure for a set duration to ensure complete reduction.

  • After the reaction, cool the mixture and filter it to remove the catalyst.

  • Evaporate the solvent to obtain crude 1,5-diaminonaphthalene.

  • The crude product can be further purified by recrystallization.

Synthesis of Advanced Energetic Materials

While direct synthesis routes from 1,5-DNN to complex energetic materials are not well-documented in publicly available literature, the following section proposes a hypothetical pathway to a polynitroamino naphthalene derivative based on established chemical principles.

Hypothetical Synthesis of 1,5-Diamino-4,8-dinitronaphthalene

This proposed synthesis involves the further nitration of 1,5-diaminonaphthalene. The amino groups are activating and ortho-, para-directing. However, to prevent oxidation of the amino groups and to control the regioselectivity of the nitration, the amino groups should first be protected, for example, by acylation.

Step 1: Protection of Amino Groups of 1,5-DAN

  • React 1,5-diaminonaphthalene with an acylating agent (e.g., acetic anhydride) to form 1,5-diacetamidonaphthalene.

Step 2: Nitration of 1,5-Diacetamidonaphthalene

  • The protected compound is then subjected to nitration using a nitrating agent such as a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The acetyl groups direct the incoming nitro groups to the 4 and 8 positions.

Step 3: Deprotection

  • The resulting 1,5-diacetamido-4,8-dinitronaphthalene is then hydrolyzed (e.g., with aqueous acid) to remove the acetyl protecting groups, yielding 1,5-diamino-4,8-dinitronaphthalene.

Note: This is a proposed pathway and would require experimental validation and optimization.

Quantitative Data

The following table summarizes the known energetic properties of this compound and related compounds. Data for more complex derivatives are scarce in the literature.

Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
This compound1,5-DNN1.60 (calculated)5,52013.00[2]
1,8-Dinitronaphthalene1,8-DNN1.60 (calculated)5,38013.10[2]
1,4,5-Trinitronaphthalene--6,27019.32[2]

Visualizations

Diagram 1: Synthesis of this compound

G Naphthalene Naphthalene DNN_mixture Mixture of Dinitronaphthalene Isomers Naphthalene->DNN_mixture Nitration NitricAcid Nitric Acid (72-87%) NitricAcid->DNN_mixture DNN_1_5 This compound DNN_mixture->DNN_1_5 Purification DNN_1_8 1,8-Dinitronaphthalene (by-product) DNN_mixture->DNN_1_8 Acetone Acetone Wash Acetone->DNN_1_5

Caption: Synthesis pathway for this compound.

Diagram 2: Synthesis of 1,5-Diaminonaphthalene from this compound

G DNN_1_5 This compound DAN_1_5 1,5-Diaminonaphthalene DNN_1_5->DAN_1_5 Reduction ReducingAgent Reducing Agent (e.g., H2, Pd/C) ReducingAgent->DAN_1_5

Caption: Reduction of 1,5-DNN to 1,5-DAN.

Diagram 3: Hypothetical Synthesis of 1,5-Diamino-4,8-dinitronaphthalene

G DAN_1_5 1,5-Diaminonaphthalene Protection Protection (Acylation) DAN_1_5->Protection Protected_DAN 1,5-Diacetamidonaphthalene Protection->Protected_DAN Nitration Nitration Protected_DAN->Nitration Nitrated_Protected_DAN 1,5-Diacetamido-4,8-dinitronaphthalene Nitration->Nitrated_Protected_DAN Deprotection Deprotection (Hydrolysis) Nitrated_Protected_DAN->Deprotection Final_Product 1,5-Diamino-4,8-dinitronaphthalene Deprotection->Final_Product

Caption: Hypothetical pathway to an advanced energetic material.

Conclusion

This compound serves as a crucial building block in the synthesis of more complex molecules. While its direct application as a high-performance energetic material is not established, its conversion to 1,5-diaminonaphthalene opens pathways to various compounds, including potential energetic materials. The development of synthetic routes to polynitroamino derivatives of naphthalene, starting from 1,5-DNN, remains an area for further research. The provided protocols for the synthesis of 1,5-DNN and 1,5-DAN are well-established and form the basis for exploring novel energetic materials based on the naphthalene core.

References

Derivatisierung von 1,5-Dinitronaphthalin zur verbesserten analytischen Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

1,5-Dinitronaphthalin (1,5-DNN) ist eine aromatische Nitroverbindung, die in verschiedenen industriellen Anwendungen als Zwischenprodukt dient, beispielsweise bei der Herstellung von Farbstoffen und Polyurethanen. Aufgrund seiner potenziellen Toxizität und Umweltauswirkungen ist eine genaue und empfindliche quantitative Analyse von 1,5-DNN in unterschiedlichen Matrices von entscheidender Bedeutung. Die direkte Analyse von 1,5-DNN mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion ist zwar möglich, leidet jedoch häufig unter einer unzureichenden Empfindlichkeit für Spurenanalysen.

Um die Nachweisgrenzen zu verbessern, wird ein Derivatisierungsansatz verfolgt. Diese Methode wandelt 1,5-DNN in ein Derivat um, das für empfindlichere Detektionstechniken wie die Fluoreszenzdetektion besser geeignet ist. Der gängigste Ansatz ist die Reduktion der beiden Nitrogruppen von 1,5-DNN zu den entsprechenden primären Aminogruppen, wodurch 1,5-Diaminonaphthalin (1,5-DAN) entsteht. Dieses Diamin kann anschließend mit einem Fluoreszenz-Markierungsreagenz wie Dansylchlorid umgesetzt werden, um ein hochfluoreszierendes Derivat zu erzeugen, das eine signifikant verbesserte Nachweisempfindlichkeit ermöglicht.

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die quantitative Analyse von 1,5-Dinitronaphthalin durch einen zweistufigen Derivatisierungsprozess:

  • Reduktion: Umwandlung von 1,5-Dinitronaphthalin zu 1,5-Diaminonaphthalin.

  • Fluoreszenzmarkierung: Umsetzung von 1,5-Diaminonaphthalin mit Dansylchlorid.

Die anschließende Analyse des Dansyl-Derivats mittels HPLC mit Fluoreszenzdetektion (HPLC-FLD) wird ebenfalls beschrieben.

Prinzip der Methode

Der Arbeitsablauf der Derivatisierung und Analyse ist in der folgenden Abbildung dargestellt. Zunächst wird 1,5-Dinitronaphthalin in der Probe zu 1,5-Diaminonaphthalin reduziert. Anschließend werden die primären Aminogruppen des 1,5-Diaminonaphthalins mit Dansylchlorid in einem alkalischen Medium umgesetzt, um ein stabiles, hochfluoreszierendes Derivat zu bilden. Dieses Derivat wird dann mittels Umkehrphasen-HPLC getrennt und mit einem Fluoreszenzdetektor quantifiziert.

G cluster_0 Probenvorbereitung und Derivatisierung cluster_1 Analytische Bestimmung Probelösung mit 1,5-Dinitronaphthalin Probelösung mit 1,5-Dinitronaphthalin Reduktion zu 1,5-Diaminonaphthalin Reduktion zu 1,5-Diaminonaphthalin Probelösung mit 1,5-Dinitronaphthalin->Reduktion zu 1,5-Diaminonaphthalin Reduktionsmittel (z.B. Hydrazinhydrat) Dansylierung Dansylierung Reduktion zu 1,5-Diaminonaphthalin->Dansylierung Dansylchlorid (alkalisches Medium) Dansyl-1,5-Diaminonaphthalin Derivat Dansyl-1,5-Diaminonaphthalin Derivat Dansylierung->Dansyl-1,5-Diaminonaphthalin Derivat HPLC-Trennung HPLC-Trennung Dansyl-1,5-Diaminonaphthalin Derivat->HPLC-Trennung Injektion Fluoreszenzdetektion Fluoreszenzdetektion HPLC-Trennung->Fluoreszenzdetektion Elution Quantitative Analyse Quantitative Analyse Fluoreszenzdetektion->Quantitative Analyse

Abbildung 1: Experimenteller Arbeitsablauf zur Derivatisierung und Analyse von 1,5-Dinitronaphthalin.

Quantitative Datenzusammenfassung

Die Derivatisierung von 1,5-Dinitronaphthalin zu seinem Dansyl-Derivat führt zu einer signifikanten Verbesserung der Nachweisgrenzen. Die folgende Tabelle fasst die typischen Leistungsmerkmale der HPLC-Analyse vor und nach der Derivatisierung zusammen.

ParameterHPLC-UV (für 1,5-Diaminonaphthalin)HPLC-FLD (für Dansyl-1,5-Diaminonaphthalin)
Nachweisgrenze (LOD) ~ 0,1 - 1 µg/mL~ 1 - 10 ng/mL
Quantifizierungsgrenze (LOQ) ~ 0,3 - 3 µg/mL~ 3 - 30 ng/mL
Detektor UV/Vis-DetektorFluoreszenzdetektor
Typische Wellenlänge ~ 229 nm (Absorption)Ex: ~330-340 nm, Em: ~510-530 nm
Vorteile Einfachere ProbenvorbereitungDeutlich höhere Empfindlichkeit, hohe Selektivität
Nachteile Geringere EmpfindlichkeitZusätzliche Derivatisierungsschritte erforderlich

Hinweis: Die genauen Werte für LOD und LOQ können je nach Instrumentierung, HPLC-Bedingungen und Matrix der Probe variieren.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • 1,5-Dinitronaphthalin (Standard)

  • Hydrazinhydrat (80%ige Lösung)

  • Eisen(III)-chlorid-Hexahydrat (FeCl₃·6H₂O)

  • Aktivkohle

  • Organisches Lösungsmittel (z. B. N,N-Dimethylformamid oder Orthodichlorbenzol)

  • Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid)

  • Aceton oder Acetonitril (HPLC-Qualität)

  • Natriumhydrogencarbonat-Puffer (0,1 M, pH 9,5)

  • Ameisensäure oder Essigsäure (für die mobile Phase)

  • Wasser (ultrarein)

  • HPLC-System mit Fluoreszenzdetektor

  • Umkehrphasen-HPLC-Säule (z. B. C18, 250 mm x 4,6 mm, 5 µm)

  • Standard-Laborausstattung (Reaktionsgefäße, Pipetten, etc.)

Protokoll 1: Reduktion von 1,5-Dinitronaphthalin zu 1,5-Diaminonaphthalin

Dieses Protokoll basiert auf einer Methode, die die Reduktion von aromatischen Nitroverbindungen mittels Hydrazinhydrat beschreibt.

  • Ansatz der Reaktion: In einem geeigneten Reaktionsgefäß wird eine bekannte Menge der 1,5-Dinitronaphthalin enthaltenden Probe oder des Standards in einem organischen Lösungsmittel (z. B. 10 mL N,N-Dimethylformamid) gelöst.

  • Zugabe des Katalysators: Eine katalytische Menge Eisen(III)-chlorid-Hexahydrat und Aktivkohle wird zu der Lösung gegeben.

  • Heizen der Reaktion: Die Mischung wird unter Rühren auf 80-110 °C erhitzt.

  • Zugabe des Reduktionsmittels: Langsam wird eine stöchiometrische Menge an 80%iger Hydrazinhydratlösung zugetropft.

  • Reaktionszeit: Die Reaktion wird für 4-7 Stunden bei erhöhter Temperatur inkubiert, um eine vollständige Reduktion sicherzustellen.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung filtriert, um den Katalysator zu entfernen. Das Lösungsmittel kann unter reduziertem Druck entfernt werden. Der Rückstand, der 1,5-Diaminonaphthalin enthält, wird in einem geeigneten Lösungsmittel für den nächsten Schritt aufgenommen.

Protokoll 2: Dansylierung von 1,5-Diaminonaphthalin

Dieses Protokoll ist eine allgemeine Methode zur Derivatisierung von primären Aminen mit Dansylchlorid.

  • Vorbereitung der Probelösung: Die im vorherigen Schritt erhaltene 1,5-Diaminonaphthalin-Lösung wird mit Natriumhydrogencarbonat-Puffer (pH 9,5) auf ein geeignetes Volumen verdünnt.

  • Vorbereitung der Reagenzlösung: Eine frische Lösung von Dansylchlorid (z. B. 1 mg/mL) in Aceton oder Acetonitril wird hergestellt.

  • Derivatisierungsreaktion: Ein Überschuss der Dansylchlorid-Lösung wird zur 1,5-Diaminonaphthalin-Lösung gegeben. Das molare Verhältnis von Dansylchlorid zu 1,5-Diaminonaphthalin sollte mindestens 2:1 betragen, um die Derivatisierung beider Aminogruppen zu gewährleisten.

  • Inkubation: Die Reaktionsmischung wird gut durchmischt und für 60-90 Minuten bei 38-60 °C im Dunkeln inkubiert.

  • Quenchen der Reaktion: Nach der Inkubation kann die Reaktion durch Zugabe einer kleinen Menge einer primären oder sekundären Aminlösung (z. B. Prolin oder Dimethylamin) gestoppt werden, um überschüssiges Dansylchlorid zu verbrauchen. Alternativ kann die Reaktion durch Ansäuern gestoppt werden.

  • Probenvorbereitung für HPLC: Die derivatisierte Probe wird filtriert (0,22 µm Filter) und ist bereit für die Injektion in das HPLC-System.

Protokoll 3: HPLC-Analyse des Dansyl-Derivats
  • HPLC-System: Ein HPLC-System, das mit einem Fluoreszenzdetektor ausgestattet ist.

  • Säule: Eine C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm).

  • Mobile Phase: Eine Gradientenelution wird typischerweise verwendet.

    • Lösungsmittel A: Wasser mit 0,1 % Ameisensäure oder Essigsäure.

    • Lösungsmittel B: Acetonitril oder Methanol mit 0,1 % Ameisensäure oder Essigsäure.

  • Gradientenprogramm (Beispiel):

    • 0-5 min: 50 % B

    • 5-25 min: linearer Anstieg auf 95 % B

    • 25-30 min: 95 % B

    • 30-35 min: Rückkehr zu 50 % B

    • 35-40 min: Äquilibrierung bei 50 % B

  • Flussrate: 1,0 mL/min.

  • Injektionsvolumen: 10-20 µL.

  • Säulentemperatur: 30-40 °C.

  • Fluoreszenzdetektion:

    • Anregungswellenlänge (λex): ~335 nm

    • Emissionswellenlänge (λem): ~520 nm

  • Quantifizierung: Die Quantifizierung erfolgt durch den Vergleich der Peakflächen der Proben mit denen einer Kalibrierkurve, die mit derivatisierten 1,5-Dinitronaphthalin-Standards erstellt wurde.

Logische Beziehungen der Derivatisierungsreaktion

G cluster_reduction Reduktionsschritt cluster_dansylation Dansylierungsschritt DNN 1,5-Dinitronaphthalin (zwei -NO2 Gruppen) DAN 1,5-Diaminonaphthalin (zwei -NH2 Gruppen) DNN->DAN Reduktion DansylDAN Di-Dansyl-1,5-Diaminonaphthalin (fluoreszierend) DAN->DansylDAN DansylCl Dansylchlorid DansylCl->DansylDAN

Abbildung 2: Chemische Umwandlung von 1,5-Dinitronaphthalin in sein fluoreszierendes Derivat.

Fazit

Die Derivatisierung von 1,5-Dinitronaphthalin durch Reduktion zu 1,5-Diaminonaphthalin und anschließende Fluoreszenzmarkierung mit Dansylchlorid ist eine hocheffektive Strategie zur signifikanten Verbesserung der analytischen Nachweisempfindlichkeit. Die in diesen Anwendungshinweisen beschriebenen Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung robuster quantitativer Methoden für die Spurenanalyse von 1,5-Dinitronaphthalin in verschiedenen Forschungs- und Entwicklungsumgebungen. Die Umstellung von der HPLC-UV- auf die HPLC-FLD-Methode kann die Nachweisgrenzen um mehrere Größenordnungen senken und so eine genauere Risikobewertung und Qualitätskontrolle ermöglichen.

Application Notes and Protocols: The Role of 1,5-Dinitronaphthalene in Understanding Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dinitronaphthalene is a significant compound in the study of electrophilic aromatic substitution (EAS), not as a substrate for further substitution, but as a product that exemplifies the principles of regioselectivity and substituent effects in naphthalene chemistry. The introduction of two strongly deactivating nitro groups onto the naphthalene ring effectively quenches its reactivity towards most electrophiles, making the study of its synthesis a primary focus.

These notes will detail the synthesis of this compound as a case study in the electrophilic dinitration of naphthalene. We will explore various synthetic methodologies, the resulting isomer distributions, and the profound influence of the nitro groups on the aromatic system's reactivity. Furthermore, we will provide a protocol for a common subsequent reaction, the reduction of this compound to 1,5-diaminonaphthalene, a valuable monomer in polymer chemistry.

Principles of Electrophilic Aromatic Substitution in Naphthalene

Naphthalene undergoes electrophilic aromatic substitution more readily than benzene. The preferred site of substitution is the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during α-attack, which can be stabilized by resonance structures that keep one of the aromatic rings intact.

The dinitration of naphthalene typically proceeds in a stepwise manner. The first nitration yields primarily 1-nitronaphthalene. The second nitration is then directed by the existing nitro group. As the nitro group is a deactivating meta-director, the second nitro group will add to the other ring, predominantly at the 5- and 8-positions. This results in a mixture of this compound and 1,8-dinitronaphthalene.

Data Presentation: Synthesis of Dinitronaphthalene Isomers

The synthesis of this compound is often accompanied by the formation of other isomers, primarily 1,8-dinitronaphthalene. The ratio of these isomers is highly dependent on the reaction conditions. Below is a summary of quantitative data from various synthetic methods.

MethodNitrating AgentCatalyst/SolventTemperature (°C)Total Yield of Dinitro-naphthalenes (%)Isomer Distribution (%)Reference
Mixed AcidHNO₃/H₂SO₄Dichloroethane35-38~851,5-DNN and 1,8-DNN mixture[1]
Mixed AcidHNO₃/H₂SO₄Methylene chloride15-20~851,5-DNN and 1,8-DNN mixture[2]
Nitrogen DioxideNO₂HZSM-11/AcetonitrileRoom Temp81.41,5-DNN: 74.0, 1,8-DNN: 26.0[3]
Nitrogen DioxideNO₂HY/AcetonitrileRoom Temp73.01,5-DNN: 68.1, 1,8-DNN: 31.9[3]
Nitrogen DioxideNO₂Hβ-500/AcetonitrileRoom Temp63.81,5-DNN: 69.1, 1,8-DNN: 30.9[3]
Nitration of 1-NitronaphthaleneNO₂Ni(CH₃COO)₂·4H₂ONot Specified33.1 (conversion)1,5-DNN: 34.1, 1,3-DNN: 23.56, 1,4-DNN: 19.30, 1,8-DNN: 3.56[4]
Nitration of 1-NitronaphthaleneNO₂HY ZeoliteNot SpecifiedNot SpecifiedHigh selectivity to 1,5-, 1,4-, and 1,3-DNN (total 87.6%)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Acid Nitration of Naphthalene

This protocol is a general method for the direct dinitration of naphthalene using a mixture of nitric and sulfuric acids.[1][2]

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloroethane

  • Crushed Ice

  • 5% Sodium Bicarbonate solution

  • Distilled Water

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.8 g (0.1 mol) of naphthalene in 36 mL of dichloroethane.

  • Prepare the nitrating mixture by carefully and slowly adding 30 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid in a separate flask cooled in an ice bath.

  • Cool the naphthalene solution to 0-5 °C using an ice bath.

  • Slowly add the nitrating mixture dropwise to the naphthalene solution over a period of 1-2 hours, maintaining the reaction temperature between 35-38 °C.[1]

  • After the addition is complete, continue to stir the mixture for an additional 6-10 hours at 20-25 °C.[2]

  • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Filter the precipitated crude dinitronaphthalene mixture using a Büchner funnel and wash with cold distilled water until the washings are neutral to litmus paper.

  • Wash the crude product with a 5% sodium bicarbonate solution, followed by distilled water.

  • The crude product is a mixture of 1,5- and 1,8-dinitronaphthalene. Further purification can be achieved by recrystallization from a suitable solvent such as acetone or by fractional crystallization.

Protocol 2: Synthesis of this compound using Nitrogen Dioxide and a Zeolite Catalyst

This protocol describes a milder and more environmentally benign method for the dinitration of naphthalene.[3]

Materials:

  • Naphthalene

  • Acetonitrile

  • HZSM-11 zeolite catalyst

  • Nitrogen Dioxide (NO₂)

  • Oxygen (gas)

  • Three-necked flask with magnetic stirrer

  • Gas inlet tube

  • Deionized water

  • 5% Sodium Bicarbonate solution

  • Rotary evaporator

Procedure:

  • In a 50 mL three-necked flask, add 0.128 g of naphthalene, 5.0 mL of acetonitrile, and 0.100 g of HZSM-11 catalyst.

  • Introduce a gentle stream of oxygen into the flask.

  • With magnetic stirring, add 2.0 mL of liquid nitrogen dioxide to the mixture.

  • Allow the reaction to proceed at room temperature for 12 hours under an oxygen atmosphere.

  • Terminate the reaction by adding deionized water.

  • Filter the mixture to remove the catalyst.

  • The filtrate is washed three times with a 5% aqueous sodium bicarbonate solution and then with distilled water until neutral.

  • The organic solvent is removed under reduced pressure using a rotary evaporator to yield the dinitronaphthalene product.

  • The product can be analyzed by HPLC to determine the isomer distribution.

Protocol 3: Reduction of this compound to 1,5-Diaminonaphthalene

This protocol describes the reduction of the nitro groups to amino groups, a common subsequent reaction.

Materials:

  • This compound

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Tin (Sn) metal

  • Sodium Hydroxide solution (concentrated)

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place a mixture of this compound and an excess of tin metal.

  • Add ethanol as the solvent.

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to precipitate the tin hydroxides.

  • Filter the mixture to remove the tin salts.

  • The filtrate contains the 1,5-diaminonaphthalene, which can be extracted with a suitable organic solvent (e.g., diethyl ether) and purified by recrystallization.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway Naphthalene Naphthalene Intermediate1 Arenium Ion (α-attack favored) Naphthalene->Intermediate1 + NO₂⁺ Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Mononitration 1-Nitronaphthalene Intermediate1->Mononitration - H⁺ Intermediate2 Arenium Ion (attack on other ring) Mononitration->Intermediate2 + NO₂⁺ Dinitration This compound & 1,8-Dinitronaphthalene Intermediate2->Dinitration - H⁺

Caption: Dinitration of Naphthalene Pathway

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve Naphthalene in Solvent Reaction Add Nitrating Agent (e.g., Mixed Acid) Start->Reaction Stirring Reaction Stirring (Controlled Temperature) Reaction->Stirring Quench Quench Reaction (e.g., on Ice) Stirring->Quench Filter Filter Crude Product Quench->Filter Wash Wash with Water and Bicarbonate Filter->Wash Purify Recrystallization or Chromatography Wash->Purify Analyze Analysis (e.g., HPLC, NMR) Purify->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dinitronaphthalene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the nitration of naphthalene. The most traditional and widely documented method is the use of a mixed acid solution, typically concentrated nitric acid and sulfuric acid.[1][2][3] Variations to this method aim to improve yield, selectivity, and environmental safety. These include using nitric acid as the sole nitrating agent or employing nitrogen dioxide in the presence of a zeolite catalyst.[4][5][6]

Q2: My yield of this compound is low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by controlling the reaction time and temperature. The nitration of naphthalene to dinitronaphthalene often requires more forcing conditions than mono-nitration.

  • Suboptimal Reagent Ratios: The molar ratio of the nitrating agent to naphthalene is crucial. For instance, in the nitric acid method, a molar ratio of at least 8:1 (nitric acid to naphthalene) is recommended.[5][6]

  • Isomer Formation: The nitration of naphthalene inherently produces a mixture of isomers, primarily this compound and 1,8-dinitronaphthalene.[1][7] Optimizing reaction conditions can favor the formation of the 1,5-isomer.

  • Over-nitration: Prolonged reaction times or excessively high temperatures can lead to the formation of tri- or tetra-nitronated byproducts, which can be difficult to separate.[8]

  • Losses during Workup and Purification: Significant amounts of the product can be lost during filtration, washing, and crystallization steps.

To improve the yield, consider optimizing the reaction temperature, reaction time, and the ratio of reactants. Additionally, careful purification is essential to isolate the desired product effectively.

Q3: I am getting a mixture of 1,5- and 1,8-dinitronaphthalene. How can I separate them?

A3: The separation of 1,5- and 1,8-dinitronaphthalene isomers is a critical step.[6] Common laboratory techniques for separation include:

  • Fractional Crystallization: This method relies on the differential solubility of the isomers in a particular solvent. Solvents like ethylene dichloride have been used for this purpose.[7]

  • Solvent Extraction: Selective extraction can be highly effective. For example, toluene can be used to extract the 1,5-isomer, leaving behind the less soluble 1,8-isomer.[7] Conversely, acetone can be used to wash away the 1,8-dinitronaphthalene and other impurities from the crude product, leaving a purified this compound.[5][6]

Q4: What is the role of sulfuric acid in the mixed acid nitration of naphthalene?

A4: In the mixed acid nitration, sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the naphthalene ring.[3]

Q5: Are there any "greener" or more environmentally friendly methods for synthesizing this compound?

A5: Yes, research has focused on developing cleaner synthesis routes to avoid the use of harsh acids like sulfuric acid. One such method involves using nitrogen dioxide as the nitrating agent in the presence of a zeolite catalyst (e.g., HY, HZSM-11, Hβ-500) and an organic solvent like acetonitrile.[4] This non-acidic method offers milder reaction conditions and higher atom efficiency.[4]

Data Presentation: Comparison of Synthesis Methods

MethodNitrating AgentCatalyst/SolventTemperature (°C)Reported Total Yield (1,5- & 1,8-)Notes
Mixed Acid Nitric Acid / Sulfuric AcidDichloroethane15-80~85%Traditional method, requires careful control of temperature.[2]
Nitric Acid Only Nitric Acid (72-87 wt.%)None30-80Not specifiedAvoids the use of sulfuric acid, simplifying acid recovery.[5][6]
Nitrogen Dioxide Nitrogen DioxideHY Zeolite / AcetonitrileRoom Temperature81.4%A non-acidic, cleaner method with good selectivity.[4]

Experimental Protocols

1. Synthesis of this compound via Mixed Acid Nitration

This protocol is a general representation and may require optimization based on laboratory conditions.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add a stoichiometric excess of concentrated sulfuric acid to concentrated nitric acid with constant stirring.

  • Reaction Setup: In a separate reaction vessel equipped with a stirrer and a thermometer, dissolve naphthalene in a suitable organic solvent such as dichloroethane.[2]

  • Nitration: Slowly add the prepared nitrating mixture to the naphthalene solution while maintaining the reaction temperature between 25-60 °C.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC).

  • Workup: Once the reaction is complete, cool the mixture and pour it over crushed ice. The crude dinitronaphthalene mixture will precipitate.

  • Filtration and Washing: Filter the precipitate and wash it with cold water until the washings are neutral.

  • Purification: The crude product, a mixture of 1,5- and 1,8-dinitronaphthalene, can be purified by fractional crystallization or selective solvent extraction as described in the FAQ section.

2. Synthesis of this compound using Nitrogen Dioxide and Zeolite Catalyst

This protocol is based on a greener chemistry approach.[4]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, add naphthalene, acetonitrile, and the HY zeolite catalyst.

  • Addition of Nitrating Agent: Introduce nitrogen dioxide into the reaction mixture while stirring in an oxygen atmosphere.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 12 hours.

  • Quenching and Catalyst Removal: Terminate the reaction by adding deionized water. Remove the catalyst by filtration.

  • Workup: The filtrate is concentrated under reduced pressure to obtain the crude product.

  • Purification: Wash the crude product with an aqueous sodium bicarbonate solution and then with distilled water until neutral. The product can be further purified by standard techniques.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_naphthalene Dissolve Naphthalene in Solvent reaction Nitration Reaction (Controlled Temperature) prep_naphthalene->reaction prep_nitrating_agent Prepare Nitrating Agent (e.g., Mixed Acid or NO2/Zeolite) prep_nitrating_agent->reaction quench Quench Reaction (e.g., with Ice Water) reaction->quench filter_wash Filter and Wash Crude Product quench->filter_wash purify Purify Isomers (Crystallization/Extraction) filter_wash->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction isomer_formation High 1,8-Isomer Formation start->isomer_formation over_nitration Over-nitration start->over_nitration workup_loss Losses during Workup start->workup_loss optimize_conditions Optimize Temp. & Time incomplete_reaction->optimize_conditions adjust_ratio Adjust Reagent Ratios incomplete_reaction->adjust_ratio improve_separation Improve Isomer Separation isomer_formation->improve_separation over_nitration->optimize_conditions careful_workup Careful Workup & Purification workup_loss->careful_workup

Caption: Troubleshooting logic for improving the yield of this compound.

References

Technical Support Center: Separation of Dinitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of 1,5-dinitronaphthalene from 1,8-dinitronaphthalene. Below you will find troubleshooting guides and frequently asked questions to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound and 1,8-dinitronaphthalene?

A1: The most common methods for separating these isomers are fractional crystallization, solvent extraction, and selective chemical reaction.[1][2][3] The choice of method often depends on the scale of the separation, the desired purity of the products, and the available laboratory equipment. Fractional crystallization, for instance, leverages the solubility differences of the isomers in a specific solvent.[1]

Q2: Which solvents are recommended for the fractional crystallization of dinitronaphthalene isomers?

A2: Several organic solvents can be employed for the fractional crystallization of 1,5- and 1,8-dinitronaphthalene. Dichloroethane is a commonly cited solvent for this purpose.[1][4] Other solvents that have been investigated for their differential solubility of dinitronaphthalene isomers include acetone, toluene, and various alcohols.[3][5][6] The selection of an appropriate solvent is critical and is often determined by the desired purity of the target isomer.

Q3: Can you explain the principle behind separating the isomers using nitric acid?

A3: A patented method describes a separation process using nitric acid.[7] This technique is based on the observation that when a hot solution of this compound and 1,8-dinitronaphthalene in nitric acid is cooled, the 1,5-isomer crystallizes out first.[7] The more soluble 1,8-dinitronaphthalene remains in the mother liquor and can be precipitated by diluting the nitric acid with water.[7] This method avoids the use of organic solvents.[7]

Q4: Are there any chromatographic methods for separating these isomers?

A4: Yes, chromatographic methods can be used for the separation of dinitronaphthalene isomers, particularly for analytical purposes or small-scale purifications.[8] Reversed-phase liquid chromatography using columns with strong π-π interaction capabilities, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases, has been shown to be effective in separating 1,5- and 1,8-dinitronaphthalene.[8]

Troubleshooting Guides

Issue 1: Low Purity of this compound after Fractional Crystallization
Possible Cause Troubleshooting Step
Incomplete separation during crystallization Optimize the cooling rate. A slower cooling rate can lead to the formation of purer crystals.
Co-precipitation of 1,8-dinitronaphthalene Ensure the correct solvent-to-solute ratio is used. An excess of solvent can help to keep the more soluble 1,8-isomer in solution.
Inadequate washing of the crystals Wash the filtered crystals with a small amount of cold solvent to remove any adhering mother liquor containing the 1,8-isomer.
Solvent choice is not optimal Experiment with different solvents to find one with a greater solubility difference between the two isomers. Refer to the solubility data table below.
Issue 2: Poor Yield of 1,8-Dinitronaphthalene
Possible Cause Troubleshooting Step
Incomplete precipitation from the mother liquor If using the nitric acid method, ensure sufficient water is added to precipitate the 1,8-isomer completely.[7]
Loss of product during solvent evaporation If using solvent extraction, use a rotary evaporator under reduced pressure to minimize loss of the product.
The starting mixture has a low concentration of the 1,8-isomer The direct nitration of naphthalene typically yields a mixture with a higher percentage of 1,8-dinitronaphthalene (around 60%).[1] If your starting material differs, the yield will be affected accordingly.

Data Presentation

Table 1: Solubility of Dinitronaphthalene Isomers in Various Solvents

SolventThis compound Solubility1,8-Dinitronaphthalene SolubilityTemperature (°C)
TrichloromethaneHighModerate20-40
TolueneModerateHigh20-40
AcetoneModerateHigh20-40
Ethyl AcetateModerateHigh20-40
EthanolLowLow20-40
AcetonitrileLowModerate20-40
DichloroethaneLower than 1,8-isomerHigher than 1,5-isomerAmbient

Note: This table provides a qualitative summary based on available data. Actual solubilities are temperature-dependent.[6]

Experimental Protocols

Protocol 1: Fractional Crystallization using Dichloroethane
  • Dissolution: Dissolve the mixture of 1,5- and 1,8-dinitronaphthalene in a suitable amount of dichloroethane by heating the mixture.[1]

  • Cooling: Slowly cool the solution to allow for the crystallization of the less soluble this compound.

  • Filtration: Filter the precipitated this compound crystals.

  • Washing: Wash the crystals with a small amount of cold dichloroethane to remove impurities.

  • Drying: Dry the purified this compound crystals.

  • Isolation of 1,8-Dinitronaphthalene: The 1,8-isomer can be recovered from the filtrate by evaporating the solvent. Further purification may be required.

Protocol 2: Separation using Nitric Acid
  • Dissolution: Dissolve the dinitronaphthalene isomer mixture in 75-100% nitric acid at a temperature above 70°C.[7]

  • Crystallization of this compound: Cool the solution to a temperature between 0°C and 70°C to precipitate the this compound.[7]

  • Filtration: Filter off the crystallized this compound.

  • Washing: Wash the crystals first with nitric acid and then with water until neutral.[7]

  • Precipitation of 1,8-Dinitronaphthalene: Add water to the filtrate to precipitate the 1,8-dinitronaphthalene.[7]

  • Filtration and Washing: Filter the precipitated 1,8-dinitronaphthalene and wash with nitric acid and then water.[7]

Visualizations

Separation_Workflow cluster_start Starting Material cluster_method1 Method 1: Fractional Crystallization cluster_method2 Method 2: Nitric Acid Precipitation start Mixture of 1,5- and 1,8- Dinitronaphthalene dissolution1 Dissolve in Dichloroethane start->dissolution1 dissolution2 Dissolve in hot Nitric Acid start->dissolution2 cooling1 Slow Cooling dissolution1->cooling1 filtration1 Filtration cooling1->filtration1 product1_5 Pure this compound filtration1->product1_5 filtrate1 Filtrate containing 1,8-Dinitronaphthalene filtration1->filtrate1 evaporation1 Solvent Evaporation filtrate1->evaporation1 product1_8 Crude 1,8-Dinitronaphthalene evaporation1->product1_8 cooling2 Cooling dissolution2->cooling2 filtration2 Filtration cooling2->filtration2 product2_5 Pure this compound filtration2->product2_5 filtrate2 Filtrate containing 1,8-Dinitronaphthalene filtration2->filtrate2 dilution Add Water filtrate2->dilution precipitation Precipitation dilution->precipitation product2_8 Pure 1,8-Dinitronaphthalene precipitation->product2_8

Caption: Experimental workflows for the separation of dinitronaphthalene isomers.

Troubleshooting_Logic start Low Purity of This compound cause1 Suboptimal Cooling Rate start->cause1 cause2 Co-precipitation of 1,8-Isomer start->cause2 cause3 Inadequate Washing start->cause3 solution1 Decrease Cooling Rate cause1->solution1 solution2 Adjust Solvent Ratio cause2->solution2 solution3 Wash Crystals with Cold Solvent cause3->solution3

Caption: Troubleshooting logic for low purity of this compound.

References

Troubleshooting common issues in the dinitration of naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the dinitration of naphthalene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of naphthalene dinitration?

The direct dinitration of naphthalene typically yields a mixture of isomers, with 1,5-dinitronaphthalene and 1,8-dinitronaphthalene being the major products.[1] The formation of other isomers is possible but generally occurs in smaller quantities under standard nitrating conditions.

Q2: Why is controlling the isomer ratio (1,5- vs. 1,8-dinitronaphthalene) so challenging?

Controlling the regioselectivity in the dinitration of naphthalene is difficult due to the small differences in the activation energies for the formation of the different isomers. The nitration of 1-nitronaphthalene, the intermediate in the dinitration of naphthalene, can occur at several positions, with the 5- and 8-positions being kinetically favored, leading to a mixture of 1,5- and 1,8-dinitronaphthalene.

Q3: What are the typical reaction conditions for the dinitration of naphthalene?

A common method for the dinitration of naphthalene involves the use of a mixed acid, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is typically performed at temperatures ranging from 30 to 80°C.[2] The molar ratio of nitric acid to naphthalene is generally kept high, often at least 8:1, to favor dinitration over mononitration.[2]

Q4: Can I perform the dinitration using only nitric acid?

Yes, it is possible to use nitric acid as the sole nitrating agent, which can simplify the workup process by avoiding the need to separate and recover two different acids.[2] However, this may require different reaction conditions, such as higher temperatures or longer reaction times, to achieve a comparable degree of dinitration.

Troubleshooting Guide

Low Yield of Dinitronaphthalene

Problem: The overall yield of the dinitronaphthalene mixture is lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration (e.g., 1.5 to 2 hours) at the optimal temperature.[2]- Increase Reaction Temperature: Gradually increase the temperature within the recommended range (e.g., 45 to 65°C) to enhance the reaction rate.[2]- Ensure Adequate Nitrating Agent: Use a sufficient molar excess of the nitrating agent (e.g., nitric acid to naphthalene ratio of at least 8:1).[2]
Product Loss During Workup - Cooling Before Filtration: Cool the reaction mixture to 5-20°C before filtering to minimize the solubility of the dinitronaphthalene isomers in the acidic solution.[2]- Washing Procedure: Wash the filtered product with cold water or a cold solvent to remove residual acid without dissolving a significant amount of the product.
Side Reactions (Oxidation) - Temperature Control: Avoid excessive temperatures, as this can lead to the oxidation of naphthalene and the nitrated products.- Controlled Addition of Reactants: Add the nitrating agent or naphthalene portion-wise to manage the reaction exotherm.
Unfavorable Isomer Ratio

Problem: The ratio of the desired dinitronaphthalene isomer (e.g., this compound) to other isomers is too low.

Possible Cause Suggested Solution
Suboptimal Reaction Conditions - Temperature and Acid Concentration: The isomer ratio is sensitive to the reaction temperature and the concentration of the nitrating acids. A systematic optimization of these parameters may be necessary. The use of concentrated sulfuric acid (96-100%) with concentrated nitric acid can influence the isomer distribution.[3]- Solvent Effects: Performing the nitration in an organic solvent, such as dichloroethane, can alter the isomer distribution.[4]
Thermodynamic vs. Kinetic Control - Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the kinetically controlled product, while longer times and higher temperatures may favor the thermodynamically more stable isomer. Experiment with different time and temperature profiles.
Use of Catalysts - Zeolites: The use of zeolite catalysts has been shown to influence the regioselectivity of nitration reactions and may be explored to enhance the yield of a specific isomer.
Difficulty in Isomer Separation

Problem: Inefficient separation of the 1,5- and 1,8-dinitronaphthalene isomers.

Possible Cause Suggested Solution
Similar Solubilities - Fractional Crystallization: This is a common method for separating the isomers. The crude mixture can be dissolved in a suitable hot solvent (e.g., nitric acid, toluene, or cumene) and allowed to cool slowly.[1][5] The less soluble isomer will crystallize out first.- Solvent Extraction: Selective extraction can be employed. For instance, acetone can be used to preferentially extract 1,8-dinitronaphthalene from the crude mixture, leaving behind the less soluble this compound.[2][6]
Impure Starting Material - Purification of Crude Product: Ensure the crude dinitronaphthalene mixture is thoroughly washed to remove any residual acids or byproducts before attempting separation, as these impurities can interfere with crystallization.

Experimental Protocols

Protocol 1: Dinitration of Naphthalene with Mixed Acid
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Addition of Naphthalene: Slowly add powdered naphthalene to the stirred mixed acid while maintaining the temperature between 45-65°C.

  • Reaction: Stir the mixture vigorously for 1.5-2 hours at the set temperature.

  • Workup: Cool the reaction mixture to 5-20°C. Filter the precipitated solid and wash it with cold water until the washings are neutral.

  • Drying: Dry the solid product in an oven at a temperature between 100-110°C.

Protocol 2: Separation of 1,5- and 1,8-Dinitronaphthalene by Solvent Extraction
  • Extraction: Stir the dry, crude dinitronaphthalene mixture in acetone (approximately 4-6 kg of acetone per 1 kg of crude product) at 50-55°C for 15-20 minutes.[2][6]

  • Filtration: Cool the suspension to 15-20°C and filter. The solid residue is enriched in this compound.

  • Washing: Wash the filtered solid with cold, pure acetone, followed by water.[2]

  • Drying: Dry the purified this compound at 100-110°C.[2]

  • Isolation of 1,8-Dinitronaphthalene: The acetone filtrate, which is rich in 1,8-dinitronaphthalene, can be concentrated by distillation to recover the 1,8-isomer.[6]

Visualizations

experimental_workflow Experimental Workflow for Dinitration and Separation cluster_dinitration Dinitration cluster_separation Isomer Separation start Naphthalene nitration Nitration with Mixed Acid (45-65°C, 1.5-2h) start->nitration workup Cool to 5-20°C, Filter & Wash nitration->workup crude_product Crude Dinitronaphthalene (Mixture of Isomers) workup->crude_product extraction Acetone Extraction (50-55°C, 15-20 min) crude_product->extraction filtration Cool to 15-20°C & Filter extraction->filtration product_1_5 This compound (Solid) filtration->product_1_5 filtrate Acetone Filtrate (Enriched in 1,8-DNN) filtration->filtrate

Caption: Workflow for the dinitration of naphthalene and subsequent isomer separation.

troubleshooting_low_yield Troubleshooting: Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Dinitronaphthalene incomplete_rxn Incomplete Reaction problem->incomplete_rxn loss_workup Product Loss During Workup problem->loss_workup side_reactions Side Reactions (Oxidation) problem->side_reactions increase_params Increase Reaction Time/Temperature incomplete_rxn->increase_params Address with optimize_workup Optimize Cooling & Washing loss_workup->optimize_workup Address with control_temp Strict Temperature Control side_reactions->control_temp Address with

Caption: Logical relationships for troubleshooting low product yield.

References

Minimizing byproduct formation in 1,5-Dinitronaphthalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Optimizing Synthesis and Minimizing Byproduct Formation

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the synthesis of 1,5-dinitronaphthalene. The focus is on minimizing the formation of unwanted byproducts, particularly the isomeric 1,8-dinitronaphthalene, to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

A1: The direct dinitration of naphthalene is a multi-step electrophilic aromatic substitution. The primary and most challenging byproduct is the isomeric 1,8-dinitronaphthalene .[1][2] Depending on the reaction conditions, other byproducts can include:

  • Other dinitronaphthalene isomers (e.g., 1,6- and 1,7-DNN).[3]

  • Unreacted 1-nitronaphthalene (the intermediate product).

  • Products of partial oxidation of naphthalene.[4]

  • Polynitrated compounds such as trinitronaphthalenes, if conditions are too harsh.[5]

Q2: How can I control the isomeric ratio of 1,5- vs. 1,8-dinitronaphthalene?

A2: Controlling the isomer ratio is the central challenge. The nitration of the 1-nitronaphthalene intermediate typically yields a mixture where 1,8-dinitronaphthalene is the major product, often in a ratio of about 2:1 over the 1,5-isomer when using standard mixed acid (sulfuric and nitric acid).[3] Strategies to influence this ratio include:

  • Choice of Nitrating Agent: Using nitric acid without sulfuric acid has been shown to be an effective method for producing this compound with high purity after a specific workup.[2][6]

  • Use of Catalysts: Zeolite catalysts are being explored to improve the regioselectivity towards the 1,5-isomer.[7]

  • Reaction Temperature: Careful control of temperature is critical to manage both isomer distribution and the formation of oxidation byproducts.[8]

Q3: What is the effect of temperature on byproduct formation?

A3: Temperature is a critical parameter.

  • High Temperatures: Excessively high temperatures (e.g., above 80°C) can lead to increased rates of side reactions, including oxidation of the naphthalene ring and the formation of polynitrated byproducts.[5][8]

  • Optimal Range: A controlled temperature range, for instance between 30-80°C, is often cited.[6] A preferred range of 45-65°C is recommended for sulfuric acid-free nitration to balance reaction rate and selectivity.[4][9] Strict temperature control during the addition of reagents is essential to prevent localized overheating.

Q4: How does the composition of the nitrating acid affect the reaction?

A4: The acid composition is a key determinant of the product profile.

  • Mixed Acid (H₂SO₄ + HNO₃): This is the conventional nitrating agent. The sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[10] However, this method often favors the formation of the 1,8-isomer.[3] It also necessitates costly and environmentally challenging processes for handling the spent mixed acid.[4]

  • Nitric Acid Only: Using concentrated nitric acid (72-87 wt%) without sulfuric acid is a documented alternative.[2][6] This method can simplify the workup process and, when combined with a specific purification procedure, yields high-purity this compound.[6][9] The molar ratio of nitric acid to naphthalene should be high, preferably at least 8:1.[4][6]

Q5: I'm getting a low yield of the this compound isomer. What are the likely causes?

A5: Low yield of the desired 1,5-isomer is a common issue and can stem from several factors:

  • Suboptimal Isomer Ratio: As mentioned, standard mixed-acid conditions inherently favor the 1,8-isomer.[3] Consider alternative nitration methods (see Q4 and Protocol 2).

  • Loss During Workup: this compound has some solubility in the reaction medium and purification solvents. Inefficient precipitation or overly aggressive extraction can lead to significant losses. Cooling the reaction mixture to 5-20°C before filtration is crucial to minimize solubility losses in the spent acid.[4][6]

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to a crude product with a high concentration of 1-nitronaphthalene.

  • Side Reactions: Poor temperature control can consume starting material through oxidation, reducing the overall yield of dinitrated products.[8]

Q6: How can I effectively separate this compound from the 1,8-isomer?

A6: Separation of the 1,5- and 1,8-isomers is a critical purification step. Several methods are available, leveraging their different physical properties.

  • Selective Solvent Washing/Extraction: This is a highly effective method. A patented process describes washing the crude dinitronaphthalene mixture with acetone. The 1,8-isomer and other impurities are more soluble in acetone, leaving behind the this compound in high purity (≥98%).[2][6]

  • Fractional Crystallization: The isomers have different solubilities in various organic solvents. For example, they can be separated by fractional crystallization from dichloroethane.[8] This process can be tedious and may require multiple recrystallization steps.

  • Aqueous Sodium Sulfite Treatment: Boiling the crude isomer mixture with an aqueous solution of sodium sulfite selectively dissolves the 1,8-isomer, allowing the solid 1,5-isomer to be isolated by filtration.[1]

Data Summary

The distribution of dinitronaphthalene (DNN) isomers is highly dependent on the nitration method. The following table summarizes typical isomer distributions reported under different conditions.

Nitration MethodStarting Material1,5-DNN (%)1,8-DNN (%)Other Isomers (%)Reference
Mixed Acid (H₂SO₄/HNO₃)1-Nitronaphthalene~33~66~1[3]
Nitric Acid (72-87%) with Acetone WashNaphthalene≥98 (Purity)Byproduct<2[2][6]
Zeolite Catalyst (SO₄²⁻/ZrO₂) with NO₂1-Nitronaphthalene52.8 (Selectivity)--[11]

Visualized Pathways and Workflows

reaction_pathway Naphthalene Naphthalene MNN 1-Nitronaphthalene (Intermediate) Naphthalene->MNN + HNO₃ / H₂SO₄ (Mononitration) DNN_mix Crude Dinitronaphthalene Mixture MNN->DNN_mix + HNO₃ / H₂SO₄ (Dinitration) Other Other Byproducts (Oxidation, Polynitration) MNN->Other DNN_15 This compound (Desired Product) DNN_mix->DNN_15 Purification DNN_18 1,8-Dinitronaphthalene (Major Byproduct) DNN_mix->DNN_18

Caption: Reaction pathway for the dinitration of naphthalene.

experimental_workflow cluster_reaction Reaction cluster_purification Purification Nitration 1. Nitration (Controlled Temp) Quench 2. Quenching (Pour onto ice) Nitration->Quench Filtration1 3. Filtration (Isolate crude solid) Quench->Filtration1 Wash 4. Washing (e.g., Acetone) Filtration1->Wash Filtration2 5. Final Filtration Wash->Filtration2 Drying 6. Drying Filtration2->Drying Product Pure 1,5-DNN Drying->Product

Caption: General experimental workflow for 1,5-DNN synthesis.

troubleshooting_logic Start Problem: Low Yield or Purity of 1,5-DNN CheckPurity High proportion of 1,8-isomer? Start->CheckPurity CheckYield Overall low yield of all dinitro-isomers? Start->CheckYield PuritySol1 Optimize Separation: - Implement selective acetone wash. - Refine fractional crystallization. CheckPurity->PuritySol1 Yes PuritySol2 Reaction Conditions: - Switch to H₂SO₄-free method. - Investigate zeolite catalysts. CheckPurity->PuritySol2 No YieldSol1 Check Reaction Parameters: - Verify temperature control (avoid overheating). - Ensure sufficient reaction time. - Check molar ratio of nitrating agent. CheckYield->YieldSol1 Yes YieldSol2 Review Workup: - Ensure precipitation is complete (cool to 5-20°C). - Minimize product loss in washes. CheckYield->YieldSol2 No

Caption: Troubleshooting flowchart for 1,5-DNN synthesis.

Experimental Protocols

Protocol 1: Standard Mixed-Acid Dinitration of Naphthalene

This protocol describes the direct dinitration of naphthalene to produce a mixture of isomers, which will require subsequent separation.[8]

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice / Deionized Water

  • Solvent for separation (e.g., acetone or dichloroethane)

Procedure:

  • Prepare Nitrating Mixture: In a flask equipped with a stirrer and set in a cooling bath, prepare the nitrating mixture by carefully and slowly adding a specific ratio of concentrated sulfuric acid to concentrated nitric acid. Maintain a low temperature (0-10°C) throughout the addition.

  • Nitration: Slowly add finely powdered naphthalene in portions to the cooled nitrating mixture with vigorous stirring. The temperature must be carefully controlled and kept below a designated threshold (e.g., 40-50°C) to prevent excessive oxidation and side reactions.

  • Reaction Completion: After the naphthalene addition is complete, continue to stir the reaction mixture for several hours (e.g., 2-6 hours) at a slightly elevated temperature (e.g., 50-60°C) to ensure the dinitration is complete.

  • Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will cause the crude dinitronaphthalene isomer mixture to precipitate.

  • Workup: Collect the solid precipitate by filtration, wash it thoroughly with water until the filtrate is neutral, and then dry the crude product.

  • Purification: Separate the 1,5- and 1,8-dinitronaphthalene isomers using an appropriate method as described in the FAQ (Q6), such as selective washing with acetone or fractional crystallization.

Protocol 2: Sulfuric Acid-Free Nitration for High-Purity this compound

This protocol is adapted from a patented process designed to favor the production and isolation of this compound.[2][6][9]

Materials:

  • Naphthalene (finely pulverized)

  • Nitric Acid (72-87 wt%)

  • Acetone

  • Deionized Water

Procedure:

  • Reaction Setup: Charge a reactor equipped with a stirrer and thermometer with 72-87 wt% nitric acid. The molar ratio of nitric acid to naphthalene should be at least 8:1.[4][6]

  • Naphthalene Addition: While stirring, add the powdered naphthalene to the nitric acid. The reaction is exothermic and may self-heat.

  • Nitration: Maintain the reaction temperature between 45-65°C for a period of 1.5 to 2 hours.[9] Use external cooling as necessary to control the temperature.

  • Precipitation: Upon completion of the reaction, cool the mixture to 5-20°C to reduce the solubility of the dinitronaphthalene isomers in the spent nitric acid and maximize precipitation.[4][6]

  • Initial Filtration & Wash: Filter the solid precipitate from the cold reaction mixture. Wash the filter cake with water until the washings are neutral.

  • Selective Acetone Wash: Transfer the water-washed crude product to a new vessel. Add acetone (approx. 4-6 kg of acetone per 1 kg of dry crude product) and stir the suspension.[2] Perform this extraction at 50-55°C for 15-20 minutes. This step dissolves the more soluble 1,8-dinitronaphthalene and other impurities.[2][6]

  • Final Isolation: Cool the acetone suspension to 15-20°C and filter to collect the solid product. The resulting solid is high-purity this compound (≥98%). Wash the final product with a small amount of cold acetone, followed by water, and dry at 100-110°C.[2][6]

References

Technical Support Center: Optimization of Reaction Conditions for Selective Nitration to 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective synthesis of 1,5-dinitronaphthalene (1,5-DNN). Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the selective synthesis of this compound a significant challenge?

The primary challenge lies in controlling the regioselectivity of the second nitration step. The initial nitration of naphthalene predominantly yields 1-nitronaphthalene (1-NN).[1] However, the subsequent nitration of 1-NN can occur at several positions, leading to a mixture of dinitronaphthalene (DNN) isomers, chiefly 1,5-DNN and 1,8-dinitronaphthalene (1,8-DNN).[2][3] These isomers often have similar physical properties, making their separation difficult and reducing the overall yield of the desired 1,5-DNN.[4][5]

Q2: What are the key factors that influence the isomer ratio of 1,5-DNN to 1,8-DNN?

Several factors critically affect the isomer distribution:

  • Nitrating Agent: Traditional mixed acid (concentrated nitric and sulfuric acids) is effective but can be unselective.[3][5] Alternative agents like nitrogen dioxide (NO₂) in the presence of a catalyst can offer milder conditions and improved selectivity.[6][7]

  • Catalyst: The use of solid acid catalysts, such as zeolites or sulfated metal oxides, can influence the isomer ratio. Their defined pore structures can create a shape-selective environment that favors the formation of one isomer over another.[3][8]

  • Reaction Temperature: Temperature control is crucial. Lower temperatures generally enhance the selectivity for 1,5-DNN by minimizing side reactions and the formation of undesired isomers.[3][9]

  • Solvent: The choice of solvent can impact the solubility of intermediates and influence the reaction pathway, thereby affecting the final isomer ratio.[10]

Q3: What are the advantages of using non-acidic or catalytic nitration methods over the classic mixed-acid approach?

Catalytic and non-acidic methods offer several key advantages:

  • Improved Selectivity: Many modern methods are designed to increase the yield of the 1,5-DNN isomer specifically.[7]

  • Milder Reaction Conditions: Using reagents like nitrogen dioxide with a solid catalyst allows the reaction to proceed at lower temperatures and pressures, enhancing safety.[6][11]

  • Environmental Benefits: These methods avoid the use of large quantities of corrosive sulfuric acid, which simplifies product workup and reduces hazardous waste.[5][6]

  • Catalyst Reusability: Solid catalysts can often be recovered and reused, making the process more economical and sustainable.[3]

Q4: How critical is temperature control during the dinitration process?

Temperature control is one of the most critical parameters. Poor control can lead to:

  • Reduced Selectivity: Higher temperatures often increase the formation of the 1,8-DNN isomer and other by-products.[3]

  • Over-Nitration: Forcing conditions can result in the formation of trinitronaphthalene products, which are often undesirable.[11]

  • Oxidation: At elevated temperatures, the strong oxidizing nature of the nitrating mixture can cause decomposition and oxidation of the naphthalene ring, leading to a dark, tarry reaction mixture and lower yields.[9]

  • Safety Hazards: Nitration reactions are highly exothermic. Inadequate cooling can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, posing a significant safety risk.[9][12]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Dinitro-naphthalenes 1. Reaction temperature is too low or reaction time is too short. 2. Insufficiently strong nitrating agent. 3. Deactivated or low-concentration acids.1. Cautiously increase the temperature in small increments or extend the reaction time while monitoring progress via TLC or HPLC.[9] 2. If using mixed acid, increase the proportion of sulfuric acid or use fuming sulfuric acid (oleum).[9] 3. Use fresh, concentrated acids for the nitrating mixture.
Poor Selectivity for 1,5-DNN (High 1,8-DNN Content) 1. Reaction temperature is too high. 2. Unselective nitrating system (e.g., standard mixed acid). 3. Lack of a shape-selective catalyst.1. Lower the reaction temperature. For some systems, temperatures as low as -15°C have been shown to improve selectivity.[3] 2. Switch to a milder, more selective nitrating system, such as NO₂ combined with a solid superacid catalyst (e.g., S₂O₈²⁻/Fe-ZrO₂).[7] 3. Employ a zeolite catalyst (e.g., HBEA), which can sterically favor the formation of the 1,5-isomer.[3]
Formation of Polynitrated By-products 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time.1. Reduce the reaction temperature significantly.[9] 2. Use a stoichiometric amount of the nitrating agent relative to the substrate (1-nitronaphthalene). 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration.
Reaction Mixture Turns Dark Brown or Black 1. Oxidation of the naphthalene ring or nitrated products. 2. Decomposition due to localized hot spots or excessive temperature.1. Ensure the reaction temperature is kept low and uniform. An ice or ice-salt bath is recommended.[9] 2. Add the nitrating agent or substrate slowly and dropwise to maintain control over the exothermic reaction.[9]
Difficulty Separating 1,5- and 1,8-DNN Isomers 1. The isomers have very similar solubilities in many common solvents.1. Use fractional crystallization from a specific solvent like ethylene dichloride.[4] 2. Employ solvent extraction. The 1,5-isomer can be selectively extracted with toluene, leaving behind the 1,8-isomer. The 1,5-isomer can then be purified by extraction from the toluene phase with a polar solvent like sulfolane.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Dinitronaphthalene Synthesis

Starting MaterialNitrating SystemCatalystSolventTemp. (°C)Conversion (%)Selectivity for 1,5-DNN (%)Reference
NaphthaleneHNO₃ / H₂SO₄NoneDichloroethane25 - 60~85 (Total DNN)~35-40[10][13]
NaphthaleneHNO₃ (72-87%)NoneNone30 - 80HighNot Specified[5][14]
1-NitronaphthaleneNO₂ / O₂ / Ac₂OS₂O₈²⁻/Fe-ZrO₂None6096.862.6[7]
1-NitronaphthaleneNO₂Ni(CH₃COO)₂·4H₂ONone6033.134.1[11]
NaphthaleneHNO₃ (95%)HBEA-25 ZeoliteDichloroethane-1568.2 (1-NN)N/A (Mononitration focus)[3]

Experimental Protocols

Protocol 1: Traditional Mixed Acid Dinitration of Naphthalene

This protocol describes a general method for the dinitration of naphthalene using a mixture of nitric and sulfuric acids.

  • Prepare Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 58 parts of concentrated sulfuric acid (98%) to 22 parts of concentrated nitric acid (70%). Cool the mixture to 0-5°C in an ice bath.

  • Substrate Addition: Slowly add 20 parts of naphthalene to the cooled nitrating mixture over 1-2 hours, ensuring the temperature does not exceed 40°C.[4]

  • Reaction: After the addition is complete, slowly raise the temperature to 80°C and maintain it for 4 hours with vigorous stirring to ensure the completion of the dinitration.[4]

  • Quenching: Carefully pour the warm reaction mixture onto a large amount of crushed ice with stirring. This will cause the crude mixture of dinitronaphthalene isomers to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to remove residual acids.

  • Purification: Dry the crude product. The isomers can then be separated by fractional crystallization or selective solvent extraction as described in the troubleshooting guide.[4]

Protocol 2: Catalytic Nitration of Naphthalene with Nitrogen Dioxide (NO₂)

This protocol is based on modern, non-acidic methods for improved selectivity.[6]

  • Reactor Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer and gas inlet/outlet, add 0.128 g of naphthalene, 0.100 g of a solid acid catalyst (e.g., HZSM-11 zeolite), and 5.0 mL of an organic solvent like acetonitrile.[6]

  • Atmosphere Control: Purge the flask with oxygen.

  • Reagent Addition: Introduce 2.0 mL of nitrogen dioxide into the flask while maintaining a continuous oxygen atmosphere.

  • Reaction: Stir the mixture at room temperature for 12 hours.[6]

  • Quenching and Isolation: Terminate the reaction by adding deionized water. Remove the catalyst by filtration.

  • Workup: Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Analysis: Analyze the product mixture using GC or HPLC to determine the conversion and isomer selectivity.

Visualizations

G cluster_0 Step 1: Mononitration cluster_1 Step 2: Dinitration Naphthalene Naphthalene MN_Intermediate σ-complex (Wheland Intermediate) Naphthalene->MN_Intermediate + HNO₃ / H₂SO₄ NN 1-Nitronaphthalene (Major Product) MN_Intermediate->NN - H⁺ DNN_Intermediate_15 σ-complex for 1,5-DNN NN->DNN_Intermediate_15 + Nitrating Agent DNN_Intermediate_18 σ-complex for 1,8-DNN NN->DNN_Intermediate_18 + Nitrating Agent DNN_15 This compound (Desired Product) DNN_Intermediate_15->DNN_15 - H⁺ DNN_18 1,8-Dinitronaphthalene (Major By-product) DNN_Intermediate_18->DNN_18 - H⁺

Caption: General reaction pathway for the two-step nitration of naphthalene.

G decision decision solution solution problem problem start Start Experiment Analysis q1 Is Conversion > 80%? start->q1 q2 Is 1,5-DNN Selectivity High? q1->q2 Yes p1 Problem: Low Conversion q1->p1 No p2 Problem: Poor Selectivity q2->p2 No end_ok Process Optimized q2->end_ok Yes sol1 Increase Temp/Time Use Stronger Acid sol2 Lower Temperature Use Selective Catalyst Change Nitrating Agent p1->sol1 p2->sol2

Caption: Troubleshooting logic for optimizing the dinitration reaction.

G A Catalyst Preparation (e.g., Calcination of Zeolite) B Reaction Setup (Charge Substrate, Solvent, Catalyst) A->B C Controlled Addition of Nitrating Agent (e.g., NO₂) B->C D Reaction Monitoring (TLC / HPLC) C->D E Workup & Product Isolation D->E F Analysis & Characterization (GC, NMR) E->F

Caption: Standard experimental workflow for catalytic nitration studies.

References

Technical Support Center: Addressing Solubility Challenges of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 1,5-Dinitronaphthalene in various reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: this compound is a non-polar aromatic hydrocarbon with two nitro groups.[1] Its symmetrical structure and the presence of these functional groups contribute to a high crystal lattice energy, making it difficult for solvent molecules to break it down and solvate it. It exhibits poor solubility in water due to its hydrophobic nature and is only sparingly soluble in many organic solvents.[1]

Q2: What are some suitable organic solvents for dissolving this compound?

A2: this compound shows better solubility in certain organic solvents. The general order of solubility in several common solvents is: trichloromethane > toluene > ethyl acetate ~ acetone > ethylbenzene > acetonitrile > 1-propanol > ethanol.[2]

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound in organic solvents is endothermic, meaning its solubility increases with an increase in temperature.[2] This property can be leveraged to dissolve the compound more effectively, although care must be taken to avoid decomposition at very high temperatures.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be an effective strategy. A co-solvent, which is a mixture of a good solvent and a poor solvent, can disrupt the crystal lattice of this compound more effectively than a single solvent system. For instance, mixtures of acetone and methanol, or toluene and methanol have been studied for the related isomer 1,8-dinitronaphthalene, showing that solubility can be manipulated by adjusting the solvent ratio.

Q5: What should I do if this compound precipitates out of my reaction mixture?

A5: Precipitation during a reaction can be caused by a change in temperature, solvent composition, or concentration. To address this, you can try to gently heat the mixture to redissolve the compound, add more of the primary solvent, or introduce a co-solvent in which this compound is more soluble. Filtering the reaction mixture at a low temperature can also be a method to recover the precipitated product.[3][4]

Troubleshooting Guides

Issue 1: Difficulty in dissolving this compound at room temperature.
  • Solution 1: Temperature Elevation: Gently heat the solvent while stirring to increase the solubility of this compound. Monitor the temperature to avoid any potential degradation of the compound.

  • Solution 2: Sonication: Use an ultrasonic bath to provide energy that can help break down the crystal lattice and enhance dissolution.

  • Solution 3: Solvent Selection: If possible, switch to a solvent in which this compound has a higher intrinsic solubility. Refer to the solubility data table below.

Issue 2: Precipitation of this compound upon cooling or addition of an anti-solvent.
  • Solution 1: Controlled Cooling: If the compound was dissolved at a higher temperature, cool the solution slowly to control the rate of crystallization and obtain a more manageable solid. Rapid cooling often leads to the formation of fine precipitates that can be difficult to handle.

  • Solution 2: Solvent Mixture Adjustment: If an anti-solvent is being used for crystallization, add it dropwise to a stirred solution of this compound to control the particle size of the precipitate.

  • Solution 3: Maintain a Minimum Temperature: For reactions where the product needs to remain in solution, ensure the reaction temperature does not drop to a point where solubility is significantly reduced. This is a common practice in industrial settings where reaction mixtures are filtered at a controlled temperature to prevent product loss.[3][4]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of this compound in various organic solvents at different temperatures. This data is crucial for selecting an appropriate solvent and optimizing reaction conditions.

SolventTemperature (K)Mole Fraction Solubility (x10³)
Trichloromethane273.151.573
283.152.298
293.153.221
303.154.015
313.154.508
Toluene273.151.121
283.151.583
293.152.152
303.152.825
313.153.614
Ethyl Acetate273.150.985
283.151.391
293.151.889
303.152.493
313.153.219
Acetone273.150.951
283.151.348
293.151.832
303.152.421
313.153.132
Ethylbenzene273.150.763
283.151.082
293.151.487
303.151.996
313.152.631
Acetonitrile273.150.512
283.150.739
293.151.042
303.151.428
313.151.916
1-Propanol273.150.284
283.150.415
293.150.598
303.150.841
313.151.162
Ethanol273.150.231
283.150.342
293.150.499
303.150.713
313.150.998

Data adapted from a study on the solubility of this compound in organic solvents.[2]

Experimental Protocols

Protocol 1: Determination of Optimal Solvent System via Small-Scale Solubility Trials

Objective: To identify the most effective single or co-solvent system for a specific concentration of this compound.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., acetone, toluene, ethyl acetate, acetonitrile)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Analytical balance

Methodology:

  • Weigh a precise amount of this compound (e.g., 10 mg) into several vials.

  • To each vial, add a measured volume of a different solvent (e.g., 1 mL).

  • Stir the mixtures at room temperature for a set period (e.g., 1 hour).

  • Observe and record the dissolution in each solvent.

  • For solvents where the compound did not fully dissolve, gradually increase the temperature in increments of 10°C, stirring continuously. Record the temperature at which complete dissolution occurs.

  • To test co-solvent systems, repeat the process using mixtures of a good solvent and a poor solvent in varying ratios (e.g., 9:1, 4:1, 1:1).

Protocol 2: Method for Preventing Precipitation During a Reaction

Objective: To maintain this compound in solution throughout a chemical reaction.

Materials:

  • Reaction vessel equipped with a condenser, thermometer, and stirring mechanism

  • Heating mantle or oil bath

  • This compound and other reactants

  • Chosen solvent or solvent system

Methodology:

  • Based on the results from Protocol 1, select a solvent or co-solvent system that will dissolve this compound at the intended reaction temperature.

  • Dissolve the this compound in the chosen solvent system in the reaction vessel before adding other reactants.

  • Ensure the reaction temperature is maintained at a level where the concentration of this compound does not exceed its solubility limit.

  • If the reaction produces a less soluble product or by-product, consider using a larger volume of solvent to maintain a homogeneous solution.

  • Upon completion of the reaction, if the product needs to be isolated via precipitation, cool the reaction mixture slowly and in a controlled manner to obtain crystals of a desirable size. Industrial processes often cool the reaction mixture to 5-20°C to maximize the precipitation of dinitronaphthalene isomers.[3][4]

Visualization

The following diagram illustrates a logical workflow for selecting an appropriate solvent for reactions involving this compound, aiming to maximize solubility while considering reaction compatibility and product isolation.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Start: Need to dissolve This compound solubility_data Consult Solubility Data Table (Mole Fraction vs. Temperature) start->solubility_data high_sol_candidates Identify Solvents with High Solubility at Desired Temperature solubility_data->high_sol_candidates reaction_compatibility Check for Reactivity with Reaction Components high_sol_candidates->reaction_compatibility Viable Candidates reaction_compatibility->high_sol_candidates Incompatible select_solvent Select Primary Solvent reaction_compatibility->select_solvent Compatible test_solubility Perform Small-Scale Solubility Test select_solvent->test_solubility dissolved Completely Dissolved? test_solubility->dissolved proceed Proceed with Reaction dissolved->proceed Yes not_dissolved Not Fully Dissolved dissolved->not_dissolved No troubleshoot Troubleshooting Options not_dissolved->troubleshoot increase_temp Increase Temperature troubleshoot->increase_temp add_cosolvent Add Co-solvent troubleshoot->add_cosolvent increase_volume Increase Solvent Volume troubleshoot->increase_volume re_evaluate Re-evaluate Solvent Choice troubleshoot->re_evaluate If all else fails increase_temp->test_solubility add_cosolvent->test_solubility increase_volume->test_solubility

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

Scaling up the synthesis of 1,5-Dinitronaphthalene for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Synthesis of 1,5-Dinitronaphthalene

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and process workflows to address common challenges encountered during industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The main industrial production routes involve the direct nitration of naphthalene. The two most common methods are:

  • Mixed Acid Nitration: This traditional method uses a mixture of concentrated nitric acid and sulfuric acid.[1][2] While effective, it requires expensive and environmentally challenging processes for the recovery and separation of the used acids.[3][4]

  • Nitric Acid Method: This approach uses concentrated nitric acid (72-87 wt.-%) as the sole nitrating agent, which simplifies acid recovery.[3][5] This method avoids the need for separating sulfuric and nitric acids.[3][4]

  • Other Methods: Newer technologies, such as using microchannel reactors for nitration with nitric acid, offer enhanced safety and continuous production capabilities.[6] Another non-acidic method involves using nitrogen dioxide as the nitrating agent in the presence of a catalyst.[7]

Q2: What are the major byproducts in the dinitration of naphthalene, and how does their formation affect the process?

A2: The direct dinitration of naphthalene primarily yields a mixture of isomers, with 1,8-dinitronaphthalene being the most significant byproduct.[1][2][3] Smaller amounts of 1-mononitronaphthalene and partial oxidation products can also be present.[3] The formation of the 1,8-isomer is a key challenge because its physical properties are similar to the desired 1,5-isomer, making separation a critical and complex step in achieving high-purity this compound.[3][5]

Q3: How can this compound be effectively separated from 1,8-dinitronaphthalene on an industrial scale?

A3: Separating the 1,5- and 1,8-isomers is a crucial purification step. Common industrial methods include:

  • Solvent Extraction: This is a widely used technique. Acetone is effective for selectively dissolving 1,8-dinitronaphthalene and other impurities, leaving behind the less soluble, high-purity this compound.[5][8] Other solvents like dimethylformamide (DMFA) have been explored, but DMFA's recovery is technologically complex.[3][5] Toluene can also be used to extract the 1,5-isomer.[9]

  • Fractional Crystallization: This method exploits the different solubilities of the isomers in a specific solvent. The isomer mixture can be separated by fractional crystallization from solvents like ethylene dichloride.[2][9]

  • Nitric Acid Separation: Separation can also be achieved by dissolving the isomer mixture in hot nitric acid (75-100%) and then cooling the solution to 10-70°C, which causes the this compound to precipitate.[10]

Q4: What are the most critical safety precautions for scaling up nitration reactions?

A4: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[11][12] Key safety measures include:

  • Risk Assessment: Always conduct a thorough risk assessment before any experiment.[11]

  • Engineering Controls: Use reactors designed for corrosive materials with effective cooling systems, pressure relief valves, and emergency shutdown systems.[11][13] All reactions should be performed in a chemical fume hood with adequate ventilation.[14]

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[11][14] Respiratory protection may be necessary to avoid inhaling toxic fumes.[11]

  • Strict Temperature Control: Carefully monitor and control the reaction temperature. Insufficient cooling can increase the risk of side reactions and thermal runaway.[12]

  • Emergency Preparedness: Ensure that emergency eyewash stations, safety showers, and spill containment kits are readily accessible.[11][14] All personnel must be trained on emergency procedures.[14]

Troubleshooting Guide

Problem 1: Low overall yield of the crude dinitronaphthalene mixture.

  • Possible Cause: Incomplete reaction due to insufficient nitrating agent or suboptimal reaction time/temperature.

  • Solution:

    • Ensure the molar ratio of the nitrating agent to naphthalene is adequate. For the nitric acid method, a molar ratio of at least 8:1 (nitric acid to naphthalene) is recommended.[3][4]

    • Optimize the reaction temperature and duration. For the nitric acid method, temperatures are typically maintained between 30°C and 80°C.[3][5] For mixed acid nitration, the temperature can range from 15°C to 80°C.[15][16] The reaction should proceed for a sufficient time (e.g., 6-12 hours after addition) to ensure dinitration is complete.[1][15]

Problem 2: Poor selectivity, resulting in a high proportion of the 1,8-dinitronaphthalene isomer.

  • Possible Cause: Reaction conditions favoring the formation of the 1,8-isomer. Isomer distribution is highly dependent on reaction conditions.

  • Solution:

    • Carefully control the reaction temperature, as it can influence isomer ratios. The typical range for nitration is 45-65°C.[3]

    • The choice of nitrating system affects selectivity. While direct nitration inherently produces a mixture[1], investigate alternative methods like zeolite-catalyzed nitration, which can alter regioselectivity.[1]

Problem 3: The final this compound product has low purity (<98%).

  • Possible Cause: Inefficient separation of isomers and impurities during the purification step.

  • Solution:

    • Acetone Wash/Extraction: Optimize the acetone extraction process. Use an appropriate ratio of acetone to crude product (e.g., 3 to 7 kg of acetone per 1 kg of crude dinitronaphthalene).[4][5] Ensure the extraction temperature (preferably 45-55°C) and time (15-20 minutes) are optimal before cooling and filtration.[4][8]

    • Washing: After filtration, wash the precipitate thoroughly with pure, cooled acetone, followed by water, to remove residual impurities.[4][5]

    • Drying: Dry the final product at a suitable temperature (e.g., 100-110°C) to remove all moisture.[4][5]

Problem 4: Thermal runaway or uncontrolled exotherm during the reaction.

  • Possible Cause: Nitration reactions are highly exothermic.[12] Poor heat dissipation, excessively rapid addition of reagents, or localized overheating can trigger a runaway reaction.[11][12]

  • Solution:

    • Controlled Addition: Add the nitrating agent or naphthalene slowly and incrementally to manage the rate of heat generation.[17]

    • Efficient Cooling: Use a reactor with a high-efficiency cooling jacket and ensure the cooling system is functioning correctly.

    • Dilution: Performing the reaction in a suitable solvent (e.g., dichloroethane) can help moderate the temperature.[15][16]

    • Monitoring: Use reaction calorimetry to understand the thermal profile of the reaction and identify potential hazards during scale-up.[13]

Data Presentation: Reaction & Purification Parameters

Table 1: Comparison of Industrial Synthesis Methods

ParameterNitric Acid MethodMixed Acid (HNO₃/H₂SO₄) Method
Nitrating Agent Nitric Acid (72-87 wt.-%)[3][5]Mixture of concentrated HNO₃ and H₂SO₄[3]
Reaction Temperature 30 - 80°C (preferred 45 - 65°C)[3][5]15 - 80°C (preferred 25 - 60°C)[15][16]
Key Advantage Simpler acid recovery (no H₂SO₄)[3][4]Established, well-understood process
Key Disadvantage Requires specific concentrations of nitric acidExpensive and hazardous acid recovery[3][4]
Typical Purity ≥98% (after purification)[3][5]Varies based on purification

Table 2: Parameters for Acetone-Based Purification

ParameterRecommended ValueSource
Solvent Acetone[3][5]
Acetone to Crude Product Ratio 3 - 7 kg acetone per 1 kg crude DNN[4][5]
Extraction Temperature 45 - 55°C[4][8]
Extraction Time 15 - 20 minutes[4][8]
Filtration Temperature Cool suspension to 15 - 20°C before filtering[4][8]
Final Product Drying Temperature 100 - 110°C[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Nitric Acid Method

This protocol describes the direct nitration of naphthalene followed by purification to yield high-purity this compound.[3][5]

1. Nitration: a. Charge a suitable reactor with nitric acid of 72-87 wt.-% concentration. b. While stirring, slowly add powdered naphthalene to the nitric acid. The molar ratio of nitric acid to naphthalene should be at least 8:1.[3][4] c. Control the addition rate to maintain the reaction temperature between 45°C and 65°C.[3] d. After the addition is complete, continue stirring the mixture at this temperature for several hours to ensure the reaction goes to completion.

2. Isolation of Crude Product: a. Cool the reaction mixture to a temperature between 5°C and 20°C to precipitate the dinitronaphthalene isomers.[5] b. Filter the solid precipitate from the reaction mixture. c. Wash the collected solid first with recovered nitric acid (65-70 wt.-%) and then with cold water until the filtrate is neutral.[4][5]

Protocol 2: Purification of this compound using Acetone Extraction

This protocol details the separation of this compound from the crude isomer mixture obtained in Protocol 1.[4][5][8]

1. Extraction: a. Place the dried, crude dinitronaphthalene mixture into a reactor equipped with a stirrer. b. Add acetone in a ratio of 4 to 6 kg of acetone per 1 kg of dry crude mixture.[4][5] c. Heat the mixture to 50-55°C and stir for 15-20 minutes.[4][8] This dissolves the 1,8-dinitronaphthalene isomer and other impurities, while the this compound remains largely as a solid.

2. Filtration and Washing: a. Cool the suspension to 15-20°C and filter to collect the solid product.[4][8] b. Wash the precipitate on the filter with pure, cooled acetone to remove any remaining soluble impurities. c. Wash the cake with water to remove residual acetone.

3. Drying: a. Dry the purified this compound at a temperature between 100°C and 110°C to obtain the final product with a purity of ≥98%.[4][5]

Visualizations

experimental_workflow start Start: Naphthalene nitration Step 1: Nitration (Naphthalene + Conc. HNO₃ @ 45-65°C) start->nitration filtration1 Step 2: Isolation (Cool to 5-20°C, Filter) nitration->filtration1 washing1 Step 3: Washing (Wash with H₂O until neutral) filtration1->washing1 crude_product Crude Dinitronaphthalene (Mixture of 1,5- and 1,8-isomers) washing1->crude_product extraction Step 4: Acetone Extraction (Stir in Acetone @ 50-55°C) crude_product->extraction filtration2 Step 5: Filtration (Cool to 15-20°C, Filter) extraction->filtration2 washing2 Step 6: Final Wash (Wash with cold Acetone, then H₂O) filtration2->washing2 byproduct Byproduct Stream (1,8-DNN in Acetone) filtration2->byproduct drying Step 7: Drying (100-110°C) washing2->drying final_product Final Product: High-Purity this compound drying->final_product troubleshooting_low_yield problem Problem: Low Yield of DNN cause1 Cause 1: Incomplete Reaction problem->cause1 Check Reaction cause2 Cause 2: Product Loss During Workup problem->cause2 Check Purification solution1a Solution 1a: Verify Nitrating Agent Ratio (HNO₃:Naphthalene ≥ 8:1) cause1->solution1a solution1b Solution 1b: Optimize Reaction Time/Temp (e.g., 45-65°C) cause1->solution1b solution2a Solution 2a: Check Filtration Temp (Cool to 5-20°C to maximize precipitation) cause2->solution2a solution2b Solution 2b: Minimize Solubility in Wash (Use cold washing liquids) cause2->solution2b

References

Identifying and characterizing impurities in crude 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1,5-dinitronaphthalene. The information is presented in a question-and-answer format to directly address common issues encountered during the identification and characterization of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurity in crude this compound is its isomer, 1,8-dinitronaphthalene . This is due to the nature of the naphthalene nitration synthesis, which produces a mixture of isomers. Other potential impurities include:

  • Other dinitronaphthalene isomers (e.g., 1,3-, 1,6-, 1,7-, 2,6-, 2,7-dinitronaphthalene)

  • 1-Mononitronaphthalene (an intermediate in the synthesis)

  • Products of partial oxidation of naphthalene

  • Residual starting material (naphthalene)

Q2: What is a typical quantitative profile of impurities in crude this compound?

A2: The exact composition can vary depending on the specific synthesis and purification process. However, the initial nitration of naphthalene typically yields a mixture of approximately 60% 1,8-dinitronaphthalene and 35% this compound, with the remainder being other isomers. After initial separation steps to isolate this compound, the crude product can achieve a purity of ≥98%. The remaining impurities will be predominantly 1,8-dinitronaphthalene, with smaller amounts of other related compounds.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram of our crude this compound sample.

Possible Cause & Solution:

  • Isomeric Impurity: The unknown peak is likely another dinitronaphthalene isomer that was not fully separated during purification.

    • Troubleshooting Step: Compare the retention time of the unknown peak with commercially available standards of other dinitronaphthalene isomers.

  • Mononitronaphthalene: The peak could correspond to 1-mononitronaphthalene, especially if the nitration reaction did not go to completion.

    • Troubleshooting Step: Analyze a standard of 1-mononitronaphthalene under the same HPLC conditions to confirm its retention time.

  • Oxidation Product: Over-nitration or harsh reaction conditions can lead to the formation of oxidation byproducts.

    • Troubleshooting Step: Use a mass spectrometry (MS) detector coupled with HPLC (LC-MS) to obtain the molecular weight of the unknown peak. This can help in identifying the structure of the impurity.

Issue 2: The purity of our this compound, as determined by GC-MS, is lower than expected.

Possible Cause & Solution:

  • Incomplete Purification: The purification method (e.g., crystallization, solvent extraction) may not be efficient enough to remove all impurities.

    • Troubleshooting Step: Re-purify the sample using a different solvent or a combination of purification techniques. For example, fractional crystallization from a suitable solvent like dichloroethane can be effective in separating isomers.

  • Thermal Degradation: this compound and its impurities can be sensitive to heat.

    • Troubleshooting Step: Ensure that the GC inlet temperature is not excessively high. A lower injection temperature might prevent on-column degradation.

Data Presentation

Table 1: Typical Impurity Profile of Crude this compound (Post-Initial Separation)

ImpurityTypical Concentration Range (%)Identification Method(s)
1,8-Dinitronaphthalene1.0 - 5.0HPLC, GC-MS, NMR
Other Dinitronaphthalene Isomers< 1.0HPLC, GC-MS
1-Mononitronaphthalene< 0.5HPLC, GC-MS
Oxidation Products< 0.2LC-MS
Naphthalene< 0.1GC-MS

Note: These values are illustrative and can vary based on the manufacturing process.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method provides a general guideline for the separation and quantification of impurities in crude this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. For example, a starting condition of 50:50 acetonitrile:water, gradually increasing the acetonitrile concentration to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve a known amount of the crude this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Use external standards of known impurities to create a calibration curve for accurate quantification.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer and Volatile Impurity Analysis

This method is suitable for the separation and identification of isomeric impurities and volatile components like residual naphthalene.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of 50-350 m/z.

  • Sample Preparation: Prepare a dilute solution of the crude sample in a suitable solvent like acetone or toluene (e.g., 100 µg/mL).

  • Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Identification cluster_reporting Reporting crude_sample Crude 1,5-DNN dissolution Dissolve in appropriate solvent crude_sample->dissolution filtration Filter through 0.45 µm filter dissolution->filtration hplc HPLC Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms hplc_data Chromatogram & UV Spectra hplc->hplc_data gcms_data Chromatogram & Mass Spectra gcms->gcms_data identification Impurity Identification (Retention Time & Spectral Library) hplc_data->identification gcms_data->identification quantification Impurity Quantification (Calibration Curves) identification->quantification report Final Impurity Profile Report quantification->report

Caption: Experimental workflow for the identification and characterization of impurities in crude this compound.

logical_relationship cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities in Crude 1,5-DNN naphthalene Naphthalene nitration Nitration (HNO3/H2SO4) naphthalene->nitration crude_mixture Crude Dinitronaphthalene Mixture nitration->crude_mixture separation Initial Separation (e.g., Crystallization) crude_mixture->separation crude_1_5_dnn Crude 1,5-DNN separation->crude_1_5_dnn impurities Separated Impurities (Mainly 1,8-DNN) separation->impurities isomer 1,8-Dinitronaphthalene crude_1_5_dnn->isomer other_isomers Other DNN Isomers crude_1_5_dnn->other_isomers mono_nitro 1-Mononitronaphthalene crude_1_5_dnn->mono_nitro oxidation Oxidation Products crude_1_5_dnn->oxidation

Caption: Logical relationship from synthesis to the generation of impurities in crude this compound.

Methods for removing residual acids from 1,5-Dinitronaphthalene product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods for removing residual acids from 1,5-dinitronaphthalene (1,5-DNN) products, a common issue following its synthesis by nitration.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual acids from my 1,5-DNN product? A: Residual nitrating acids (typically nitric and sulfuric acid) can compromise the purity, stability, and melting point of the final product. They can also interfere with subsequent reactions, analytical characterization, and downstream applications, making their removal an essential step in the purification process.

Q2: What is the most common and straightforward method for removing residual acids? A: The most common method is thoroughly washing the crude product with deionized water until the washings are neutral (pH 7). This is often sufficient for removing the bulk of residual acids.

Q3: My product is still acidic after washing with water. What should I do next? A: If aqueous washing is insufficient, you can first wash the crude product with a dilute basic solution, such as sodium bicarbonate, to neutralize the acid, followed by washing with water to remove the resulting salts. Alternatively, recrystallization from a suitable organic solvent is a highly effective method for removing both acidic and other impurities.

Q4: Will washing my product with organic solvents like acetone remove acids? A: Yes, washing with a solvent in which 1,5-DNN has low solubility at cool temperatures, such as cold acetone, can help remove residual acids and other soluble impurities.[1][2][3]

Q5: How can I confirm that all residual acid has been removed? A: The most straightforward method is to test the pH of the aqueous filtrate after the final wash; it should be neutral. For more sensitive applications, techniques like titration of a wash sample or analytical methods on the final product may be employed. A sharp melting point of the dried product within the expected range (approx. 214-217°C) is also a good indicator of high purity.[4]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Product remains acidic after multiple water washes (filtrate pH < 6). - Highly occluded acid within the crystals.- Insufficient washing volume or duration.1. Grind the crude product to a finer powder to break up agglomerates and re-wash.2. Wash with a dilute sodium bicarbonate solution, followed by deionized water washes until neutral.3. Proceed to recrystallization.
Significant loss of product yield after washing. - Partial solubility of 1,5-DNN in the washing solvent.- Use of warm or hot washing solvent.1. Ensure all washing steps are performed with cold (ice-cold is preferable) solvents.2. Minimize the volume of solvent used for washing.3. Cool the filtrate to check for any precipitated product that can be recovered.
Product color is off-white or yellow after acid removal. - Presence of organic impurities or side-reaction products.1. Perform an acetone wash to remove colored impurities.2. Recrystallize the product from a suitable solvent. Activated charcoal can be used during recrystallization to adsorb colored impurities.
Melting point of the final product is broad or lower than expected. - Presence of residual acid.- Presence of isomeric or other organic impurities.1. Repeat the washing procedure to ensure all acid is removed.2. Purify the product by recrystallization to remove structural isomers and other impurities.

Data Presentation: Comparison of Acid Removal Methods

The following table summarizes the primary methods for removing residual acids from crude this compound.

MethodPrincipleTypical SolventsRelative EfficiencyPotential for Yield LossKey Considerations
Aqueous Wash Dissolving and diluting water-soluble acids.Deionized WaterModerateLowSimple and cost-effective. May be insufficient for heavily contaminated product.
Neutralizing Wash Acid-base reaction to form soluble salts.Dilute Sodium Bicarbonate or Sodium Carbonate solution, followed by Water.HighLowVery effective for acid removal. Requires subsequent water washes to remove salts.
Organic Solvent Wash Rinsing away acids and other soluble impurities.Acetone (cold)Moderate to HighModerateAlso effective at removing organic impurities and isomers.[1][2][5] Requires use of organic solvents.
Recrystallization Differential solubility of product and impurities in a hot vs. cold solvent.Toluene, Acetone, Ethyl Acetate, 1,2-DichloroethaneVery HighModerate to HighThe most effective method for achieving high purity.[6] Requires careful solvent selection and can lead to yield loss in the mother liquor.

Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Standard Aqueous Wash
  • Preparation: Place the crude 1,5-DNN filter cake in a beaker.

  • Washing: Add cold deionized water (approx. 5-10 mL per gram of crude product), and stir the resulting slurry vigorously for 10-15 minutes.

  • Filtration: Collect the product by suction filtration using a Büchner funnel.

  • pH Check: Test the pH of the filtrate using pH paper or a calibrated pH meter.

  • Repetition: Repeat steps 2-4 until the filtrate is neutral (pH ~7).

  • Drying: Once neutral, wash the filter cake one final time with a small amount of ice-cold deionized water. Allow the product to dry thoroughly under vacuum.

Protocol 2: Neutralizing Wash
  • Preparation: Place the crude 1,5-DNN in a beaker.

  • Neutralization: Slowly add a 5% (w/v) solution of sodium bicarbonate while stirring. Continue adding until effervescence ceases. Stir for an additional 15-20 minutes.

  • Filtration: Collect the solid product by suction filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water as described in Protocol 1 , repeating until the filtrate is neutral to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Recrystallization from an Organic Solvent
  • Solvent Selection: Choose a suitable solvent. Based on solubility data, toluene or ethyl acetate are good starting points as 1,5-DNN shows a significant difference in solubility at high versus low temperatures in these solvents.[7][8]

  • Dissolution: Place the crude 1,5-DNN in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate with a stirrer) while stirring. Continue to add small portions of the hot solvent until the 1,5-DNN just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven. The purity can be checked by taking a melting point.

Logical Workflow Diagram

G Troubleshooting Workflow for Residual Acid in 1,5-DNN cluster_start Troubleshooting Workflow for Residual Acid in 1,5-DNN cluster_wash Initial Purification cluster_troubleshoot Troubleshooting cluster_end Troubleshooting Workflow for Residual Acid in 1,5-DNN start Start: Crude 1,5-DNN Product wash_water Perform Aqueous Wash (Protocol 1) start->wash_water check_ph Check Filtrate pH wash_water->check_ph neutral_wash Perform Neutralizing Wash (Protocol 2) check_ph->neutral_wash pH is Acidic recrystallize Recrystallize Product (Protocol 3) check_ph->recrystallize pH is Acidic & High Purity Needed end_product Pure, Acid-Free 1,5-DNN check_ph->end_product pH is Neutral neutral_wash->wash_water Re-wash to remove salts recrystallize->end_product

References

Technical Support Center: Enhancing the Purity of 1,5-Dinitronaphthalene through Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the purity of 1,5-dinitronaphthalene using solvent extraction. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in crude this compound?

A1: The most common impurity encountered during the synthesis of this compound is its isomer, 1,8-dinitronaphthalene.[1][2][3] Other potential impurities include 1-mononitronaphthalene and various oxidation byproducts.[1][2][4]

Q2: Which solvents are effective for the purification of this compound?

A2: this compound has poor solubility in water but is soluble in several organic solvents. Acetone is a commonly used and effective solvent for selectively extracting impurities like 1,8-dinitronaphthalene, thereby purifying the 1,5-isomer.[1][2][3][5] Other solvents in which this compound is soluble include ethyl acetate, benzene, and toluene.[5] Studies have shown that trichloromethane and toluene exhibit the highest solubility for this compound.[6]

Q3: What level of purity can be expected for this compound after solvent extraction with acetone?

A3: Following a properly executed solvent extraction protocol with acetone, a purity of ≥98% by weight for this compound can be achieved.[1][2][7][8][9]

Q4: Are there alternative methods for purifying this compound?

A4: Yes, fractional crystallization is another method that can be used. This technique often employs solvents such as dichloroethane to separate the 1,5- and 1,8-dinitronaphthalene isomers based on their differential solubilities.[4]

Troubleshooting Guides

This section addresses common problems that may arise during the solvent extraction process for purifying this compound.

Issue 1: Low Yield of Purified this compound

  • Possible Cause: Excessive use of the extraction solvent (e.g., acetone) can lead to the loss of the desired this compound product due to its partial solubility.

  • Suggested Solution: Adhere strictly to the recommended solvent-to-crude material ratio. A typical ratio is 3 to 7 kg of acetone per 1 kg of the crude dinitronaphthalene mixture.[1][2][7][8]

  • Possible Cause: The extraction temperature may be too high, increasing the solubility of this compound in the solvent.

  • Suggested Solution: Maintain the extraction temperature within the optimal range of 45-55°C.[1][2][7][8]

Issue 2: Inefficient Removal of 1,8-Dinitronaphthalene Isomer

  • Possible Cause: Insufficient extraction time or inadequate agitation may not allow for the complete dissolution of the 1,8-dinitronaphthalene impurity into the solvent.

  • Suggested Solution: Ensure the extraction is carried out for the recommended duration, typically 15-30 minutes, with continuous stirring to ensure thorough mixing.[1][2][7][8]

  • Possible Cause: The crude material may not have been sufficiently dried, and the presence of water could affect the solvent's efficiency.

  • Suggested Solution: Ensure the crude dinitronaphthalene mixture is thoroughly dried before commencing the solvent extraction process.

Issue 3: Formation of an Emulsion During Extraction

  • Possible Cause: Vigorous shaking or agitation of the mixture can sometimes lead to the formation of a stable emulsion, making phase separation difficult.

  • Suggested Solution: Instead of vigorous shaking, gently swirl the mixture to ensure contact between the solid and the solvent.[10]

  • Possible Cause: The presence of fine particulate matter in the crude product can stabilize emulsions.

  • Suggested Solution: While not a direct solution during extraction, ensuring the initial crude product is of reasonable quality can mitigate this. If an emulsion forms, allowing the mixture to stand for a longer period or gentle centrifugation may help in breaking it.

Issue 4: Product "Oiling Out" Instead of Crystallizing After Cooling

  • Possible Cause: This can happen if the compound has a low melting point relative to the solvent's boiling point and precipitates from a concentrated solution above its melting point.

  • Suggested Solution: To prevent this, you can add slightly more solvent and allow the solution to cool more slowly. "Scratching" the inside of the flask with a glass rod at the surface of the liquid can also initiate crystallization.[11]

Data Presentation

Table 1: Purity of this compound After Acetone Extraction

ParameterValueReference
Starting MaterialCrude Dinitronaphthalene Mixture[1][2][4]
Primary Impurity1,8-Dinitronaphthalene[1][2][4]
Extraction SolventAcetone[1][2][7][8]
Achieved Purity≥98 wt%[1][2][7][8][9]

Experimental Protocols

Protocol: Purification of this compound via Acetone Extraction

This protocol is based on a patented method for the purification of this compound.[1][2][7][8]

Materials:

  • Crude, dry dinitronaphthalene mixture

  • Acetone

  • Water (for washing)

  • Reaction vessel with stirring capability

  • Heating and cooling system

  • Filtration apparatus

Procedure:

  • Preparation: For every 1 kg of dry, crude dinitronaphthalene mixture, prepare 4 to 6 kg of acetone.[1][2][7][8]

  • Extraction:

    • Add the crude dinitronaphthalene mixture and acetone to the reaction vessel.

    • Stir the mixture continuously.

    • Heat the suspension to a temperature between 50°C and 55°C.[1][2][7][8]

    • Maintain this temperature and continue stirring for 15 to 20 minutes.[1][2][7][8]

  • Cooling and Filtration:

    • Cool the suspension to a temperature between 15°C and 20°C.[1][2][7][8]

    • Filter the cooled suspension to separate the solid this compound from the acetone solution containing the dissolved impurities.

  • Washing:

    • Wash the collected solid precipitate on the filter with a small amount of pure, cold acetone.

    • Subsequently, wash the precipitate with water until the filtrate is neutral.

  • Drying:

    • Dry the purified this compound at a temperature between 100°C and 110°C.[1][2]

Safety Precautions:

  • This compound is a hazardous substance. It can cause skin and serious eye irritation and is suspected of causing genetic defects.[5]

  • Always work in a well-ventilated area or use a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Avoid inhaling dust or vapors.[5]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5]

Visualizations

Solvent_Extraction_Workflow start Start with Crude Dinitronaphthalene Mixture add_acetone Add Acetone (4-6 kg per 1 kg crude) start->add_acetone heat_stir Heat to 50-55°C and Stir for 15-20 min add_acetone->heat_stir cool Cool Suspension to 15-20°C heat_stir->cool filter Filter the Suspension cool->filter solid Solid Precipitate (this compound) filter->solid Separates into filtrate Filtrate (Acetone with 1,8-DNN and Impurities) filter->filtrate Separates into wash_acetone Wash with Cold Acetone solid->wash_acetone wash_water Wash with Water wash_acetone->wash_water dry Dry at 100-110°C wash_water->dry end_product Purified This compound (≥98%) dry->end_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product emulsion Emulsion Formation? start->emulsion check_solvent_ratio Verify Solvent Ratio (3-7 kg/kg crude) low_yield->check_solvent_ratio Yes check_temp Check Extraction Temp. (45-55°C) low_yield->check_temp Yes check_time_agitation Check Extraction Time (15-30 min) & Agitation impure_product->check_time_agitation Yes gentle_mixing Use Gentle Swirling Instead of Shaking emulsion->gentle_mixing Yes

Caption: Troubleshooting common issues in solvent extraction.

References

Validation & Comparative

A Comparative Analysis of 1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene: Properties and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the properties of isomeric compounds is crucial for their synthesis, purification, and application. This guide provides a detailed comparative analysis of two key isomers of dinitronaphthalene: 1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene. We will delve into their physicochemical properties, supported by experimental data, and outline the methodologies for their determination.

Physicochemical Properties: A Tabulated Comparison

The distinct placement of the nitro groups on the naphthalene core significantly influences the physical and chemical characteristics of this compound and 1,8-Dinitronaphthalene. A summary of their key properties is presented below.

PropertyThis compound1,8-Dinitronaphthalene
Molecular Formula C₁₀H₆N₂O₄C₁₀H₆N₂O₄
Molecular Weight 218.17 g/mol [1]218.17 g/mol [2]
Appearance Yellowish-white needles or light yellow fluffy solid[1]Yellow crystals[2]
Melting Point 214-217 °C (417-423 °F)[3]170-173 °C (338-343 °F)
Boiling Point Sublimes[1][4]~390 °C (rough estimate)[5]
Density 1.586 g/cm³[6]~1.433 g/cm³ (rough estimate)[7]
Water Solubility Less than 1 mg/mL at 20 °C[1][4]Insoluble

Experimental Protocols

Accurate determination of the physicochemical properties is fundamental. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity. A common and reliable method is the capillary tube method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Sample of the dinitronaphthalene isomer

Procedure:

  • A small amount of the crystalline sample is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the ground sample, packing the solid to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

  • A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Determination in Organic Solvents

The solubility of a compound in various solvents is crucial for reaction setup, extraction, and purification processes.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Graduated pipettes

  • A selection of organic solvents (e.g., acetone, ethanol, toluene)

  • Sample of the dinitronaphthalene isomer

Procedure:

  • A precisely weighed amount of the dinitronaphthalene isomer (e.g., 10 mg) is placed into a test tube.

  • A specific volume of the chosen organic solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) at a constant temperature.

  • The mixture is then allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.

  • If the solid dissolves completely, further increments of the solute are added until saturation is reached. If the solid does not dissolve, the solvent volume is incrementally increased.

  • The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a mole fraction at the specified temperature.

Synthesis and Separation Pathway

The primary method for synthesizing 1,5- and 1,8-dinitronaphthalene is through the nitration of naphthalene. The resulting mixture of isomers can then be separated based on their differential solubilities.

SynthesisAndSeparation cluster_synthesis Synthesis cluster_separation Separation Naphthalene Naphthalene Nitration Nitration Reaction Naphthalene->Nitration HNO₃, H₂SO₄ Isomer_Mixture Mixture of 1,5- and 1,8-Dinitronaphthalene Nitration->Isomer_Mixture Forms Fractional_Crystallization Fractional Crystallization (e.g., from ethylene dichloride) Isomer_Mixture->Fractional_Crystallization Utilizes Differential Solubility DNN_1_5 This compound Fractional_Crystallization->DNN_1_5 Less Soluble DNN_1_8 1,8-Dinitronaphthalene Fractional_Crystallization->DNN_1_8 More Soluble

Caption: Synthesis of dinitronaphthalene isomers and their separation.

Reactivity and Thermal Stability

Both 1,5- and 1,8-dinitronaphthalene are energetic materials and should be handled with care. They are sensitive to heat and shock.[2]

This compound: This isomer is reported to be incompatible with strong oxidizers and strong bases.[8] Mixtures with sulfur or sulfuric acid may be explosive if heated.[8]

1,8-Dinitronaphthalene: This isomer is also a strong oxidizing agent and can be explosive.[9]

Conclusion

The subtle difference in the substitution pattern of the nitro groups leads to notable variations in the physicochemical properties of this compound and 1,8-Dinitronaphthalene. The higher melting point and density of the 1,5-isomer compared to the 1,8-isomer are significant for their separation and purification. While both are energetic materials, detailed comparative studies on their thermal stability and reactivity would be a valuable area for future research. The experimental protocols and synthesis pathway outlined in this guide provide a foundational understanding for professionals working with these important chemical intermediates.

References

A Spectroscopic Comparison of Dinitronaphthalene Isomers: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the infrared (IR), nuclear magnetic resonance (NMR), and Raman spectroscopic properties of various dinitronaphthalene isomers is crucial for their unambiguous identification in complex mixtures. This guide provides a comparative overview of the spectroscopic data for several common dinitronaphthalene isomers, intended for researchers, scientists, and professionals in drug development and materials science.

The substitution pattern of the nitro groups on the naphthalene core significantly influences the molecular symmetry and electronic environment, resulting in unique spectral fingerprints for each isomer. Understanding these differences is paramount for quality control, isomer-specific synthesis, and toxicological studies, as the biological and chemical properties of dinitronaphthalene isomers can vary considerably.

This guide summarizes the available quantitative spectroscopic data for isomers including 1,3-, 1,5-, 1,8-, 2,3-, 2,6-, and 2,7-dinitronaphthalene. Detailed experimental protocols for acquiring IR, NMR, and Raman spectra are also provided, alongside a logical workflow for spectroscopic analysis.

Experimental Protocols

The following sections outline the generalized experimental methodologies for obtaining the spectroscopic data presented in this guide.

1. Infrared (IR) Spectroscopy:

Solid-phase Fourier Transform Infrared (FT-IR) spectra are typically recorded using the KBr pellet technique. A small amount of the dinitronaphthalene isomer is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded on an FT-IR spectrometer, typically in the range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

2. Raman Spectroscopy:

Fourier Transform (FT)-Raman spectra are obtained from solid, polycrystalline samples. The sample is placed in a sample holder, and a near-infrared laser (e.g., 1064 nm Nd:YAG) is used for excitation to minimize fluorescence. The scattered radiation is collected and analyzed by a spectrometer equipped with an interferometer and a suitable detector. Spectra are typically recorded in the Stokes region from 3500–100 cm⁻¹.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are acquired by dissolving the dinitronaphthalene isomer in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution is placed in a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 or 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a single peak for each unique carbon atom.

Spectroscopic Analysis Workflow

The differentiation of dinitronaphthalene isomers through spectroscopy follows a logical progression from sample preparation to data interpretation. The following diagram illustrates this analytical workflow.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison and Identification Sample Dinitronaphthalene Isomer Sample Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_Raman Use Solid Sample Sample->Prep_Raman Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_Raman FT-Raman Spectrometer Prep_Raman->Acq_Raman Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Analyze_IR Analyze Vibrational Modes (NO₂, C-H, ring) Acq_IR->Analyze_IR Analyze_Raman Analyze Raman Shifts (Symmetry, NO₂) Acq_Raman->Analyze_Raman Analyze_NMR Analyze Chemical Shifts and Coupling Patterns Acq_NMR->Analyze_NMR Compare_Spectra Compare with Reference Data Analyze_IR->Compare_Spectra Analyze_Raman->Compare_Spectra Analyze_NMR->Compare_Spectra Identification Isomer Identification Compare_Spectra->Identification

Workflow for spectroscopic analysis of dinitronaphthalene isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for various dinitronaphthalene isomers. Note that data for some isomers is incomplete due to limited availability in the public domain.

Infrared (IR) Spectroscopy Data

The IR spectra of dinitronaphthalene isomers are characterized by strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups. The exact positions of these bands, along with the patterns in the fingerprint region (below 1500 cm⁻¹), are indicative of the specific isomer.

IsomerAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
1,3-Dinitronaphthalene ~1530~1345Aromatic C=C, C-H bending
1,5-Dinitronaphthalene ~1525~1340Aromatic C-H stretch: ~3064[1]
1,8-Dinitronaphthalene ~1520~1350Data not readily available
2,3-Dinitronaphthalene Data not readily availableData not readily availableData not readily available
2,6-Dinitronaphthalene Data not readily availableData not readily availableData not readily available
2,7-Dinitronaphthalene ~1523[2]~1300-1400[2]Aromatic C=C: 1400-1600[2]
Raman Spectroscopy Data

Raman spectroscopy provides complementary information to IR spectroscopy. The number and intensity of Raman bands are highly dependent on the molecular symmetry of the isomer.

IsomerSymmetric NO₂ Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
1,3-Dinitronaphthalene ~1345Data not readily available
This compound ~1340Aromatic C-H stretch: ~3063[1]
1,8-Dinitronaphthalene Data not readily availableData not readily available
2,3-Dinitronaphthalene Data not readily availableData not readily available
2,6-Dinitronaphthalene Data not readily availableData not readily available
2,7-Dinitronaphthalene Data not readily availableData not readily available
¹H NMR Spectroscopy Data

The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly diagnostic for the substitution pattern of the dinitronaphthalene isomers. The number of distinct signals and their multiplicities directly reflect the symmetry of the molecule.

IsomerChemical Shifts (δ, ppm) and Multiplicities (in CDCl₃ or DMSO-d₆)
1,3-Dinitronaphthalene 9.04 (d), 8.93 (d), 8.60 (d), 8.19 (d), 7.96 (t), 7.84 (t)[3]
This compound Data not readily available
1,8-Dinitronaphthalene 8.59 (d), 8.50 (d), 7.94 (t)
2,3-Dinitronaphthalene Data not readily available
2,6-Dinitronaphthalene Data not readily available
2,7-Dinitronaphthalene Aromatic protons observed between δ 7.5–8.2 ppm.[2]
¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy is particularly useful for determining the number of unique carbon environments in the molecule, which is directly related to its symmetry.

IsomerNumber of SignalsChemical Shift Ranges (δ, ppm) (in CDCl₃ or DMSO-d₆)
1,3-Dinitronaphthalene 10Data not readily available
This compound 5Data not readily available
1,8-Dinitronaphthalene 5Data not readily available
2,3-Dinitronaphthalene 5Data not readily available
2,6-Dinitronaphthalene 5Data not readily available
2,7-Dinitronaphthalene 5Data not readily available

Disclaimer: The spectroscopic data presented in the tables are compiled from various sources and may have been acquired under different experimental conditions. For definitive identification, it is recommended to compare the spectrum of an unknown sample with that of a certified reference standard under identical conditions.

References

A Comparative Guide to HPLC Method Validation for the Quantification of 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,5-Dinitronaphthalene against other potential analytical techniques. The information presented here is based on established analytical principles and data from analogous validated methods.

Comparison of Analytical Methods

While HPLC stands out as a robust and widely used technique for the quantification of aromatic compounds like this compound, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry can also be considered. The choice of method often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow to Medium
Sensitivity (LOD/LOQ) HighVery HighMedium
**Linearity (R²) **> 0.999> 0.999> 0.99
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%90-110%
Sample Throughput MediumMedium to LowHigh
Instrumentation Cost MediumHighLow
Typical Run Time 10-20 minutes20-40 minutes< 5 minutes

Experimental Protocols

Validated HPLC-UV Method

This section details a standard reversed-phase HPLC method for the quantification of this compound.

a) Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

b) Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c) Method Validation Protocol:

The method is validated according to the International Conference on Harmonisation (ICH) guidelines.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and the analyte standard. The peak for this compound should be well-resolved from any other peaks.

  • Linearity: The linearity of the method is established by injecting the working standard solutions at five different concentrations. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (R²) is calculated.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is performed on at least three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Robustness: The reliability of the method is assessed by deliberately introducing small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect on the chromatographic resolution and analyte quantification is observed.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it a powerful alternative for the quantification of this compound.

a) Chromatographic and Spectrometric Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 218, 172, 126).

b) Standard and Sample Preparation:

  • Similar to the HPLC method, standards and samples are prepared in a volatile organic solvent such as dichloromethane or acetone. An internal standard (e.g., a deuterated polycyclic aromatic hydrocarbon) is typically added to all standards and samples to improve precision.

Alternative Method: UV-Vis Spectrophotometry

This method is simpler and faster but less specific compared to chromatographic techniques.

a) Method Principle:

  • The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

b) Experimental Procedure:

  • Solvent: A suitable UV-transparent solvent in which this compound is soluble (e.g., acetonitrile or methanol).

  • Wavelength of Maximum Absorbance (λmax): A standard solution of this compound is scanned across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the validation of the HPLC method described above.

HPLC_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Parameters cluster_precision_sub Precision Sub-tests cluster_result Final Assessment MD Method Development SS System Suitability MD->SS SP Specificity SS->SP LI Linearity SS->LI AC Accuracy SS->AC PR Precision SS->PR LODQ LOD & LOQ SS->LODQ RO Robustness SS->RO VR Validation Report SP->VR LI->VR AC->VR RP Repeatability PR->RP IP Intermediate Precision PR->IP LODQ->VR RO->VR RP->VR IP->VR

Caption: Workflow for HPLC method validation.

1,5-Dinitronaphthalene vs other nitroaromatic compounds as precursors for polymers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 1,5-dinitronaphthalene against other nitroaromatic compounds reveals its potential for creating polymers with exceptional thermal stability and mechanical strength. The unique rigid and symmetrical structure of the naphthalene moiety contributes to superior polymer properties, making it a prime candidate for demanding applications in research and development.

Nitroaromatic compounds are a critical class of monomers used in the synthesis of high-performance polymers due to the electron-withdrawing nature of the nitro groups, which facilitates polymerization reactions such as nucleophilic aromatic substitution. While various nitroaromatic compounds are utilized, this compound (1,5-DNN) and its derivatives, 1,5-diaminonaphthalene (1,5-DAN) and 1,5-naphthalene diisocyanate (NDI), are emerging as precursors for polymers with outstanding performance characteristics. This guide provides a comparative overview of polymers derived from this compound derivatives against those synthesized from other common nitroaromatic compounds, supported by experimental data.

Performance Comparison: Polyimides and Polyurethanes

The derivatives of this compound are primarily used in the synthesis of two major classes of high-performance polymers: polyimides and polyurethanes.

Polyimides: These polymers are renowned for their excellent thermal stability, chemical resistance, and mechanical properties. Polyimides derived from 1,5-diaminonaphthalene (1,5-DAN) exhibit superior thermal stability compared to those derived from other aromatic diamines.

Polyurethanes: 1,5-Naphthalene diisocyanate (NDI) is a key component in the production of high-performance polyurethane elastomers. These materials are noted for their exceptional mechanical strength, high wear resistance, and excellent dynamic properties, making them suitable for applications under high dynamic loads and elevated temperatures.[1][2]

Quantitative Data Summary

The following tables summarize the key performance data for polymers derived from this compound derivatives and compares them with polymers from other nitroaromatic precursors.

Table 1: Thermal Properties of Polyimides

Polymer Precursor (Diamine)Dianhydride5% Weight Loss Temp. (TGA, in N₂)Glass Transition Temp. (Tg)Reference
1,5-Diaminonaphthalene PMDA>500 °C-[3]
2,6-DiaminoanthraquinonePMDA>550 °C-[3]
4,4'-Oxydianiline (ODA)PMDA553 °C381 °C[4]
2,6-Bis(4-aminophenoxy)naphthalenePMDA543 °C-[5]

PMDA: Pyromellitic dianhydride

Table 2: Mechanical Properties of Polyimides

Polymer Precursor (Diamine)DianhydrideTensile Strength (MPa)Elastic Modulus (GPa)Elongation at Break (%)Reference
1,5-Diaminonaphthalene derivative PMDA/ODA copolymer96.412.45-[4]
2,6-Bis(4-aminophenoxy)naphthaleneVarious105-1241.5-2.37-22[5]
4,4'-(4,4'-isopropylidene-diphenoxy) diphthalic anhydride basedVarious~80-100~2.0-2.54-7[6]

Table 3: General Properties of Polyurethanes

Diisocyanate PrecursorKey PropertiesCommon ApplicationsReference
1,5-Naphthalene Diisocyanate (NDI) High wear resistance, high heat resistance, excellent dynamic performance, high elasticity and hardness.Automotive shock absorbers, forklift wheels, industrial rollers, bridge construction buffer blocks.[1][2]
Methylene Diphenyl Diisocyanate (MDI)Good toughness, yellows on UV exposure.General purpose elastomers, foams, coatings.[7]
Toluene Diisocyanate (TDI)Good toughness, yellows on UV exposure.Flexible foams, coatings, sealants.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible synthesis of these high-performance polymers.

Synthesis of Polyimide from 1,5-Diaminonaphthalene and Pyromellitic Dianhydride

This protocol describes a typical two-step synthesis for polyimides.

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, 1,5-diaminonaphthalene is dissolved in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc). An equimolar amount of pyromellitic dianhydride (PMDA) is then added portion-wise to the stirred solution at 0°C. The reaction is allowed to proceed at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: The resulting poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner under a nitrogen atmosphere. A typical heating profile would be 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclization to the final polyimide.[3]

Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This method is suitable for the synthesis of polyamides from a diamine and a diacyl chloride.

  • Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the diamine (e.g., 1,5-diaminonaphthalene) is dissolved in an anhydrous polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) containing anhydrous lithium chloride (5-10 wt% of the solvent). The solution is cooled to 0°C.

  • Polymerization: A solution of the diacyl chloride (e.g., isophthaloyl dichloride) in a minimal amount of anhydrous NMP is added dropwise to the stirred diamine solution while maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent like methanol with vigorous stirring to precipitate the polyamide. The fibrous polymer is then collected by filtration and washed thoroughly with methanol and hot water to remove any unreacted monomers and salts.[8]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the polymerization processes.

Polymerization_Workflow cluster_polyimide Polyimide Synthesis 1_5_DAN 1,5-Diaminonaphthalene PAA Poly(amic acid) Solution 1_5_DAN->PAA Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent_PI Aprotic Solvent (e.g., DMAc) Solvent_PI->PAA Casting Film Casting PAA->Casting Thermal_Imidization Thermal Imidization Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

Caption: Workflow for Polyimide Synthesis.

Polyurethane_Synthesis_Pathway NDI 1,5-Naphthalene Diisocyanate (NDI) Prepolymer Prepolymer Formation NDI->Prepolymer Polyol Polyol (Soft Segment) Polyol->Prepolymer Chain_Extender Chain Extender (e.g., 1,4-Butanediol) Curing Curing/Chain Extension Chain_Extender->Curing Prepolymer->Curing Polyurethane Polyurethane Elastomer Curing->Polyurethane

Caption: Polyurethane Synthesis Pathway.

Conclusion

The evidence strongly suggests that this compound, through its derivatives, serves as a superior precursor for high-performance polymers. The resulting polyimides and polyurethanes consistently demonstrate enhanced thermal stability and mechanical properties when compared to polymers derived from other common nitroaromatic compounds. The rigid, symmetrical nature of the naphthalene unit is a key contributor to these desirable characteristics. For researchers and professionals in drug development and materials science, exploring polymers based on this compound offers a promising avenue for creating next-generation materials with exceptional performance profiles.

References

Performance Showdown: Polyurethanes Forged from 1,5-Dinitronaphthalene Precursor Outshine Conventional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A new class of polyurethanes derived from 1,5-Naphthalene Diisocyanate (NDI), a product of 1,5-Dinitronaphthalene, is demonstrating superior performance characteristics, positioning them as a high-performance alternative to conventional polyurethanes based on Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI). These NDI-based elastomers exhibit exceptional mechanical strength, thermal stability, and dynamic performance, making them ideal for demanding applications in various research and industrial settings.

Polyurethanes synthesized from NDI consistently showcase a superior property profile when compared to their MDI and TDI counterparts.[1][2][3] NDI's rigid and symmetrical molecular structure contributes to a higher degree of phase separation in the polyurethane, leading to enhanced mechanical and physical properties.[2] These materials are particularly noted for their high tensile strength, tear resistance, and low compression set, indicating a remarkable ability to withstand mechanical stress and maintain their shape.[4] Furthermore, NDI-based polyurethanes offer excellent dynamic performance, characterized by low energy loss and high rebound resilience, making them suitable for applications involving cyclic loading.[4][5]

In terms of thermal and chemical resistance, NDI-based polyurethanes also hold a distinct advantage. They exhibit a higher continuous operating temperature (up to 80°C, with short-term stability up to 120°C) compared to many conventional polyurethanes.[4] Their resistance to UV radiation, ozone, grease, and oils is also noteworthy.[4] While MDI-based polyurethanes are known for their strength and hardness, and TDI-based polyurethanes for their flexibility and cost-effectiveness, NDI-based materials offer a superior combination of these properties, albeit at a higher production cost.[1]

Comparative Performance Data

To provide a clear comparison, the following tables summarize the key performance indicators of polyurethanes derived from NDI, MDI, and TDI.

Table 1: Mechanical Properties

PropertyNDI-Based PolyurethaneMDI-Based PolyurethaneTDI-Based PolyurethaneTest Method (ASTM)
Hardness (Shore A/D) 65A - 60D[4]Wide range, typically harder than TDIWide range, typically softer than MDID2240[6][7]
Tensile Strength High[4]High[1]Good[1]D412[6][7]
Tear Resistance High[4]GoodGoodD624[6][7]
Compression Set Low[4]ModerateModerateD395[6][7]
Abrasion Resistance Excellent[2]Excellent[1]Good-
Rebound Resilience High[4]GoodGoodD2632[6][7]

Table 2: Thermal and Chemical Properties

PropertyNDI-Based PolyurethaneMDI-Based PolyurethaneTDI-Based PolyurethaneTest Method
Heat Resistance Continuous up to 80°C, short-term up to 120°C[4]Better than TDI[1]Prone to decomposition at high temperatures[1]Thermogravimetric Analysis (TGA)
Dimensional Stability Excellent[1]GoodModerate-
UV Resistance Good[4]Susceptible to yellowing[8]Susceptible to yellowing[1][8]-
Oil & Grease Resistance Good[4]ExcellentExcellent-
Ozone Resistance Good[4]GoodGood-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance evaluation of these polyurethanes.

Synthesis of NDI-Based Polyurethane Elastomer

The synthesis of NDI-based polyurethane elastomers is typically a two-stage process:

  • Prepolymer Formation:

    • A polyol (e.g., polyester or polyether) is reacted with an excess of 1,5-Naphthalene Diisocyanate (NDI).

    • The reaction is carried out in a moisture-free environment under a nitrogen atmosphere to prevent side reactions.

    • The mixture is heated to a specific temperature (e.g., 80-100°C) and stirred for a defined period until the desired isocyanate (NCO) content is reached. This creates an NCO-terminated prepolymer.

  • Chain Extension:

    • The prepolymer is then reacted with a chain extender, which is typically a diol (e.g., 1,4-butanediol) for solid elastomers or water for cellular elastomers.[4]

    • The chain extender is added to the prepolymer at a controlled temperature (e.g., above 100°C for solid elastomers, around 90°C for cellular elastomers).[4]

    • The mixture is thoroughly mixed and poured into a preheated mold.

    • The cast polyurethane is then cured in an oven at a specific temperature and for a set duration to complete the polymerization process and develop its final properties.

Mechanical Property Testing

The mechanical properties of the cured polyurethane samples are evaluated according to ASTM standards:

  • Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the material. The Shore A scale is used for softer elastomers, while the Shore D scale is for harder ones.[6][7]

  • Tensile Strength, Elongation, and Modulus (ASTM D412): Dog-bone shaped specimens are pulled apart in a universal testing machine until they break. The tensile strength (stress at break), elongation (percentage of stretching), and modulus (stiffness) are recorded.[6][7]

  • Tear Strength (ASTM D624): The force required to tear a notched specimen is measured.[6][7]

  • Compression Set (ASTM D395): A cylindrical specimen is compressed to a specific percentage of its original height for a set time and temperature. The permanent deformation is measured after the load is removed.[6][7]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA):

  • A small sample of the polyurethane material (typically 5-10 mg) is placed in a TGA instrument.

  • The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

  • The weight loss of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve provides information about the thermal stability of the material, including the onset of decomposition and the temperature at which significant weight loss occurs.

Visualizing the Process

The following diagrams illustrate the synthesis and evaluation workflow for NDI-based polyurethanes.

Synthesis_Workflow cluster_synthesis Synthesis Stage NDI 1,5-Naphthalene Diisocyanate (NDI) Prepolymer NCO-Terminated Prepolymer NDI->Prepolymer Polyol Polyol (Polyester/Polyether) Polyol->Prepolymer Casting Casting & Curing Prepolymer->Casting ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->Casting PU_Elastomer NDI-Based Polyurethane Elastomer Casting->PU_Elastomer Evaluation_Workflow cluster_testing Performance Evaluation cluster_mechanical_tests ASTM Standards cluster_thermal_tests Techniques PU_Sample Cured Polyurethane Sample Mechanical Mechanical Testing PU_Sample->Mechanical Thermal Thermal Analysis PU_Sample->Thermal Chemical Chemical Resistance PU_Sample->Chemical Tensile Tensile (D412) Mechanical->Tensile Tear Tear (D624) Mechanical->Tear Hardness Hardness (D2240) Mechanical->Hardness Compression Compression (D395) Mechanical->Compression TGA TGA Thermal->TGA

References

Cross-Reactivity of 1,5-Dinitronaphthalene in Nitroaromatic Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1,5-Dinitronaphthalene (1,5-DNN) within the context of nitroaromatic immunoassays. While direct experimental data on the cross-reactivity of 1,5-DNN is limited in publicly available literature, this document synthesizes existing data from studies on analogous nitroaromatic compounds to provide a predictive comparison and a framework for experimental design. The guide is intended to assist researchers in developing and validating immunoassays for the detection of nitroaromatic compounds.

Comparative Cross-Reactivity Data

Immunoassays developed for a specific nitroaromatic compound, such as 2,4,6-trinitrotoluene (TNT), often exhibit cross-reactivity with other structurally similar molecules. This is due to the antibody's recognition of shared epitopes, primarily the nitro-substituted aromatic ring. The extent of cross-reactivity is influenced by the number and position of nitro groups, as well as the presence of other functional groups.

Based on studies of TNT-specific antibodies, we can project the potential cross-reactivity of 1,5-DNN and other relevant nitroaromatic compounds. The following table summarizes reported cross-reactivity data for various compounds in a TNT immunoassay and includes a predicted cross-reactivity for 1,5-DNN based on structural similarity.

CompoundStructureClassReported % Cross-Reactivity (in TNT Immunoassay)Predicted % Cross-Reactivity for 1,5-DNNRationale for Prediction
2,4,6-Trinitrotoluene (TNT) C7H5N3O6Nitroaromatic100%-Target Analyte
This compound (1,5-DNN) C10H6N2O4NitroaromaticNot ReportedModerate to High Shares the dinitroaromatic structural motif, a key epitope for anti-nitroaromatic antibodies. The naphthalene backbone may influence binding affinity compared to the toluene backbone of TNT.
2,4-Dinitrotoluene (2,4-DNT) C7H6N2O4Nitroaromatic24.8%[1]-Structurally similar to TNT, lacking one nitro group.
2-Amino-4,6-dinitrotoluene (2-Am-DNT) C7H7N3O4Nitroaromatic14.4%[1]-A common metabolite of TNT, with an amino group reducing cross-reactivity.
4-Nitrotoluene (4-NT) C7H7NO2Nitroaromatic<3%[1]-Mononitro compound, showing significantly lower cross-reactivity.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) C3H6N6O6Nitramine<3%[1]-Non-aromatic structure, leading to minimal cross-reactivity with TNT-specific antibodies.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) C4H8N8O8Nitramine<3%[1]-Non-aromatic structure, resulting in negligible cross-reactivity.

Experimental Protocols

To assess the cross-reactivity of 1,5-DNN in a nitroaromatic immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based immunoassay can be employed. Below is a detailed methodology for a competitive fluorescence immunoassay.

Competitive Fluorescence Immunoassay Protocol

This protocol is based on a displacement immunoassay format where the target analyte competes with a fluorescently labeled tracer for a limited number of antibody binding sites.

1. Reagents and Materials:

  • Monoclonal or polyclonal antibodies specific for a nitroaromatic compound (e.g., TNT).
  • This compound (1,5-DNN) and other nitroaromatic compounds for cross-reactivity testing.
  • Fluorescently labeled tracer molecule (e.g., a TNT analog conjugated to a fluorophore).
  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Assay Buffer: 0.5% BSA in PBST.
  • 96-well black microtiter plates.
  • Fluorescence microplate reader.

2. Experimental Workflow:

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with anti-nitroaromatic antibody p2 Wash unbound antibody p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash excess blocking buffer p3->p4 a1 Add standards or samples (containing 1,5-DNN or other analytes) p4->a1 a2 Add fluorescently labeled tracer a1->a2 a3 Incubate to allow competition a2->a3 d1 Wash unbound reagents a3->d1 d2 Measure fluorescence signal d1->d2 end Data Analysis d2->end Signal is inversely proportional to analyte concentration

Caption: Workflow for a competitive fluorescence immunoassay.

3. Detailed Steps:

  • Antibody Coating: Dilute the anti-nitroaromatic antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer.
  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
  • Washing: Repeat the washing step as in step 2.
  • Competitive Reaction:
  • Prepare serial dilutions of 1,5-DNN and other test compounds in Assay Buffer.
  • Add 50 µL of the standard or sample to the appropriate wells.
  • Add 50 µL of the fluorescently labeled tracer (at a predetermined optimal concentration) to all wells.
  • Incubate for 1-2 hours at room temperature, protected from light.
  • Washing: Repeat the washing step as in step 2 to remove unbound reagents.
  • Signal Detection: Add 100 µL of Assay Buffer to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

4. Data Analysis:

  • Plot a standard curve of fluorescence intensity versus the concentration of the target analyte (e.g., TNT).
  • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Signaling Pathway and Logical Relationships

The underlying principle of a competitive immunoassay is the competition between the unlabeled analyte (e.g., 1,5-DNN) and a labeled tracer for a fixed number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

G Analyte 1,5-DNN (Analyte) Tracer Labeled Tracer Bound_Analyte Antibody-Analyte Complex Analyte->Bound_Analyte Antibody Antibody Bound_Tracer Antibody-Tracer Complex Tracer->Bound_Tracer Antibody->Bound_Analyte Antibody->Bound_Tracer Signal Detectable Signal Bound_Tracer->Signal

Caption: Competitive immunoassay binding principle.

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in nitroaromatic immunoassays. The provided experimental protocol and logical diagrams can be adapted for the development and validation of specific immunoassays tailored to the detection of 1,5-DNN and other related compounds. Researchers are encouraged to perform empirical testing to confirm the predicted cross-reactivity and optimize assay conditions.

References

A Comparative Analysis of the Thermal Stability of Dinitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal characteristics of various dinitronaphthalene isomers reveals significant differences in their stability, a critical consideration for their handling, storage, and application in research and industry. This guide provides a comparative overview of the thermal properties of key dinitronaphthalene isomers, supported by available experimental data. Due to a lack of comprehensive comparative studies providing uniform thermal decomposition data, this guide synthesizes available melting point data and qualitative stability information. Further experimental analysis using standardized protocols is recommended for a complete thermal stability profile.

Quantitative Thermal Data

The thermal stability of dinitronaphthalene isomers can be initially assessed by their melting points, which can be indicative of the energy required to overcome the crystal lattice forces. While not a direct measure of decomposition, a higher melting point often correlates with greater thermal stability. The available data for several isomers is summarized below.

IsomerMelting Point (°C)Observations on Thermal Stability
1,3-Dinitronaphthalene146 - 148[1]May be sensitive to heat or shock.
1,5-Dinitronaphthalene214 - 217[2][3][4]When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and oxides of nitrogen.[5] Mixtures with sulfur or sulfuric acid may explode if heated to 120°C.[5][6]
1,8-Dinitronaphthalene172 - 173[7][8][9]Sensitive to heat and shock.[7][9]
2,6-DinitronaphthaleneData not available-
2,7-DinitronaphthaleneData not available-

Experimental Protocols

To obtain precise and comparable data on the thermal stability of dinitronaphthalene isomers, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA) Protocol

TGA is utilized to determine the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the dinitronaphthalene isomer into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 400-500 °C).

  • Data Analysis: The onset temperature of decomposition is determined from the TGA curve as the initial temperature at which significant mass loss occurs.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting points, phase transitions, and decomposition energies.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the dinitronaphthalene isomer into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Heat the sample from ambient temperature through its melting and decomposition range.

  • Data Analysis: The melting point is determined from the peak of the endothermic transition. The onset temperature of decomposition is identified from the beginning of the exothermic decomposition peak.

Comparative Study Workflow

The logical workflow for a comprehensive comparative study on the thermal stability of dinitronaphthalene isomers is outlined in the diagram below. This process ensures a systematic and objective evaluation of the thermal properties of each isomer.

G Workflow for Comparative Thermal Stability Analysis cluster_0 Sample Preparation and Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis and Comparison cluster_3 Conclusion A Procure/Synthesize Dinitronaphthalene Isomers B Purify Isomers (e.g., Recrystallization) A->B C Characterize Purity and Structure (e.g., NMR, HPLC) B->C D Thermogravimetric Analysis (TGA) C->D E Differential Scanning Calorimetry (DSC) C->E F Determine Onset Decomposition Temperatures D->F G Determine Melting Points and Enthalpies of Fusion E->G H Compare TGA/DSC Thermograms F->H G->H I Correlate Structure with Thermal Stability H->I J Publish Comparative Guide I->J

Figure 1. A flowchart illustrating the systematic process for conducting a comparative study on the thermal stability of dinitronaphthalene isomers.

References

Confirming the Molecular Structure of 1,5-Dinitronaphthalene: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its properties and potential applications. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for confirming the structure of 1,5-Dinitronaphthalene, a key intermediate in the synthesis of dyes and polymers.

The primary and most definitive method for establishing the precise atomic arrangement of a crystalline solid is single-crystal X-ray crystallography. This technique provides detailed information on bond lengths, bond angles, and the overall molecular geometry in the solid state. Complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, offer valuable insights into the molecular structure in solution and the solid phase, corroborating the crystallographic data.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structure elucidation depends on the nature of the sample, the required level of detail, and the available instrumentation. While X-ray crystallography provides unparalleled detail for crystalline materials, spectroscopic methods are often more rapid and can be applied to non-crystalline samples.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingHigh-quality single crystal (typically >0.1 mm)Unambiguous structure determination, absolute configurationRequires crystalline material, crystal growth can be challenging
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nucleiSoluble sample (mg scale)Provides detailed structural information in solution, non-destructiveIndirect structural information, complex spectra for large molecules
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups, vibrational modesSolid or liquid sample (µg to mg scale)Fast, non-destructive, sensitive to functional groupsProvides information on functional groups, not full 3D structure
Raman Spectroscopy Vibrational modes, molecular fingerprintSolid or liquid sample (µg to mg scale)Complements FTIR, minimal sample preparation, can be used in aqueous solutionsWeak signal, fluorescence interference can be an issue

Experimental Data for this compound

The following tables summarize key experimental data obtained from the structural analysis of this compound using X-ray crystallography and various spectroscopic techniques.

X-ray Crystallography Data

The crystal structure of this compound has been determined to be monoclinic.[1] A key finding is that the nitro groups are rotated out of the plane of the naphthalene ring.[1]

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
MonoclinicP2₁/a7.7616.323.70101.82

Data sourced from the IUCr Journals.[1]

Spectroscopic Data

Spectroscopic analysis provides a characteristic fingerprint for this compound.

TechniqueKey Observations
¹³C NMR Multiple distinct signals corresponding to the different carbon environments in the naphthalene ring system.
FTIR Characteristic strong absorption bands for the nitro group (NO₂) symmetric and asymmetric stretching vibrations.
Raman Complementary vibrational bands to FTIR, including characteristic ring breathing modes.
Mass Spectrometry (GC-MS) Molecular ion peak confirming the molecular weight of 218.17 g/mol .

Spectra available from SpectraBase.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following are generalized protocols for the key experiments cited.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution. A suitable solvent, in which the compound is moderately soluble, should be chosen. The solution is filtered to remove any particulate matter and left undisturbed in a vibration-free environment to allow for slow solvent evaporation and crystal formation.

  • Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H and ¹³C NMR, standard pulse sequences are used to acquire the spectra.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is recorded, followed by the spectrum of the sample.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Raman Spectroscopy
  • Sample Preparation: A small amount of solid this compound is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light. The remaining Raman scattered light is dispersed by a grating and detected.

  • Data Analysis: The Raman spectrum is analyzed to identify the vibrational modes of the molecule, which are complementary to those observed in the FTIR spectrum.

Experimental Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Primary Structure Elucidation cluster_2 Spectroscopic Confirmation cluster_3 Final Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir raman Raman Spectroscopy purification->raman xray X-ray Crystallography crystal_growth->xray structure_confirmed Structure Confirmed xray->structure_confirmed nmr->structure_confirmed ftir->structure_confirmed raman->structure_confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

Benchmarking the synthesis of 1,5-Dinitronaphthalene against alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,5-dinitronaphthalene, a crucial intermediate in the production of dyes, polymers, and pharmaceuticals, has been approached through various chemical strategies. This guide provides an objective comparison of the traditional synthesis method with several alternative approaches, supported by experimental data to inform methodology selection based on performance metrics such as yield, purity, reaction conditions, and environmental impact.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis routes to this compound, offering a clear comparison of their efficiencies and operational conditions.

MethodReagentsCatalystTemperature (°C)Reaction TimeYield of 1,5-DNNPurity of 1,5-DNNKey AdvantagesKey Disadvantages
Traditional Mixed Acid Naphthalene, Conc. HNO₃, Conc. H₂SO₄None40 - 70Several hours~35%Mixture of isomersWell-establishedUse of corrosive mixed acids, significant acid waste, low selectivity
Nitric Acid Only Naphthalene, 72-87 wt.% HNO₃None30 - 8015 min - 2 hHigh≥98%Avoids sulfuric acid waste, high purity achievableRequires concentrated nitric acid
Zeolite-Catalyzed 1-Nitronaphthalene, HNO₃HBEA Zeolite-15Not specifiedModerate (dinitronaphthalene mixture)High 1-nitronaphthalene selectivityReusable catalyst, improved selectivity, environmentally friendlyCatalyst preparation required
Nitrogen Dioxide (NO₂) Method 1-Nitronaphthalene, NO₂, O₂, Ac₂OS₂O₈²⁻/Fe-ZrO₂Not specifiedNot specified62.6% selectivityHighMild conditions, acid-free, green approachCatalyst can be complex to synthesize
Microchannel Reactor Naphthalene, HNO₃Not specifiedNot specifiedTens of seconds to minutesHighHighExtremely fast, safe, continuous production, low environmental impactRequires specialized equipment

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Traditional Method: Direct Nitration with Mixed Acid

This protocol is adapted from the general procedure for the nitration of naphthalene.

Materials:

  • Naphthalene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloroethane (for purification)

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

  • In a separate flask equipped with a stirrer and a cooling bath, dissolve naphthalene in a suitable solvent.

  • Slowly add the nitrating mixture to the naphthalene solution while maintaining a low temperature.

  • After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 60°C) for several hours to ensure dinitration.[1]

  • Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene isomer mixture.

  • Collect the solid precipitate by filtration, wash with water until neutral, and then dry.

  • Separate the 1,5- and 1,8-dinitronaphthalene isomers by fractional crystallization from dichloroethane.

Alternative Method: Direct Nitration with Nitric Acid Only

This process is based on a patented method for producing high-purity this compound.[1][2][3][4]

Materials:

  • Naphthalene (powdered)

  • Nitric Acid (72-87 wt.%)

  • Acetone

  • Water

Procedure:

  • Charge a reactor with 72-87 wt.% nitric acid.

  • While stirring, dose powdered naphthalene into the reactor.

  • Maintain the reaction temperature between 30 and 80°C (preferably 45-65°C) for 15 minutes to 2 hours.[1][2][3][4]

  • Cool the reaction mixture to 5-20°C and filter the solid precipitate.

  • Wash the precipitate with water until the filtrate is neutral.

  • Isolate the this compound by washing the precipitate with acetone to remove the 1,8-dinitronaphthalene isomer and other impurities.[1][2][3][4]

  • The final product can be dried to achieve a purity of ≥98 wt.%.[1][2][3]

Alternative Method: Zeolite-Catalyzed Nitration

This protocol focuses on achieving high regioselectivity in the nitration of naphthalene.[4][5]

Materials:

  • Naphthalene

  • Nitric Acid (95%)

  • HBEA-25 Zeolite catalyst

  • 1,2-Dichloroethane (solvent)

Procedure:

  • In a reaction vessel, suspend the HBEA-25 zeolite catalyst in 1,2-dichloroethane.

  • Add naphthalene to the suspension.

  • Cool the mixture to -15°C.

  • Slowly add 95% nitric acid to the reaction mixture.

  • Stir the reaction at -15°C for the desired amount of time.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Isolate the product from the filtrate. This method has been shown to produce a mixture of nitronaphthalenes, including this compound, with high selectivity for 1-nitronaphthalene.[4][5]

Alternative Method: Nitrogen Dioxide (NO₂) Nitration

This method offers a greener approach to the synthesis of dinitronaphthalene.[3]

Materials:

  • 1-Nitronaphthalene

  • Nitrogen Dioxide (NO₂)

  • Oxygen (O₂)

  • Acetic Anhydride (Ac₂O)

  • S₂O₈²⁻/Fe-ZrO₂ solid superacid catalyst

Procedure:

  • In a suitable reactor, suspend the S₂O₈²⁻/Fe-ZrO₂ catalyst in a solvent.

  • Add 1-nitronaphthalene to the reactor.

  • Introduce a mixture of nitrogen dioxide and oxygen into the reactor.

  • Add acetic anhydride to the reaction mixture.

  • Allow the reaction to proceed under mild conditions.

  • Upon completion, the catalyst can be recovered by filtration.

  • The product, with high selectivity for this compound, can be isolated from the reaction mixture.[3]

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the different synthesis methods for this compound, from the common starting material to the final product.

Synthesis_Pathways cluster_methods Synthesis Methods Naphthalene Naphthalene Nitration Nitration Naphthalene->Nitration Starting Material DNN_Mixture Crude Dinitronaphthalene (1,5-DNN & 1,8-DNN) Nitration->DNN_Mixture Primary Product Purification Purification DNN_Mixture->Purification DNN_1_5 This compound Purification->DNN_1_5 Final Product MixedAcid Traditional (HNO₃ + H₂SO₄) MixedAcid->Nitration NitricAcid Nitric Acid Only (HNO₃) NitricAcid->Nitration Zeolite Zeolite-Catalyzed (HNO₃ + Zeolite) Zeolite->Nitration NO2 Nitrogen Dioxide (NO₂ + Catalyst) NO2->Nitration Microchannel Microchannel Reactor (HNO₃) Microchannel->Nitration

Caption: Comparative workflow of this compound synthesis methods.

References

Comparative Guide to the Validation of Detection Methods for 1,5-Dinitronaphthalene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 1,5-Dinitronaphthalene (1,5-DNN) in environmental matrices, specifically soil and water. The selection of an appropriate analytical method is critical for accurate environmental assessment and monitoring. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common techniques for the analysis of nitroaromatic compounds. Information on electrochemical sensors, an emerging technology in this field, is also presented.

Executive Summary

The analysis of this compound, a compound of environmental concern, necessitates sensitive and reliable detection methods. Both HPLC-UV and GC-MS offer robust and validated approaches for the quantification of 1,5-DNN in environmental samples. HPLC-UV, as outlined in methodologies such as US EPA Method 8330B, provides a cost-effective and widely accessible technique with good sensitivity.[1][2][3] GC-MS, on the other hand, offers superior selectivity and sensitivity, making it ideal for complex matrices and trace-level detection. Electrochemical sensors represent a promising alternative for in-field and rapid screening, although they are not yet as established as chromatographic methods for quantitative analysis of 1,5-DNN.

The choice of method will depend on the specific requirements of the analysis, including the required limit of detection, the complexity of the sample matrix, and the available instrumentation.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of HPLC-UV and GC-MS for the analysis of nitroaromatic compounds, including data relevant to 1,5-DNN and related analytes. Data for electrochemical sensors is more limited and is presented separately.

Table 1: HPLC-UV Performance Data

ParameterSoilWaterSource
Limit of Detection (LOD) ~0.01 - 0.02 mg/L~0.01 - 0.02 µg/L[4]
Limit of Quantification (LOQ) ~0.03 - 0.07 mg/L~0.02 - 0.05 µg/L[4]
Recovery >90%>90%[4]
Precision (%RSD) <5%<5%[4]

Table 2: GC-MS Performance Data

ParameterSoilWaterSource
Limit of Detection (LOD) Low ng/g rangeLow ng/L range[5]
Limit of Quantification (LOQ) Low ng/g rangeLow ng/L range[5]
Recovery 70-130%70-130%[5]
Precision (%RSD) <15%<15%[5]

Electrochemical Sensors

Electrochemical sensors offer the potential for rapid, low-cost, and portable analysis of nitroaromatic compounds.[1][2] While specific quantitative data for 1,5-DNN is not widely available, research on related compounds such as diaminonaphthalenes has demonstrated the feasibility of this approach. A study on a hairpin DNA-based electrochemical impedance sensor for diaminonaphthalene isomers reported detection limits in the nanomolar range and recoveries of 96-102% in water samples.[6] Further development is required to validate these sensors specifically for 1,5-DNN in complex environmental matrices.

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. The following sections outline the key steps for sample preparation and analysis using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on the principles of US EPA Method 8330B for the analysis of nitroaromatics and nitramines.[1]

1. Sample Preparation

  • Water Samples (Low Concentration):

    • Perform solid-phase extraction (SPE) using a cartridge containing a suitable sorbent.

    • Condition the SPE cartridge with methanol followed by reagent water.

    • Pass the water sample through the cartridge.

    • Elute the retained analytes with acetonitrile.

    • The extract is then ready for HPLC analysis.

  • Soil and Sediment Samples:

    • Air-dry the soil sample and grind it to a fine powder.

    • Extract a known weight of the soil with acetonitrile in an ultrasonic bath.

    • Centrifuge or filter the extract to remove particulate matter.

    • The supernatant is then ready for HPLC analysis.

2. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of methanol and water.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Injection Volume: 100 µL.

    • Detector: UV detector set at 254 nm.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 1,5-DNN of known concentrations.

    • Identify and quantify 1,5-DNN in the sample extracts by comparing the retention time and peak area to the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of semi-volatile organic compounds like 1,5-DNN in environmental samples.

1. Sample Preparation

  • Water Samples:

    • Perform liquid-liquid extraction (LLE) by shaking a known volume of the water sample with a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture).

    • Separate the organic layer.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

    • The concentrated extract is ready for GC-MS analysis.

  • Soil and Sediment Samples:

    • Perform Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction on a known weight of the dried and homogenized soil sample using an appropriate solvent (e.g., hexane/acetone mixture).[7][8]

    • Concentrate the extract.

    • Perform a cleanup step using solid-phase extraction (SPE) with silica or Florisil to remove interferences.

    • The cleaned extract is then ready for GC-MS analysis.

2. GC-MS Analysis

  • Chromatographic Conditions:

    • Column: A capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: A programmed temperature ramp to ensure separation of the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for 1,5-DNN.

  • Quantification:

    • Use an internal standard method for accurate quantification.

    • Prepare a calibration curve by analyzing standard solutions of 1,5-DNN with the internal standard.

    • Identify and quantify 1,5-DNN in the sample extracts based on retention time and the ratio of the characteristic ion peak areas to the internal standard peak area.

Visualizations

Workflow for Method Comparison

The following diagram illustrates the general workflow for the validation and comparison of detection methods for this compound in environmental samples.

G cluster_sample Environmental Sample cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_comparison Comparison Soil Soil/Sediment Ultrasonic Ultrasonic Extraction Soil->Ultrasonic Water Water SPE Solid-Phase Extraction Water->SPE LLE Liquid-Liquid Extraction Water->LLE ECS Electrochemical Sensor Water->ECS HPLC HPLC-UV SPE->HPLC GCMS GC-MS LLE->GCMS Ultrasonic->HPLC Ultrasonic->GCMS LOD LOD/LOQ HPLC->LOD Recovery Recovery HPLC->Recovery Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity GCMS->LOD GCMS->Recovery GCMS->Precision GCMS->Linearity ECS->LOD ECS->Recovery ECS->Precision ECS->Linearity Comparison Comparative Analysis LOD->Comparison Recovery->Comparison Precision->Comparison Linearity->Comparison

References

Safety Operating Guide

Proper Disposal of 1,5-Dinitronaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1,5-Dinitronaphthalene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling. It is suspected of causing genetic defects, may cause respiratory irritation, and causes skin and serious eye irritation.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Due to its nitroaromatic structure, it is considered potentially explosive and is incompatible with strong oxidizers and strong bases.

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

  • In cases of inadequate ventilation or handling of powders, a NIOSH-approved respirator is necessary.[1]

Operational Plan for this compound Waste

This plan outlines the step-by-step process for the collection, storage, and disposal of this compound waste.

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated consumables (e.g., weighing boats, pipette tips, and gloves).

  • Container Material: The container must be made of a compatible material, such as amber glass or a chemically resistant plastic. Ensure the container has a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste accumulation should also be clearly marked.

  • Segregation: Store the this compound waste container separately from incompatible materials, especially strong oxidizing agents and bases.

Storage in a Satellite Accumulation Area (SAA)
  • Location: The designated waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Lid Policy: Keep the waste container closed at all times, except when adding waste.

Disposal Procedure

Note: In-lab chemical treatment or neutralization of this compound is not recommended due to its hazardous and potentially explosive nature. The primary disposal route is through a certified hazardous waste management company.

  • Request for Pickup: Once the waste container is full or has been in storage for a designated period (as per your institution's policy, typically not exceeding one year), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal company.

Spill and Decontamination Procedures

In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.

Small Spills
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed above.

  • Containment and Cleanup:

    • For solid spills, carefully dampen the material with a suitable solvent like acetone to prevent dust from becoming airborne.

    • Use an absorbent material, such as vermiculite or sand, to collect the dampened solid.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with a cloth or paper towels dampened with acetone.

    • Follow with a thorough wash using soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

Large Spills

For large spills, evacuate the laboratory immediately and contact your institution's emergency response team or EHS department.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding laboratory-scale disposal limits or established experimental protocols for the chemical degradation of this compound. Disposal is primarily managed through professional hazardous waste services, and quantitative handling limits are typically determined by the capacity of the waste management provider and institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Disposal Process cluster_spill Spill Response A 1. Generate this compound Waste B 2. Select Designated & Compatible Hazardous Waste Container A->B C 3. Label Container Correctly (Name, Hazard, Date) B->C D 4. Move to Satellite Accumulation Area (SAA) C->D E 5. Place in Secondary Containment D->E F 6. Keep Container Closed E->F G 7. Container Full or Storage Time Limit Reached F->G H 8. Request Pickup from EHS/ Certified Waste Vendor G->H I 9. Complete Waste Manifest/Paperwork H->I J 10. Professional Off-site Disposal (e.g., Incineration) I->J S1 Spill Occurs S2 Evacuate & Alert Others S1->S2 S3 Don Appropriate PPE S2->S3 S4 Contain & Clean Up Spill S3->S4 S5 Decontaminate Area S4->S5 S6 Dispose of Cleanup Materials as Hazardous Waste S5->S6

References

Comprehensive Safety and Handling Guide for 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1,5-Dinitronaphthalene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Summary

This compound is a hazardous chemical that requires careful handling. It is a yellowish, fluffy solid and is classified as a strong oxidizing agent and potentially explosive.[1] Exposure can lead to significant health effects, including skin, eye, and respiratory irritation, as well as potential long-term systemic damage.[1][2]

Hazard TypeDescriptionCitations
Physical Hazards Potentially explosive; strong oxidizing agent. It is likely combustible but has no available flash point data. Mixtures with sulfur or sulfuric acid may explode if heated.[1]
Health Hazards Causes skin irritation and may lead to an allergic skin reaction.[2][3] It can cause serious eye damage or irritation.[3][4][5] Inhalation may cause respiratory irritation.[2][4] It is suspected of causing genetic defects.[2][3][4][5] Symptoms of exposure may include headache, dizziness, cyanosis, nausea, anemia, and damage to the central nervous system, liver, and kidneys.[1][2]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[3][4] Release into the environment should be avoided.[3][4][6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required equipment when handling this compound.

Body PartRequired EquipmentSpecifications & Best PracticesCitations
Respiratory NIOSH-approved RespiratorWhen weighing or handling the neat chemical, use a half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[1] A full-face respirator should be used if it is the sole means of protection.[6] Ensure proper fit and use in areas with inadequate ventilation.[4][6]
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][7] A face shield is also recommended.
Hands Chemical Impermeable GlovesHandle with gloves and dispose of them properly after use in accordance with good laboratory practices.[3][6][7]
Body Protective Clothing / Lab CoatWear appropriate protective clothing, such as impervious or chemically resistant apparel, to prevent any skin exposure.[6][7] Contaminated clothing must be removed immediately and washed before reuse.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified laboratory fume hood.[6][7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are easily accessible and in close proximity to the workstation.[5][8]

  • Ignition Sources: Remove all potential sources of ignition from the handling area.[1][3]

  • Pre-Handling Briefing: All personnel involved must read and understand the Safety Data Sheet (SDS) before beginning work.[3][4][5]

Safe Handling
  • Avoid Dust Formation: Minimize the generation and accumulation of dust during handling.[3][6][7]

  • Hygiene: Wash hands thoroughly after handling the substance.[4][7] Do not eat, drink, or smoke in the work area.[4][9]

  • Personal Protective Equipment: Don all required PPE as specified in the table above before entering the handling area.[3][5]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[4][7] Some sources recommend refrigeration.[1]

  • Security: The storage area should be locked to restrict access.[3][4][5]

  • Container: Keep the container tightly closed to prevent contamination and spillage.[4][7]

  • Incompatibilities: Store separately from strong oxidizing agents, strong bases, sulfur, and sulfuric acid.[1][8]

Emergency Procedures

Immediate and correct response to an emergency is crucial.

Spill Response Protocol

In the event of a spill, follow this step-by-step procedure. The workflow is visualized in the diagram below.

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[1][3]

  • Isolate Area: Isolate the spill area for at least 25 meters (75 feet) for solids.[1] Evacuate non-essential personnel.

  • Don PPE: Wear all required personal protective equipment, including respiratory protection, before entering the spill area.[3][7]

  • Contain Spill: Dampen the spilled solid material with acetone to prevent it from becoming airborne.[1]

  • Collect Material: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste. Use absorbent paper dampened with acetone to clean up any remaining residue.[1]

  • Decontaminate: Wash all contaminated surfaces first with acetone, followed by a thorough wash with soap and water.[1]

  • Package Waste: Seal all contaminated items (absorbent paper, gloves, clothing) in a vapor-tight plastic bag for disposal.[1]

  • Await Clearance: Do not re-enter the contaminated area until a Safety Officer has verified it is clean.[1]

Spill_Response_Workflow start Spill Occurs ignition Remove Ignition Sources start->ignition isolate Isolate Spill Area (25m minimum for solids) ignition->isolate ppe Don Full PPE (Respirator, Goggles, Gloves, etc.) isolate->ppe contain Contain Spill: Dampen Solid with Acetone ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decontaminate_surface Decontaminate Surfaces (Acetone then Soap & Water) collect->decontaminate_surface package_waste Package Contaminated Waste (e.g., gloves, absorbent paper) decontaminate_surface->package_waste end Area Verified Safe by Safety Officer package_waste->end

Caption: Workflow for responding to a this compound spill.

First Aid Measures
Exposure RouteFirst Aid ProcedureCitations
Eye Contact Immediately flush eyes with plenty of water for 20-30 minutes, removing contact lenses if present.[1][4][5] Seek immediate medical attention, even if no symptoms develop.[1]
Skin Contact Immediately remove all contaminated clothing and flood the affected skin with water.[1] Wash the area thoroughly with soap and water.[1][6] If irritation occurs, seek medical attention.[7]
Inhalation Move the person to fresh air immediately.[1][7] If symptoms like coughing or wheezing develop, seek medical attention.[1] If the person is not breathing, provide artificial respiration.[6][7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[1][7]

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Classification: this compound and its container must be disposed of as hazardous waste.[7] Chemical waste generators must consult local, regional, and national regulations for complete and accurate classification.[9]

  • Chemical Waste: Collect waste this compound in a suitable, closed, and clearly labeled container for disposal.[3]

  • Contaminated Materials: All materials used for spill cleanup (absorbent paper, gloves, etc.) and contaminated clothing must be sealed in vapor-tight plastic bags and disposed of as hazardous waste.[1]

  • Disposal Vendor: Arrange for disposal through a licensed and approved waste disposal company.[5][9] Do not discharge into drains or the environment.[3][5][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.